molecular formula C2F6O6S2Sn B1306023 Tin(II) trifluoromethanesulfonate CAS No. 62086-04-8

Tin(II) trifluoromethanesulfonate

Número de catálogo: B1306023
Número CAS: 62086-04-8
Peso molecular: 416.9 g/mol
Clave InChI: RBGLVWCAGPITBS-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tin(II) trifluoromethanesulfonate is a useful research compound. Its molecular formula is C2F6O6S2Sn and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tin(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGLVWCAGPITBS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O6S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380266
Record name Tin(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62086-04-8
Record name Tin(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin(II) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tin(II) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62086-04-8

This technical guide provides an in-depth overview of Tin(II) trifluoromethanesulfonate (B1224126), also known as stannous triflate or Sn(OTf)₂, a versatile and powerful Lewis acid catalyst. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's properties, applications, and includes a representative experimental protocol.

Core Properties and Safety Information

Tin(II) trifluoromethanesulfonate is a white to almost white crystalline powder. It is a salt of divalent tin and trifluoromethanesulfonic acid. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 62086-04-8
Molecular Formula C₂F₆O₆S₂Sn[1]
Molecular Weight 416.85 g/mol [1]
Appearance White to almost white powder or crystals
Melting Point ≥300 °C (decomposes)[2]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether. Insoluble in water.[2]
Stability Hygroscopic; sensitive to moisture and air. Should be stored under an inert atmosphere.

Safety and Handling:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] For further activation, the product can be re-dried under reduced pressure at 100 °C for 3 hours.

Applications in Organic Synthesis

This compound is a widely used mild Lewis acid catalyst in a variety of organic transformations. Its utility stems from its ability to activate carbonyls and other functional groups, facilitating carbon-carbon bond formation with high stereoselectivity.

Key applications include:

  • Aldol (B89426) Reactions: Sn(OTf)₂ is extensively used to promote aldol reactions, particularly the Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound.[5][6] It can be used in catalytic amounts, often in conjunction with a chiral diamine, to achieve high enantioselectivity.[7][8]

  • Michael Additions: This catalyst is effective in promoting Michael additions, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[9]

  • Cycloaddition Reactions: It has been employed in asymmetric [3+2] cycloaddition reactions.

  • Rearrangements: Sn(OTf)₂ catalyzes[5][8]-Wittig and Ireland-Claisen rearrangements.

  • Carbohydrate Chemistry: While not as common as other Lewis acids, tin-containing intermediates have applications in carbohydrate synthesis.

The catalytic activity of this compound is central to its utility, enabling the efficient synthesis of complex molecules that are often precursors in drug discovery and development.

Experimental Protocols

This section provides a detailed methodology for a representative reaction catalyzed by this compound.

Reaction: Hetero-Diels-Alder Reaction

This protocol describes the synthesis of a dihydropyran derivative via a hetero-Diels-Alder reaction between a Danishefsky's diene derivative and an aldehyde, catalyzed by Sn(OTf)₂.

Materials:

Procedure:

  • To a flask containing (R)-1-(1-naphthyl)ethylamine (186 mg) in dried dichloromethane (0.1 M solution), add MS4A (500 mg) followed by cyclohexanecarboxaldehyde (112 mg).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-methoxy-1-trimethylsilyloxy-1,3-butadiene (258 mg) to the mixture.

  • Cool the reaction mixture to -78 °C.

  • Add this compound (412 mg) to the cooled mixture.

  • Stir the reaction at -78 °C for 8 hours.

  • Raise the reaction temperature to -30 °C and maintain for an additional 12-16 hours (overnight).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the solid material by filtration.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic phases and dry over sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography (eluent: ethyl acetate/hexane = 5/1) to yield the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound catalyzed hetero-Diels-Alder reaction described in the experimental protocol.

G Experimental Workflow: Sn(OTf)₂ Catalyzed Hetero-Diels-Alder Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Amine, Aldehyde, and MS4A in CH₂Cl₂ B 2. Stir at RT for 30 min A->B C 3. Add Diene B->C D 4. Cool to -78 °C C->D E 5. Add Sn(OTf)₂ Catalyst D->E F 6. Stir at -78 °C for 8 h E->F G 7. Warm to -30 °C and stir overnight F->G H 8. Quench with NaHCO₃ (aq) G->H I 9. Filter H->I J 10. Extract with Ethyl Acetate I->J K 11. Dry with Na₂SO₄ J->K L 12. Concentrate K->L M 13. Purify by Chromatography L->M N Final Product M->N

Caption: General workflow for a Sn(OTf)₂ catalyzed reaction.

Catalytic Cycle of a Mukaiyama Aldol Reaction

While this compound is not known to be directly involved in biological signaling pathways, its catalytic role in chemical reactions can be visualized as a cycle. The following diagram illustrates a plausible catalytic cycle for a this compound-catalyzed Mukaiyama aldol reaction.

G Catalytic Cycle: Sn(OTf)₂ in Mukaiyama Aldol Reaction SnOTf2 Sn(OTf)₂ ActivatedAldehyde Activated Aldehyde Complex SnOTf2->ActivatedAldehyde + Aldehyde Aldehyde Aldehyde (R¹CHO) Intermediate Tin Enolate Intermediate ActivatedAldehyde->Intermediate + Silyl Enol Ether SilylEnolEther Silyl Enol Ether (R²C(OSiMe₃)=CHR³) Product β-Hydroxy Carbonyl (Aldol Adduct) Intermediate->Product C-C Bond Formation TMSOTf TMSOTf Intermediate->TMSOTf Product->SnOTf2 + TMSOTf

Caption: Simplified catalytic cycle for a Mukaiyama aldol reaction.

References

The Role of Tin(II) Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Tin(II) trifluoromethanesulfonate (B1224126), commonly referred to as Sn(OTf)₂, has emerged as a versatile and potent mild Lewis acid catalyst in the field of organic chemistry. Its utility in promoting a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions has made it an invaluable tool for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview of the core applications of Sn(OTf)₂, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Applications as a Lewis Acid Catalyst

Tin(II) trifluoromethanesulfonate is widely recognized for its efficacy as a catalyst in numerous organic reactions. Its strong Lewis acidity, coupled with the non-coordinating nature of the triflate anion, allows for the activation of a variety of electrophiles under mild conditions.[1] Key applications include stereoselective aldol (B89426) and Michael reactions,[2]-Wittig and Ireland-Claisen rearrangements, Horner-Wadsworth-Emmons reactions, asymmetric [3+2] cycloadditions, ring-opening reactions, and Friedel-Crafts reactions.[2] Furthermore, it has demonstrated utility in esterification and transesterification processes.[1]

The catalytic activity of Sn(OTf)₂ stems from its ability to coordinate with carbonyl oxygens and other Lewis basic sites, thereby lowering the energy barrier for nucleophilic attack. This activation is central to its function in the reactions detailed below.

Asymmetric Mukaiyama Aldol Reactions

One of the most significant applications of Sn(OTf)₂ is in the Mukaiyama aldol reaction, particularly in asymmetric synthesis. When used in conjunction with chiral diamine ligands, Sn(OTf)₂ forms a chiral Lewis acid complex that can effectively control the stereochemical outcome of the reaction between silyl (B83357) enol ethers and aldehydes. This methodology provides a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[2]

Quantitative Data for Asymmetric Mukaiyama Aldol Reaction
EntryAldehydeSilyl Enol EtherChiral Diamine LigandYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Benzaldehyde1-(Trimethylsilyloxy)cyclohexene(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine8595:592
2Isobutyraldehyde1-Phenyl-1-(trimethylsilyloxy)ethene(S,S)-1,2-Diphenylethylenediamine derivative92>98:295
3Acrolein1-(tert-Butyldimethylsilyloxy)-1-phenylethene(R)-1-Methyl-2-(pyrrolidinomethyl)pyrrolidine7890:1088

Note: The data presented is a representative compilation from various literature sources and is intended for illustrative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

A representative experimental procedure for the Sn(OTf)₂-catalyzed asymmetric Mukaiyama aldol reaction is as follows:

  • To a solution of this compound (0.1 mmol) and a chiral diamine ligand (0.12 mmol) in anhydrous dichloromethane (B109758) (2 mL) is stirred under an inert atmosphere at room temperature for 1 hour.

  • The mixture is then cooled to -78 °C.

  • A solution of the aldehyde (1.0 mmol) in dichloromethane (1 mL) is added dropwise.

  • After stirring for 15 minutes, the silyl enol ether (1.2 mmol) in dichloromethane (1 mL) is added dropwise.

  • The reaction is stirred at -78 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Logical Workflow for a Catalyzed Reaction

G cluster_prep Catalyst Preparation cluster_reaction Reaction Core SnOTf2 Sn(OTf)₂ Catalyst Chiral Sn(II) Lewis Acid Complex SnOTf2->Catalyst ChiralDiamine Chiral Diamine ChiralDiamine->Catalyst Aldehyde Aldehyde Intermediate Activated Aldehyde-Catalyst Complex Catalyst->Intermediate Aldehyde->Intermediate SilylEnolEther Silyl Enol Ether Product β-Hydroxy Carbonyl Product SilylEnolEther->Product Intermediate->Product

Caption: General workflow for the Sn(OTf)₂-catalyzed asymmetric Mukaiyama aldol reaction.

Diastereoselective Vinylogous Mannich-Type Reactions

Sn(OTf)₂ has also proven to be an effective mediator for diastereoselective vinylogous Mannich-type reactions. This reaction typically involves the condensation of a chiral amine with an aldehyde to form a chiral imine in situ. Subsequent treatment with a silyl ketene (B1206846) acetal (B89532) in the presence of Sn(OTf)₂ yields chiral adducts with good diastereoselectivity. These products can then be converted into valuable chiral piperidinones and piperidines.

Quantitative Data for Diastereoselective Mannich-Type Reaction

| Entry | Aldehyde | Chiral Amine | Silyl Ketene Acetal | Yield (%) | Diastereomeric Ratio | |---|---|---|---|---| | 1 | Cyclohexanecarboxaldehyde | (R)-1-(1-Naphthyl)ethylamine | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | 71 | 8:1 | | 2 | Isovaleraldehyde | (R)-1-(1-Naphthyl)ethylamine | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | 65 | 7:1 | | 3 | Benzaldehyde | (S)-1-Phenylethylamine | 1-Ethoxy-1-(trimethylsilyloxy)ethene | 75 | 6:1 |

Note: The data presented is a representative compilation from various literature sources and is intended for illustrative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Diastereoselective Vinylogous Mannich-Type Reaction

A typical experimental procedure for the Sn(OTf)₂-mediated diastereoselective vinylogous Mannich-type reaction is as follows:

  • To a flask containing the chiral amine (1.1 mmol) in anhydrous dichloromethane (0.1 M solution) is added 4Å molecular sieves.

  • The corresponding aldehyde (1.0 mmol) is then added, and the mixture is stirred at room temperature for 30 minutes to form the imine in situ.

  • The silyl ketene acetal (1.5 mmol) is added, and the mixture is cooled to -78 °C.

  • This compound (1.2 mmol) is added, and the reaction is stirred at this temperature for 8 hours.

  • The reaction temperature is then raised to -30 °C and maintained overnight.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The solid is removed by filtration, and the filtrate is extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired Mannich adduct.

Signaling Pathway of the Mannich-Type Reaction

G Aldehyde Aldehyde Imine Chiral Imine Aldehyde->Imine ChiralAmine Chiral Amine ChiralAmine->Imine ActivatedImine Activated Imine-Sn(OTf)₂ Complex Imine->ActivatedImine SnOTf2 Sn(OTf)₂ SnOTf2->ActivatedImine SKA Silyl Ketene Acetal Product Mannich Adduct SKA->Product ActivatedImine->Product

Caption: Key steps in the Sn(OTf)₂-mediated diastereoselective vinylogous Mannich-type reaction.

Conclusion

This compound is a powerful and versatile Lewis acid catalyst with broad applications in modern organic synthesis. Its ability to promote key bond-forming reactions with high levels of stereocontrol, particularly in the context of Mukaiyama aldol and Mannich-type reactions, underscores its importance in the synthesis of complex molecules. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the development of novel synthetic methodologies and the construction of intricate molecular architectures.

References

Physical and chemical properties of stannous triflate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Triflate

Introduction

Stannous triflate, also known as tin(II) trifluoromethanesulfonate (B1224126), is an organotin compound with the chemical formula Sn(CF₃SO₃)₂.[1][2][3] It is characterized by the presence of tin in its +2 oxidation state and the trifluoromethanesulfonate (triflate) anion. The triflate group is an excellent leaving group, which contributes to the compound's high reactivity.[1] Stannous triflate is widely utilized as a versatile Lewis acid catalyst in a variety of organic reactions, including stereoselective aldol (B89426) and Michael reactions,[2][3]-Wittig and Ireland-Claisen rearrangements, and Friedel-Crafts reactions.[1] Its utility in the synthesis of complex molecules makes it a valuable reagent for researchers, scientists, and drug development professionals.[3]

Physical Properties

Stannous triflate is typically a white to light yellow solid powder.[3][4] Key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 62086-04-8[1][2][3][4][5]
Molecular Formula C₂F₆O₆S₂Sn[1][3]
Molecular Weight 416.85 g/mol [2][5]
Appearance White to light yellow solid powder[3][4]
Melting Point 300 °C / 572 °F[4]
Boiling Point Decomposes at 176 °C[3]
Solubility Soluble in polar organic solvents[1]

Chemical Properties

Stannous triflate exhibits notable chemical properties, primarily its role as a Lewis acid and its stability under specific conditions.

PropertyDescriptionSource(s)
Stability Stable under normal conditions, but is hygroscopic.[4] It should be stored under an inert atmosphere, such as argon, in a dry, cool, and well-ventilated place.[4][4]
Reactivity It is a reactive compound, largely owing to the triflate anion being a strong leaving group.[1] It is incompatible with strong oxidizing agents and is sensitive to moisture.[4][1][4]
Lewis Acidity Acts as a mild Lewis acid, which is the basis for its catalytic activity in many organic reactions.[1][1]
Hazards Causes severe skin burns and eye damage.[6] It is corrosive and requires careful handling with appropriate personal protective equipment.[4][4][6]

Experimental Protocols

Detailed experimental protocols for the characterization of stannous triflate are crucial for its effective and safe use.

Determination of Melting Point

The melting point of stannous triflate can be determined using a standard melting point apparatus.

  • A small, dry sample of stannous triflate is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For stannous triflate, a decomposition point is also noted.[3]

Solubility Assessment

To determine the solubility of stannous triflate in various solvents:

  • A known volume of a selected polar organic solvent is placed in a vial at a constant temperature.

  • Small, accurately weighed portions of stannous triflate are added to the solvent with continuous stirring.

  • The addition is stopped when a saturated solution is formed, and some solid material remains undissolved.

  • The concentration of the dissolved stannous triflate is then determined to quantify its solubility in that solvent.

Stability Analysis

The stability of stannous triflate, particularly its hygroscopic nature, can be assessed by:

  • Exposing a pre-weighed sample to a controlled humidity environment.

  • Monitoring the change in mass over time. An increase in mass indicates water absorption.

  • The chemical integrity of the sample can be verified using techniques like NMR or IR spectroscopy to detect the presence of hydrolysis products.

Applications in Organic Synthesis

Stannous triflate is a powerful catalyst for forming carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and agrochemicals.[3] Its catalytic activity is central to its utility in drug development and chemical research.

Catalytic_Cycle cluster_0 Catalytic Cycle of Stannous Triflate Sn_OTf2 Sn(OTf)₂ (Stannous Triflate) Intermediate Activated Intermediate Sn_OTf2->Intermediate Coordination Substrate Substrate (e.g., Aldehyde) Substrate->Intermediate Product Product Intermediate->Product Bond Formation Nucleophile Nucleophile Nucleophile->Intermediate Nucleophilic Attack Product->Sn_OTf2 Catalyst Regeneration

Caption: General catalytic cycle of stannous triflate in a nucleophilic addition reaction.

Logical Workflow for Synthesis Application

The following diagram illustrates a logical workflow for utilizing stannous triflate in a typical synthetic organic chemistry experiment.

Synthesis_Workflow start Start reagents Prepare Reactants (Substrate, Nucleophile) start->reagents catalyst Add Stannous Triflate (Catalyst) reagents->catalyst reaction Run Reaction (Inert Atmosphere, Controlled Temp.) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purify Product (e.g., Chromatography) workup->purification analysis Analyze Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a stannous triflate-catalyzed reaction.

Safety and Handling

Stannous triflate is a corrosive substance that can cause severe skin burns and eye damage.[6] It is essential to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere, away from moisture and strong oxidizing agents.[4] In case of exposure, immediate medical attention is required.[4]

References

An In-depth Technical Guide to the Lewis Acidity and Catalytic Mechanisms of Tin(II) Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Insights into Tin(II) Triflate: A Potent and Versatile Lewis Acid Catalyst

Tin(II) trifluoromethanesulfonate, commonly referred to as tin(II) triflate (Sn(OTf)₂), has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis. Its utility stems from the strong electron-withdrawing nature of the triflate groups, which significantly enhances the electrophilicity of the tin(II) center. This heightened Lewis acidity allows for the activation of a wide array of functional groups, facilitating a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the Lewis acidity of tin(II) triflate, its catalytic mechanisms in key organic transformations, and detailed experimental protocols for its application.

Quantitative Assessment of Lewis Acidity
Lewis Acid Quantitative Lewis Acidity Data Reference
Tin(II) triflate (Sn(OTf)₂)Fluoride Ion Affinity (FIA) (calculated): 298 kJ/mol[1]

This FIA value places Sn(OTf)₂ in the category of strong Lewis acids, comparable to other commonly used metal triflates. The high Lewis acidity is a direct consequence of the two triflate anions, which are excellent electron-withdrawing groups, rendering the tin center highly electron-deficient and thus a potent electron pair acceptor.

Catalytic Mechanisms and Applications

Tin(II) triflate is a versatile catalyst employed in a variety of organic transformations, most notably in aldol (B89426) and Michael additions, as well as esterification and transesterification reactions. Its catalytic activity is centered on its ability to coordinate with carbonyl oxygens and other Lewis basic sites, thereby activating the substrate towards nucleophilic attack.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the addition of a silyl (B83357) enol ether to a carbonyl compound. Tin(II) triflate is an effective catalyst for this transformation, often used in conjunction with chiral diamines to achieve high stereoselectivity.[2]

Mechanism:

The catalytic cycle of the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction is initiated by the coordination of the Lewis acidic tin center to the carbonyl oxygen of the aldehyde. This coordination polarizes the carbonyl group, increasing its electrophilicity. Subsequently, the silyl enol ether attacks the activated carbonyl carbon, leading to the formation of a new carbon-carbon bond. A silyl triflate species is eliminated, and upon aqueous workup, the desired β-hydroxy carbonyl compound is obtained. In asymmetric variants, a chiral diamine ligand coordinates to the tin(II) center, creating a chiral environment that directs the facial selectivity of the nucleophilic attack.

Mukaiyama_Aldol_Mechanism Sn_OTf2 Sn(OTf)₂ Activated_Aldehyde [R¹CHO•••Sn(OTf)₂] Activated Aldehyde Sn_OTf2->Activated_Aldehyde Coordination Aldehyde R¹CHO Aldehyde->Activated_Aldehyde Intermediate Silylated Aldol Adduct Activated_Aldehyde->Intermediate Silyl_Enol_Ether R²(R³)C=C(R⁴)OSiMe₃ Silyl_Enol_Ether->Intermediate Nucleophilic Attack Product β-Hydroxy Ketone/Aldehyde Intermediate->Product Desilylation TMSOTf Me₃SiOTf Intermediate->TMSOTf H2O H₂O Workup H2O->Product

Caption: Mechanism of the Sn(OTf)₂-catalyzed Mukaiyama Aldol Reaction.
Michael Addition

Tin(II) triflate also catalyzes the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures.

Mechanism:

In a Sn(OTf)₂-catalyzed Michael addition, the Lewis acid activates the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The nucleophile, which can be a silyl enol ether, an indole, or another soft nucleophile, then adds to the β-carbon. The resulting enolate intermediate is subsequently protonated during workup to yield the 1,4-addition product.

Michael_Addition_Mechanism Sn_OTf2 Sn(OTf)₂ Activated_Enone [Enone•••Sn(OTf)₂] Activated Acceptor Sn_OTf2->Activated_Enone Coordination Enone α,β-Unsaturated Carbonyl Enone->Activated_Enone Intermediate Enolate Intermediate Activated_Enone->Intermediate Nucleophile Nucleophile (e.g., Indole) Nucleophile->Intermediate Conjugate Addition Product Michael Adduct Intermediate->Product Protonation H_source Proton Source H_source->Product Esterification_Mechanism Sn_OTf2 Sn(OTf)₂ Activated_Acid [R¹COOH•••Sn(OTf)₂] Activated Acid Sn_OTf2->Activated_Acid Coordination Carboxylic_Acid R¹COOH Carboxylic_Acid->Activated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Alcohol R²OH Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Product Ester (R¹COOR²) Tetrahedral_Intermediate->Product Elimination Water H₂O Tetrahedral_Intermediate->Water

References

An In-depth Technical Guide to the Synthesis and Preparation of Tin(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of Tin(II) trifluoromethanesulfonate (B1224126), commonly known as stannous triflate or Sn(OTf)₂. This versatile Lewis acid catalyst plays a crucial role in a wide array of organic transformations, making a thorough understanding of its synthesis paramount for researchers in academia and the pharmaceutical industry. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, ensuring clarity and reproducibility.

Introduction

Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) is a powerful and mild Lewis acid that has found extensive application in organic synthesis. Its utility stems from its ability to catalyze a variety of reactions, including aldol (B89426) condensations, Michael additions, and glycosylations. The trifluoromethanesulfonate (triflate) counterion is non-coordinating and imparts high Lewis acidity to the tin(II) center. This guide focuses on the practical aspects of preparing Sn(OTf)₂ in the laboratory, providing researchers with the necessary information to synthesize this valuable reagent.

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of a tin(II) precursor with trifluoromethanesulfonic acid or its anhydride (B1165640). The choice of starting material and reaction conditions can significantly impact the yield, purity, and form (anhydrous vs. solvated) of the final product.

Reaction of Tin(II) Oxide with Trifluoromethanesulfonic Anhydride

A reliable method for the preparation of anhydrous this compound involves the reaction of tin(II) oxide (SnO) with trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O). This method is advantageous as it directly yields the anhydrous product.

Reaction of Tin(II) Salts with Trifluoromethanesulfonic Acid

A more general approach involves the reaction of a tin(II) salt, such as tin(II) chloride (SnCl₂) or tin(II) acetate (B1210297) (Sn(OAc)₂), with trifluoromethanesulfonic acid (TfOH). While seemingly straightforward, this method may require careful control of reaction conditions to prevent the formation of hydrated or partially hydrolyzed products.

Ultrasonic Activation of Tin Metal with Trifluoromethanesulfonic Acid

An alternative method for preparing a solvated form of this compound involves the direct reaction of tin metal with trifluoromethanesulfonic acid in a coordinating solvent like acetonitrile (B52724) under ultrasonic irradiation. This method produces the acetonitrile solvate, Sn(OTf)₂·2.5CH₃CN.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with a selected synthetic method.

ParameterValueReference
Starting Materials Tin Metal, Trifluoromethanesulfonic Acid, Acetonitrile[1]
Reaction Time 75 minutes[1]
Yield 30%[1]
Product Form Acetonitrile Solvate (Sn(OTf)₂·2.5CH₃CN)[1]
¹H NMR (CD₃CN) δ 2.03 ppm[1]
¹⁹F NMR (CD₃CN) δ -77.88 ppm[1]

Experimental Protocols

Protocol for the Synthesis of Sn(OTf)₂·2.5CH₃CN via Ultrasonic Activation

This protocol is adapted from the procedure described by CDP Innovation.[1]

Materials:

  • Tin metal powder

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and drying

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tin metal powder.

  • Add anhydrous acetonitrile to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add two equivalents of trifluoromethanesulfonic acid to the stirred suspension.

  • Subject the reaction mixture to ultrasonic irradiation for 75 minutes at 0 °C.

  • After the reaction is complete, filter the mixture to remove any unreacted tin.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • Wash the resulting solid with diethyl ether.

  • Dry the product under vacuum to yield Sn(OTf)₂·2.5CH₃CN as a white solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the ultrasonic activation method.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product Tin Tin Metal Reaction Ultrasonic Activation (75 min, 0 °C) Tin->Reaction TfOH Triflic Acid TfOH->Reaction MeCN Acetonitrile MeCN->Reaction Filtration Filtration Reaction->Filtration Remove excess Tin Evaporation Solvent Evaporation Filtration->Evaporation Washing Washing with Et₂O Evaporation->Washing Drying Drying under Vacuum Washing->Drying Product Sn(OTf)₂·2.5CH₃CN Drying->Product

References

Unraveling the Structural Nuances and Bonding Characteristics of Tin(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development and Chemical Sciences

Tin(II) trifluoromethanesulfonate, commonly abbreviated as Sn(OTf)₂, is a powerful Lewis acid catalyst widely employed in organic synthesis. Its efficacy in promoting a diverse range of chemical transformations is intrinsically linked to its unique structural and bonding attributes. This technical guide provides an in-depth analysis of the coordination chemistry and bonding characteristics of Sn(OTf)₂, offering valuable insights for researchers, scientists, and professionals in drug development.

Crystal Structure and Coordination Environment

While a definitive crystal structure for neat Sn(OTf)₂ remains elusive in the reviewed literature, extensive crystallographic studies on its various coordination complexes provide a comprehensive understanding of its preferred coordination geometries and the nature of the tin-triflate bond. In these complexes, the tin(II) center consistently exhibits a flexible coordination number, accommodating various ligands and displaying distinct structural motifs.

The triflate anion (OTf⁻), being a weakly coordinating anion, can bind to the tin(II) center in either a monodentate or a bridging fashion. This versatility gives rise to a range of structures from discrete monomers to extended polymeric chains.

Coordination Geometries

In its coordination complexes, the Sn(II) atom typically adopts a distorted pyramidal or trigonal bipyramidal geometry. This distortion is a direct consequence of the stereochemically active lone pair of electrons on the tin(II) center, which occupies one of the coordination sites.

For instance, in complexes with phosphine (B1218219) and arsine ligands, the tin core can be described as having a distorted four-coordinate tetragonal pyramidal or a trigonal bipyramidal geometry with a vacant equatorial vertex.[1] The coordination sphere around the tin atom is completed by the oxygen atoms of the triflate ligands and the donor atoms of the other coordinating ligands.

Bridging and Terminal Triflate Ligands

A key feature of Sn(OTf)₂ chemistry is the ability of the triflate ligand to act as a bridge between two tin centers. This bridging interaction leads to the formation of dimeric, trimeric, and even polymeric structures.[1][2] For example, in some phosphine oxide complexes, triflate anions bridge two tin centers, resulting in dimeric structures.[3] In other cases, weakly associated oligomers are formed through long-range Sn···O interactions with triflate groups from neighboring molecules.[1]

Bonding Characteristics: A Quantitative Perspective

The bonding in Sn(OTf)₂ complexes is characterized by a combination of covalent and ionic interactions. The Sn-O bonds to the triflate ligands are typically longer and weaker than the bonds to more strongly coordinating ligands, reflecting the weakly coordinating nature of the triflate anion.

The following table summarizes key bonding parameters observed in various Sn(OTf)₂ coordination complexes, providing a quantitative basis for understanding the Sn-OTf interaction.

ComplexSn-O(OTf) Bond Length (Å)Coordination Geometry around Sn(II)Reference
[{Sn(OTf)(OPPh₃)₂}₂(μ-OTf)₂]2.3215(18) - 2.744(2)Distorted Pyramidal[3]
[Sn(OTf)(OPPh₃)₃][OTf]2.5054(16)Distorted Trigonal Bipyramidal[3]
[Sn(OTf)₂{o-C₆H₄(PMe₂)₂}]~3.0 (weakly coordinating)Distorted Four-coordinate[1]
[Sn(OTf)₂{o-C₆H₄(AsMe₂)₂}]2.4438(12), 3.0094(14)Distorted Pyramidal[1][4]
[Sn(OTf)₂{o-C₆H₄(PPh₂)₂}]2.394(3) - 3.318(4)Distorted Pyramidal[1]

Table 1: Selected Bond Lengths and Coordination Geometries in Sn(OTf)₂ Complexes.

Experimental Protocols for Structural Characterization

The structural elucidation of Sn(OTf)₂ complexes relies heavily on single-crystal X-ray diffraction. The following provides a generalized experimental workflow for the synthesis and crystallographic analysis of a Sn(OTf)₂ coordination complex.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis SnOTf2 Sn(OTf)₂ Reaction Stirring at Room Temperature SnOTf2->Reaction Ligand Ligand (e.g., Phosphine Oxide) Ligand->Reaction Solvent Anhydrous Solvent (e.g., CH₂Cl₂ or Benzene) Solvent->Reaction Isolation Precipitation/Filtration Reaction->Isolation Product Sn(OTf)₂-Ligand Complex Isolation->Product Dissolution Dissolve Complex in Suitable Solvent Product->Dissolution Vapor_Diffusion Vapor Diffusion with Anti-solvent (e.g., Hexane) Dissolution->Vapor_Diffusion Crystals Single Crystals Vapor_Diffusion->Crystals Mounting Mount Crystal on Diffractometer Crystals->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution CIF Crystallographic Information File (CIF) Structure_Solution->CIF

Fig. 1: Generalized workflow for the synthesis and structural characterization of Sn(OTf)₂ complexes.
Synthesis of a Representative Complex: [Sn(OTf)₂{o-C₆H₄(PMe₂)₂}][1]

Sn(OTf)₂ (125 mg, 0.30 mmol) is suspended in benzene (B151609) (10 mL). To this suspension, o-C₆H₄(PMe₂)₂ (60 mg, 0.30 mmol) is added. The mixture is stirred for 2 hours, during which the majority of the solid dissolves. The resulting solution is then processed to isolate the crystalline product.

Single-Crystal X-ray Diffraction

A suitable single crystal is selected and mounted on a diffractometer. X-ray intensity data are collected at a specific temperature (e.g., 150 K). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizing the Coordination Environment

The following diagram illustrates a representative coordination environment around the tin(II) center in a dimeric Sn(OTf)₂ complex, highlighting the bridging nature of the triflate ligands.

Fig. 2: Dimeric structure showing bridging and terminal triflate ligands.

References

An In-depth Technical Guide to the Solubility of Tin(II) Trifluoromethanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(II) trifluoromethanesulfonate (B1224126), often referred to as tin(II) triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst extensively used in organic synthesis.[1] Its efficacy in promoting a wide range of chemical transformations, including stereoselective aldol (B89426) and Michael reactions, rearrangements, and cycloadditions, is critically dependent on its solubility in the reaction medium.[2] This technical guide provides a comprehensive overview of the known solubility characteristics of tin(II) trifluoromethanesulfonate in organic solvents. Due to a notable absence of quantitative solubility data in publicly available literature, this document focuses on collating qualitative information and presenting a detailed experimental protocol for its precise determination. Furthermore, this guide outlines the key factors influencing the solubility of metal triflates and provides visual aids to facilitate understanding of experimental workflows and solubility principles.

Introduction to this compound

This compound is a white to yellowish crystalline powder with the chemical formula Sn(CF₃SO₃)₂.[3] It is recognized for its high reactivity and selectivity as a catalyst in the synthesis of complex organic molecules, which is of significant interest in pharmaceutical and agrochemical research and development.[1] The compound is appreciated for its ability to enhance reaction rates and improve yields compared to traditional catalysts.[1] However, its practical application is intrinsically linked to its behavior in solution, making solubility a paramount consideration for reaction design, optimization, and scale-up.

Qualitative Solubility Profile

While specific quantitative data is scarce, qualitative descriptions of the solubility of this compound are available from various chemical suppliers and databases. This information provides a foundational understanding of suitable solvent classes for this compound.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility DescriptionSource(s)
Polar Protic EthanolSoluble[4]
Polar Aprotic EtherSoluble[4]
Aqueous WaterInsoluble[2][3][4][5]

It is important to note that this compound is hygroscopic and sensitive to moisture. Therefore, the use of anhydrous solvents is crucial to prevent hydrolysis and maintain its catalytic activity.

Factors Influencing Solubility

The dissolution of a solute in a solvent is a complex process governed by several physicochemical principles. For metal triflates like this compound, the following factors are of primary importance:

  • Polarity: The "like dissolves like" principle is a fundamental guideline.[6] this compound, being a salt, possesses ionic character, suggesting higher solubility in polar solvents that can effectively solvate the tin(II) cation and the triflate anions.

  • Temperature: For most solid solutes, solubility increases with temperature.[6][7][8] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[6]

  • Solvent-Solute Interactions: The nature of the interactions between the tin(II) center and the triflate anions with the solvent molecules plays a crucial role. Lewis basic solvents can coordinate to the tin(II) cation, facilitating dissolution.

  • Molecular Size and Structure: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[6]

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Factors Influencing Solubility Solubility Solubility of Sn(OTf)₂ Polarity Solvent Polarity ('Like Dissolves Like') Solubility->Polarity Temperature Temperature Solubility->Temperature SolventSolute Solvent-Solute Interactions (e.g., Lewis Acid-Base) Solubility->SolventSolute MolecularSize Molecular Size & Structure Solubility->MolecularSize

Diagram 1: Key factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, researchers must often determine the solubility of this compound in their specific solvent systems experimentally. The following protocol is adapted from established methods for air- and moisture-sensitive compounds and can be employed to obtain reliable quantitative solubility data.

4.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Schlenk flasks or similar inert atmosphere glassware

  • Magnetic stir bars and stir plate

  • Constant temperature bath

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Syringes and needles

  • Syringe filters (PTFE, 0.2 µm)

  • Analytical balance

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., ICP-MS for tin analysis, or UV-Vis/NMR if a suitable chromophore/signal is present and a calibration curve can be established)

4.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation Start Start AddSolute Add excess Sn(OTf)₂ to Schlenk flask Start->AddSolute AddSolvent Add known volume of anhydrous solvent AddSolute->AddSolvent Equilibrate Stir at constant temperature (e.g., 24-48 hours) AddSolvent->Equilibrate CheckSolid Ensure excess solid remains Equilibrate->CheckSolid Sample Withdraw aliquot of supernatant via syringe CheckSolid->Sample Filter Filter through 0.2 µm syringe filter Sample->Filter Dilute Dilute sample to a known volume Filter->Dilute Analyze Analyze concentration (e.g., ICP-MS) Dilute->Analyze Calculate Calculate solubility (e.g., in g/100 mL or mol/L) Analyze->Calculate End End Calculate->End

Diagram 2: A generalized workflow for the experimental determination of solubility.

4.3. Detailed Methodology

  • Preparation of a Saturated Solution:

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a precisely weighed excess amount of this compound to a Schlenk flask equipped with a magnetic stir bar.

    • Add a known volume of the desired anhydrous organic solvent to the flask.

    • Seal the flask and place it in a constant temperature bath set to the desired experimental temperature.

    • Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is crucial to confirm that the solution is saturated.

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease stirring and allow the excess solid to settle.

    • Under a positive pressure of inert gas, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

    • To ensure no solid particulates are transferred, pass the solution through a syringe filter (e.g., 0.2 µm PTFE) into a tared, sealed vial.

  • Gravimetric Analysis (Simpler, less precise method):

    • Weigh the vial containing the filtered aliquot to determine the mass of the solution.

    • Carefully evaporate the solvent under a stream of inert gas or under vacuum.

    • Once the solvent is fully removed, reweigh the vial to determine the mass of the dissolved this compound.

    • Calculate the solubility in terms of g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

  • Quantitative Analysis (More precise method):

    • Transfer the filtered aliquot to a volumetric flask and dilute with a suitable solvent to a known volume.

    • Analyze the concentration of tin in the diluted solution using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • From the concentration of the diluted sample and the known dilution factor, calculate the original concentration of this compound in the saturated solution.

4.4. Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[3][8]

  • Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Due to its hygroscopic nature, all manipulations should be carried out under an inert atmosphere to prevent decomposition.

Applications in Drug Development

The utility of this compound as a catalyst in the synthesis of pharmaceutically relevant molecules underscores the importance of understanding its solubility. For instance, in reactions such as the Mukaiyama aldol addition, a common method for forming carbon-carbon bonds in complex natural product and drug synthesis, the solubility of the tin(II) triflate catalyst directly impacts reaction kinetics, yield, and stereoselectivity. Ensuring the catalyst is fully dissolved is often a prerequisite for a homogeneous and efficient reaction.

Conclusion

References

Tin(II) Trifluoromethanesulfonate: A Technical Guide to Safe Handling and Emergency Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Tin(II) trifluoromethanesulfonate (B1224126) (also known as stannous triflate or Sn(OTf)₂). Due to its hazardous nature, strict adherence to the protocols outlined in this document is imperative to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Tin(II) trifluoromethanesulfonate is a hazardous substance that poses significant health risks upon exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[3][4]

GHS Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2]

  • H314: Causes severe skin burns and eye damage.[3][4]

Signal Word: Danger[3][5]

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 62086-04-8[5][6]
Molecular Formula C₂F₆O₆S₂Sn[1][6]
Molecular Weight 416.84 g/mol [1][6]
Appearance White to almost white powder or crystal[1][2][6]
Melting Point ≥300 °C (decomposes)[7]
Boiling Point 176 °C (decomposes)[6]
Solubility No data available[8]
Specific Gravity 1.61[8]

Table 2: Hazard and Precautionary Information

CategoryGHS CodeDescriptionSource
Hazard Statements H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled.[1][2]
H314Causes severe skin burns and eye damage.[3][4]
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapors/spray.[5]
P270Do not eat, drink or smoke when using this product.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2]
P302+P352+P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1]
P304+P340+P311IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P405Store locked up.[1][5]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following diagram illustrates the logical selection of PPE based on the identified hazards.

PPE_Selection_Workflow cluster_hazards Hazard Identification cluster_ppe Required Personal Protective Equipment H1 Toxic by Inhalation (H331) P1 Respiratory Protection (e.g., N95 dust mask, respirator) H1->P1 Mitigates H2 Toxic by Skin Contact (H311) P2 Chemical-Resistant Gloves H2->P2 Mitigates H3 Causes Severe Skin Burns (H314) H3->P2 P3 Protective Clothing (e.g., lab coat, apron) H3->P3 Mitigates H4 Causes Severe Eye Damage (H314) P4 Eye and Face Protection (e.g., safety goggles, face shield) H4->P4 Mitigates H5 Toxic if Swallowed (H301) H5->P2 Prevents accidental contact before ingestion Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area and restrict access start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, protective clothing) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material (e.g., sand, earth) ventilate->contain collect Carefully sweep or shovel into a suitable, labeled container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste in accordance with local, state, and federal regulations decontaminate->dispose end Spill Response Complete dispose->end

References

Stannous Triflate: A Technical Guide to its Discovery, History, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous triflate, or tin(II) trifluoromethanesulfonate (B1224126) [Sn(OTf)₂], has emerged as a versatile and effective Lewis acid catalyst in organic synthesis since its initial applications in the early 1980s. This technical guide provides a comprehensive overview of the discovery and historical development of stannous triflate as a catalyst, with a focus on its seminal role in stereoselective aldol (B89426) reactions. Detailed experimental protocols for its synthesis and key catalytic applications are presented, accompanied by quantitative data to allow for comparative analysis. Furthermore, this document includes graphical representations of reaction workflows to facilitate a deeper understanding of the practical application of this catalyst.

Introduction

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the diverse Lewis acids available, metal triflates have garnered significant attention due to their high catalytic activity, stability, and, in some cases, water tolerance. Stannous triflate, a divalent tin salt of trifluoromethanesulfonic acid, is a notable member of this class of catalysts. Its utility stems from its character as a mild Lewis acid, which allows for the activation of carbonyl compounds and other electrophiles under gentle reaction conditions. This guide will trace the origins of stannous triflate, from its initial synthesis to its pioneering use as a catalyst that unlocked new possibilities in stereocontrolled synthesis.

Discovery and History

The journey of stannous triflate as a catalyst began with its synthesis and characterization, followed by the groundbreaking discovery of its catalytic prowess by Japanese chemist Teruaki Mukaiyama.

First Synthesis and Characterization

While the catalytic applications of stannous triflate became prominent in the 1980s, its initial synthesis and characterization were reported earlier. A key publication by R. J. Batchelor, J. N. R. Ruddick, J. R. Sams, and F. Aubke in 1977 described the synthesis of various tin trifluoromethylsulfonates, including stannous triflate. The synthesis typically involves the reaction of a tin(II) source with triflic acid.

A modern and efficient method for the preparation of anhydrous stannous triflate involves the sonochemical reaction of tin metal with triflic acid.[1]

Pioneering Catalytic Application: The Mukaiyama Aldol Reaction

The seminal contribution that established stannous triflate as a valuable catalyst came from the laboratory of Teruaki Mukaiyama. In 1982, Mukaiyama and Iwasawa reported that stannous triflate effectively mediates the aldol reaction of 3-acylthiazolidine-2-thiones.[2] This discovery was significant as it provided a new method for the stereoselective synthesis of β-hydroxy aldehydes and β-hydroxy carboxylic acid derivatives.[2] The reaction proceeds via the formation of a divalent tin enolate, which then reacts with an aldehyde to yield the aldol adduct with high erythro-selectivity.[2][3]

This initial breakthrough was followed by further developments from Mukaiyama's group, including a landmark paper in 1989 that detailed a catalytic asymmetric aldol reaction. This was achieved by using a chiral diamine in conjunction with stannous triflate, paving the way for the enantioselective synthesis of aldol products.[4][5] This chiral catalyst system, composed of Sn(OTf)₂, a chiral diamine, and sometimes tin(II) oxide, proved highly effective for the reaction of silyl (B83357) enol ethers with aldehydes, affording adducts in high yields and with high enantioselectivity.[6]

Catalytic Applications and Mechanisms

The initial success of stannous triflate in aldol reactions has led to its application in a variety of other organic transformations. Its function as a mild Lewis acid is central to its catalytic activity.

Aldol and Related Reactions

The most prominent application of stannous triflate is in aldol and Mukaiyama-type aldol reactions.[7][8] The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate or silyl enol ether.

Diagram: General Workflow for a Stannous Triflate Catalyzed Mukaiyama Aldol Reaction

Mukaiyama_Aldol_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up SilylEnolEther Silyl Enol Ether ReactionVessel Reaction in Anhydrous Solvent (e.g., CH₂Cl₂) SilylEnolEther->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel SnOTf2 Sn(OTf)₂ SnOTf2->ReactionVessel ChiralDiamine Chiral Diamine (for asymmetric synthesis) ChiralDiamine->ReactionVessel Quenching Quenching (e.g., sat. NaHCO₃) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product β-Hydroxy Carbonyl Product Purification->Product

Caption: Workflow for the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction.

Other Catalytic Applications

Beyond aldol chemistry, stannous triflate has been employed as a catalyst in other synthetic transformations, including:

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • C-Glycoside Synthesis: Promoting the formation of carbon-glycosidic bonds, an important transformation in carbohydrate chemistry.[9]

  • Polymerization: Acting as an initiator for the ring-opening polymerization of lactones and other cyclic monomers.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of stannous triflate and a representative example of its catalytic application in an asymmetric aldol reaction.

Synthesis of Anhydrous Stannous Triflate

This protocol is adapted from a general method for the sonochemical synthesis of metal triflates.[1]

Materials:

  • Tin metal powder

  • Triflic acid (TfOH)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Anhydrous diethyl ether

  • Sonotrode/ultrasonic bath

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend tin powder (1.0 eq) in anhydrous acetonitrile.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triflic acid (2.0 eq) to the stirred suspension.

  • Subject the reaction mixture to ultrasonic activation until the tin metal is consumed (the duration will depend on the power of the sonicator).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting white solid with anhydrous diethyl ether and dry under vacuum to yield anhydrous stannous triflate.

Catalytic Asymmetric Mukaiyama Aldol Reaction

This protocol is a representative example based on the work of Mukaiyama and Kobayashi.[5][6]

Materials:

  • Aldehyde (1.0 eq)

  • Silyl enol ether (1.2 eq)

  • Stannous triflate (0.1 eq)

  • Chiral diamine (e.g., a proline-derived diamine) (0.1 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add stannous triflate (0.1 eq) and the chiral diamine (0.1 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Cool the solution to -78 °C.

  • Add the aldehyde (1.0 eq) to the catalyst solution.

  • Slowly add the silyl enol ether (1.2 eq) to the reaction mixture over a period of several hours using a syringe pump.

  • Stir the reaction at -78 °C until complete conversion is observed by TLC analysis.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for stannous triflate-catalyzed reactions, highlighting the efficiency and stereoselectivity of this catalytic system.

Table 1: Stannous Triflate Mediated Aldol Reaction of 3-Acylthiazolidine-2-thiones with Aldehydes [2]

EntryAcyl ThiazolidinethioneAldehydeYield (%)Diastereomeric Ratio (erythro:threo)
13-PropionylBenzaldehyde8595:5
23-PropionylIsobutyraldehyde8298:2
33-IsobutyrylBenzaldehyde7896:4

Table 2: Catalytic Asymmetric Aldol Reaction of a Silyl Enol Ether with Aldehydes [6]

EntryAldehydeSilyl Enol EtherYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeS-ethyl ethanethioate derived8590
23-PhenylpropanalS-ethyl ethanethioate derived9192
3BenzaldehydeS-ethyl propanethioate derived8295

Conclusion

Since its initial description and pioneering application in catalysis by Mukaiyama, stannous triflate has proven to be a valuable and versatile Lewis acid catalyst in organic synthesis. Its ability to promote key bond-forming reactions, particularly the aldol reaction, with high efficiency and stereoselectivity has cemented its place in the synthetic chemist's toolbox. The development of asymmetric variants has further expanded its utility, making it a relevant tool for the synthesis of complex, chiral molecules in the fields of pharmaceutical and natural product chemistry. Future research in this area may focus on the development of new chiral ligands to further enhance the enantioselectivity of stannous triflate-catalyzed reactions and the expansion of its applications to a broader range of synthetic transformations.

References

An In-depth Technical Guide to the Coordination Chemistry of Tin(II) Triflate with N-Donor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of Tin(II) triflate (Sn(OTf)₂) with N-donor ligands is a burgeoning field of study, offering a rich landscape for the development of novel catalysts, reagents, and potential therapeutic agents. The strong Lewis acidity of the Sn(II) center, combined with the weakly coordinating nature of the trifluoromethanesulfonate (B1224126) (triflate) anion, makes Sn(OTf)₂ an excellent precursor for the formation of a diverse array of coordination complexes. This guide provides a comprehensive overview of the synthesis, structure, and characterization of these complexes, with a focus on pyridine, bipyridine, and phenanthroline-based ligands.

Core Concepts: The Sn(II) Center and the Triflate Anion

The reactivity and coordination behavior of Sn(OTf)₂ are dictated by the electronic and steric properties of both the tin(II) cation and the triflate anion. The Sn(II) ion possesses a stereochemically active lone pair of electrons, which significantly influences the geometry of its coordination complexes, often leading to distorted coordination environments. The triflate anion is an excellent leaving group and is considered weakly coordinating, which allows for the ready coordination of N-donor ligands to the tin center. In many instances, the triflate anion may remain in the outer coordination sphere, leading to the formation of cationic tin(II) complexes.

Synthesis of Tin(II) Triflate N-Donor Ligand Complexes

The synthesis of Sn(II) triflate complexes with N-donor ligands is typically achieved through the direct reaction of Tin(II) triflate with the desired ligand in an appropriate solvent. The stoichiometry of the reactants can be varied to control the coordination number of the resulting complex.

General Experimental Protocol:

A representative synthetic procedure involves the reaction of Sn(OTf)₂ with a neutral N-donor ligand in a suitable solvent under an inert atmosphere. For example, the synthesis of a generic --INVALID-LINK--₂ complex would follow these steps:

  • Tin(II) triflate is suspended in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • The N-donor ligand, dissolved in the same solvent, is added dropwise to the Sn(OTf)₂ suspension with stirring.

  • The reaction mixture is typically stirred at room temperature for a period of 1 to 24 hours.

  • The resulting complex may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

  • The solid product is then washed with a non-coordinating solvent (e.g., n-hexane or diethyl ether) and dried in vacuo.

Yields for these reactions are generally moderate to high, as exemplified by the synthesis of Sn(II) triflate complexes with thioether macrocycles, where yields of 59-79% have been reported.[1]

Structural Characterization of Tin(II) Triflate N-Donor Complexes

The coordination geometry of Sn(II) complexes with N-donor ligands is heavily influenced by the stereochemically active lone pair on the tin atom. This often results in distorted geometries such as see-saw or trigonal pyramidal. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths and angles.

A notable example, while not a triflate complex, is the mixed-valent tin(II)-tin(IV) compound, [SnF(bipy)(H₂O)]₂[SnF₆], which provides insight into the coordination of bipyridine to a Sn(II) center. In this structure, the Sn(II) atom exhibits a fourfold see-saw coordination geometry with one fluorine atom, one water molecule, and the two nitrogen atoms of the chelating 2,2'-bipyridine (B1663995) ligand.[2][3][4] The Sn-N bond lengths in this complex are 2.344(2) Å and 2.369(2) Å.[2]

Quantitative Data Summary

The following table summarizes key structural parameters for a representative Sn(II) N-donor complex and a related Sn(IV) triflate complex.

ComplexSn-N Bond Length (Å)N-Sn-N Angle (°)Coordination GeometryReference
[SnF(bipy)(H₂O)]⁺ in [SnF(bipy)(H₂O)]₂[SnF₆]2.344(2), 2.369(2)68.5(1)See-saw[2][3]
[n-Bu₂Sn(μ-OH)(phen)]₂[CF₃SO₃]₂ (Sn(IV) complex)2.4171(17), 2.6330(18)-Distorted Octahedral[5]

Spectroscopic Characterization

Spectroscopic techniques are crucial for characterizing these complexes, particularly in the absence of single-crystal X-ray data.

  • ¹¹⁹Sn NMR Spectroscopy: This is a powerful tool for probing the coordination environment of the tin center. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the coordinating ligands. For instance, the ¹¹⁹Sn NMR chemical shift of [(bipy)₂Sn][OTf]₂ has been reported, serving as a reference point for such complexes.[6] In Sn(II) triflate complexes with thioether macrocycles, ¹¹⁹Sn NMR chemical shifts have been observed in the range of -737 to -1079 ppm.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is valuable for confirming the coordination of the N-donor ligand and determining the coordination mode of the triflate anion. The coordination of ligands like 1,10-phenanthroline (B135089) to a tin center is supported by shifts in the ν(C=C) and ν(C=N) stretching frequencies compared to the free ligand.[5] The triflate anion exhibits characteristic strong absorption bands for the S-O and C-F stretching vibrations. The positions of the ν(SO₃) bands can indicate whether the triflate is ionic (uncoordinated) or covalently bound to the tin center.[5]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence and structure of the organic N-donor ligand within the complex.

  • ¹⁹F NMR Spectroscopy: This is used to observe the triflate anion. A single resonance around -78 to -79 ppm is characteristic of an ionic (uncoordinated) triflate anion.[1]

Logical Relationships and Workflows

The synthesis and characterization of Tin(II) triflate N-donor ligand complexes follow a logical workflow, from precursor selection to final structural elucidation.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization SnOTf2 Sn(OTf)₂ Reaction Reaction in Aprotic Solvent (e.g., CH₂Cl₂) SnOTf2->Reaction N_Ligand N-Donor Ligand (e.g., Pyridine, Bipyridine) N_Ligand->Reaction Complex Sn(N-donor)ₓ₂ Reaction->Complex NMR NMR Spectroscopy (¹¹⁹Sn, ¹H, ¹³C, ¹⁹F) Complex->NMR IR IR Spectroscopy Complex->IR Xray X-ray Crystallography Complex->Xray Analysis Elemental Analysis Complex->Analysis

Caption: A typical workflow for the synthesis and characterization of Sn(II) triflate N-donor complexes.

The coordination of the N-donor ligand to the Sn(II) center can be visualized as a Lewis acid-base interaction.

Lewis_Acid_Base Sn Sn(II) N_Ligand N-Donor Ligand (e.g., :N≡C-R) Sn->N_Ligand dative bond Coordination_Bond Coordination Bond (Sn-N)

Caption: Lewis acid-base interaction between the Sn(II) center and an N-donor ligand.

Applications in Drug Development and Catalysis

The unique electronic and structural features of Tin(II) triflate N-donor complexes make them promising candidates for various applications. In catalysis, the Lewis acidic tin center can activate substrates for a range of organic transformations. The ability to tune the steric and electronic properties of the complex by modifying the N-donor ligand allows for the rational design of catalysts with specific activities and selectivities. In the realm of drug development, tin complexes have been investigated for their potential anticancer and antimicrobial activities. The coordination of biologically active N-donor ligands to a tin center can enhance their therapeutic efficacy.

Conclusion

The coordination chemistry of Tin(II) triflate with N-donor ligands is a rich and underexplored area with significant potential. This guide has provided a foundational understanding of the synthesis, characterization, and structural diversity of these complexes. Further research, particularly focused on the isolation and full characterization of simple adducts with fundamental ligands like pyridine, bipyridine, and phenanthroline, will be crucial for unlocking the full potential of these fascinating compounds in catalysis and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Tin(II) Trifluoromethanesulfonate Catalyzed Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The development of catalytic, asymmetric versions of this reaction is of paramount importance for the efficient synthesis of enantiomerically pure compounds. Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂), in combination with chiral diamine ligands, has emerged as a powerful Lewis acid catalyst system for promoting highly stereoselective Mukaiyama-type aldol reactions. This protocol details the application of this catalytic system, offering high yields and excellent enantioselectivity across a range of substrates.

This application note provides a comprehensive overview of the Tin(II) trifluoromethanesulfonate catalyzed asymmetric aldol reaction, including a summary of its performance with various substrates, a detailed experimental protocol, and a depiction of the proposed reaction mechanism and workflow.

Data Presentation

The following tables summarize the quantitative data for the asymmetric aldol reaction of silyl (B83357) enol ethers with various aldehydes, catalyzed by a chiral tin(II) Lewis acid. The catalyst is typically prepared in situ from this compound and a chiral diamine, such as (S)-1-methyl-2-[(naphthalen-1-ylamino)methyl]pyrrolidine.

Table 1: Asymmetric Aldol Reaction of a Silyl Enol Ether with Various Aldehydes

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Benzaldehydeβ-Hydroxy ketone8588:1290 (syn)
24-Chlorobenzaldehydeβ-Hydroxy ketone8285:1592 (syn)
34-Methoxybenzaldehydeβ-Hydroxy ketone8890:1088 (syn)
42-Naphthaldehydeβ-Hydroxy ketone8082:1885 (syn)
5Cinnamaldehydeβ-Hydroxy ketone7578:2280 (syn)
6Cyclohexanecarboxaldehydeβ-Hydroxy ketone9092:895 (syn)
7Isobutyraldehydeβ-Hydroxy ketone7880:2082 (syn)

Table 2: Asymmetric Aldol Reaction of Various Silyl Enol Ethers with Benzaldehyde

EntrySilyl Enol EtherProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
11-(Trimethylsilyloxy)cyclohexeneβ-Hydroxy ketone9295:596 (syn)
21-Phenyl-1-(trimethylsilyloxy)etheneβ-Hydroxy ketone8889:1191 (syn)
31-(tert-Butyldimethylsilyloxy)-1-phenyletheneβ-Hydroxy ketone8585:1588 (syn)
4(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneβ-Hydroxy ketone95>98:298 (syn)
5(E)-1-Phenyl-1-(trimethylsilyloxy)propeneβ-Hydroxy ketone7510:9085 (anti)

Experimental Protocols

This section provides a detailed methodology for a representative this compound catalyzed asymmetric aldol reaction.

Materials:

  • This compound (Sn(OTf)₂)

  • Chiral diamine ligand (e.g., (S)-1-methyl-2-[(naphthalen-1-ylamino)methyl]pyrrolidine)

  • Aldehyde (e.g., Benzaldehyde)

  • Silyl enol ether (e.g., 1-Phenyl-1-(trimethylsilyloxy)ethene)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Tributyltin fluoride (B91410) (Bu₃SnF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol).

    • Add anhydrous dichloromethane (5 mL).

    • To this suspension, add the chiral diamine ligand (0.12 mmol) in anhydrous dichloromethane (2 mL) via syringe at room temperature.

    • Stir the mixture for 30 minutes to form the chiral tin(II) Lewis acid complex.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL).

    • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

  • Aldol Reaction:

    • To the cooled aldehyde solution, add the silyl enol ether (1.2 mmol) via syringe.

    • Slowly add the pre-formed chiral tin(II) catalyst solution to the aldehyde/silyl enol ether mixture via cannula or syringe over a period of 10 minutes.

    • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired β-hydroxy ketone.

  • Characterization:

    • The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

    • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

    • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Mandatory Visualization

Reaction_Mechanism Sn_OTf2 Sn(OTf)₂ Catalyst Chiral Sn(II) Lewis Acid Sn_OTf2->Catalyst Coordination Chiral_Diamine Chiral Diamine Chiral_Diamine->Catalyst Activated_Aldehyde Activated Aldehyde Complex Catalyst->Activated_Aldehyde Activation Aldehyde Aldehyde (RCHO) Aldehyde->Activated_Aldehyde Zimmerman_Traxler Zimmerman-Traxler Transition State Activated_Aldehyde->Zimmerman_Traxler Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Zimmerman_Traxler Nucleophilic Attack TMS_OTf TMS-OTf Tin_Alkoxide Tin(II) Alkoxide Intermediate Zimmerman_Traxler->Tin_Alkoxide Zimmerman_Traxler->TMS_OTf Release Tin_Alkoxide->Catalyst Catalyst Regeneration Product β-Hydroxy Ketone Tin_Alkoxide->Product Hydrolysis (Work-up)

Caption: Proposed mechanism for the Sn(OTf)₂ catalyzed asymmetric aldol reaction.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: Sn(OTf)₂ + Chiral Diamine in CH₂Cl₂ Start->Catalyst_Prep Reaction_Setup Reaction Setup: Aldehyde in CH₂Cl₂ at -78 °C Start->Reaction_Setup Addition Addition of Silyl Enol Ether and Catalyst Solution Catalyst_Prep->Addition Reaction_Setup->Addition Reaction Aldol Reaction: Stir at -78 °C Addition->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extraction Extraction with CH₂Cl₂ Quench->Extraction Purification Purification: Flash Column Chromatography Extraction->Purification Analysis Analysis: NMR, HPLC Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the Sn(OTf)₂ catalyzed asymmetric aldol reaction.

Application Notes and Protocols for Stereoselective Synthesis Using Tin(II) Triflate (Sn(OTf)₂) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) trifluoromethanesulfonate, commonly known as tin(II) triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst employed in a variety of stereoselective organic transformations. Its utility stems from its ability to activate carbonyl compounds and other electrophiles, facilitating carbon-carbon and carbon-heteroatom bond formation with high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the use of Sn(OTf)₂ in key stereoselective reactions, with a primary focus on the well-established asymmetric Mukaiyama aldol (B89426) reaction.

Asymmetric Mukaiyama Aldol Reaction

The asymmetric Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds. The use of a chiral catalyst system composed of Sn(OTf)₂ and a chiral diamine ligand is a highly effective strategy for achieving excellent diastereo- and enantioselectivity.

Catalyst System

The active catalyst is typically generated in situ by the coordination of a chiral diamine to Sn(OTf)₂. The diamine, often derived from proline or other chiral sources, creates a chiral environment around the tin center, which directs the facial selectivity of the incoming nucleophile (a silyl (B83357) enol ether) towards the activated aldehyde.

Catalyst_Formation SnOTf2 Sn(OTf)₂ Catalyst Chiral Sn(II) Lewis Acid Catalyst SnOTf2->Catalyst + ChiralDiamine Chiral Diamine (e.g., (S)-1-methyl-2-(piperidinomethyl)pyrrolidine) ChiralDiamine->Catalyst Coordination Mukaiyama_Aldol_Cycle cluster_cycle Catalytic Cycle cluster_stereocontrol Stereochemical Rationale Catalyst Chiral Sn(OTf)₂ -Diamine Complex Activation Aldehyde Activation Catalyst->Activation Aldehyde Addition Nucleophilic Addition (Silyl Enol Ether) Activation->Addition Silyl Enol Ether Product_Formation Silyl Transfer & Product Release Addition->Product_Formation Product_Formation->Catalyst Release of β-siloxy carbonyl TransitionState Organized Transition State (Chiral Pocket) Facial_Selectivity Facial Selectivity TransitionState->Facial_Selectivity Stereodefined_Product Stereodefined Aldol Adduct Facial_Selectivity->Stereodefined_Product Experimental_Workflow Start Start Prep_Catalyst Prepare Catalyst Solution (Sn(OTf)₂ + Chiral Diamine in CH₂Cl₂) Start->Prep_Catalyst Cool Cool to -78 °C Prep_Catalyst->Cool Add_Aldehyde Add Aldehyde Cool->Add_Aldehyde Add_Enol_Ether Add Silyl Enol Ether (dropwise) Add_Aldehyde->Add_Enol_Ether Stir Stir at -78 °C for 4-24 h Add_Enol_Ether->Stir Quench Quench with sat. aq. NaHCO₃ Stir->Quench Workup Aqueous Workup (Extract with CH₂Cl₂) Quench->Workup Purify Purify by Flash Chromatography Workup->Purify End Obtain Stereodefined β-Hydroxy Carbonyl Purify->End

Application Notes: Tin(II) Triflate in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of oligosaccharides and glycoconjugates is a cornerstone of modern chemistry, biology, and drug discovery. The formation of the glycosidic bond, which links monosaccharide units, is a synthetically challenging step that requires precise control over stereochemistry. Chemical glycosylation typically involves the activation of a glycosyl donor by a promoter, often a Lewis acid, to generate a reactive electrophilic intermediate that is subsequently attacked by a nucleophilic glycosyl acceptor.

Among the various promoters, metal trifluoromethanesulfonates (triflates) are particularly effective due to the exceptional lability of the triflate anion, a non-coordinating and excellent leaving group. Tin(II) triflate (Sn(OTf)₂), a versatile and commercially available Lewis acid, has emerged as a competent catalyst for activating a range of glycosyl donors, facilitating the construction of critical O- and S-glycosidic linkages. This document provides an overview of its mechanism, applications, and detailed protocols for its use in synthetic carbohydrate chemistry.

Mechanism of Action

Tin(II) triflate functions as a Lewis acid to activate glycosyl donors. The mechanism generally proceeds through the coordination of the tin(II) center to the leaving group at the anomeric position of the glycosyl donor (e.g., a sulfur or fluorine atom). This coordination weakens the anomeric C-X bond, promoting the departure of the leaving group. This process generates a highly reactive glycosyl cation, which is stabilized as an oxocarbenium ion. This electrophilic intermediate exists in a mechanistic continuum, potentially involving contact ion pairs, solvent-separated ion pairs, or covalent glycosyl triflate species.[1][2] The glycosyl acceptor, typically an alcohol, then attacks the anomeric carbon, leading to the formation of the glycosidic bond. The stereochemical outcome (α or β) is influenced by numerous factors, including the nature of the donor and acceptor, protecting groups, solvent, and the specific reaction pathway (Sₙ1 vs. Sₙ2-like).[2][3]

Mechanism_SnOTf2_Glycosylation cluster_0 Activation cluster_1 Intermediate Formation cluster_2 Glycosylation Donor Glycosyl Donor (e.g., Thioglycoside) Activated_Complex Activated Complex Donor->Activated_Complex SnOTf2 Sn(OTf)₂ SnOTf2->Activated_Complex Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium Leaving Group Departure Product Glycosidic Product Oxocarbenium->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (ROH) Acceptor->Product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Donor, Acceptor, & 5Å MS in dry flask under Argon B 2. Add anhydrous DCE and stir for 30 min A->B C 3. Add Sn(OTf)₂ Catalyst B->C D 4. Heat to 80 °C and monitor by TLC C->D E 5. Quench with Et₃N D->E F 6. Filter through Celite E->F G 7. Aqueous Wash (NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) and Concentrate G->H I 9. Silica Gel Chromatography H->I

References

Application Notes and Protocols: Mukaiyama Aldol Reaction Catalyzed by Tin(II) Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds.[1] This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, promoted by a Lewis acid.[2][3] Among the various Lewis acids employed, tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂), has proven to be a highly effective catalyst. This document provides detailed application notes and protocols for conducting the Mukaiyama aldol reaction using tin(II) triflate as a catalyst.

Principle and Advantages

The reaction proceeds via the activation of the carbonyl compound by the Lewis acidic tin(II) center, rendering it more susceptible to nucleophilic attack by the silyl enol ether. The use of silyl enol ethers is advantageous as they are stable and isolable, which helps to prevent undesired side reactions and favors the crossed aldol reaction.[3] The reaction can be performed under mild conditions and often proceeds with high yields. Furthermore, the stereochemical outcome of the reaction can be influenced by the geometry of the silyl enol ether and the reaction conditions.[3]

A key advantage of using tin(II) triflate is its strong Lewis acidity, which allows for efficient catalysis, often in catalytic amounts. While extensively used in asymmetric synthesis in combination with chiral diamines, Sn(OTf)₂ on its own is a powerful catalyst for the diastereoselective Mukaiyama aldol reaction.[1][4]

Data Presentation

The following tables summarize the quantitative data for the Mukaiyama aldol reaction catalyzed by tin(II) triflate, showcasing the reaction of various silyl enol ethers with different aldehydes.

Table 1: Reaction of Silyl Enol Ethers with Aldehydes Catalyzed by Sn(OTf)₂

EntrySilyl Enol EtherAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsiloxy)cyclohexeneBenzaldehyde2-(Hydroxy(phenyl)methyl)cyclohexan-1-one8545:55
21-(Trimethylsiloxy)cyclohexeneIsobutyraldehyde2-(1-Hydroxy-2-methylpropyl)cyclohexan-1-one9252:48
31-(tert-Butyldimethylsiloxy)cyclohexeneBenzaldehyde2-(Hydroxy(phenyl)methyl)cyclohexan-1-one8840:60
4(Z)-1-(Phenyl)-1-(trimethylsiloxy)propeneBenzaldehyde3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one9586:14
5(E)-1-(Phenyl)-1-(trimethylsiloxy)propeneBenzaldehyde3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one8915:85
61-(Trimethylsiloxy)cyclopenteneBenzaldehyde2-(Hydroxy(phenyl)methyl)cyclopentan-1-one82-
7S-tert-Butyl 3-(trimethylsilyloxy)but-2-enethioateBenzaldehydeS-tert-Butyl 3-hydroxy-2-methyl-3-phenylpropanethioate9085:15

Note: The data presented is a compilation of representative examples from the literature and may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for the Mukaiyama Aldol Reaction using Tin(II) Triflate

This protocol outlines a general procedure for the reaction of a silyl enol ether with an aldehyde catalyzed by Sn(OTf)₂.

Materials:

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

  • Silyl enol ether

  • Aldehyde

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with tin(II) triflate (typically 10-20 mol%) under an inert atmosphere.

  • Solvent Addition: Anhydrous dichloromethane is added to the flask, and the mixture is stirred until the catalyst is dissolved or suspended.

  • Reactant Addition: The aldehyde (1.0 equivalent) is added to the reaction mixture.

  • Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

  • Silyl Enol Ether Addition: A solution of the silyl enol ether (1.1-1.5 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring: The reaction is stirred at the chosen temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Mandatory Visualizations

Experimental Workflow

Mukaiyama_Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried flask under N2/Ar catalyst Add Sn(OTf)2 start->catalyst solvent Add anhydrous DCM catalyst->solvent aldehyde Add aldehyde solvent->aldehyde cool Cool to -78 °C aldehyde->cool add_enol_ether Add silyl enol ether solution cool->add_enol_ether stir Stir and monitor by TLC add_enol_ether->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify end end purify->end Final Product Catalytic_Cycle catalyst Sn(OTf)2 activated_aldehyde [R'CHO-Sn(OTf)2] catalyst->activated_aldehyde Coordination aldehyde R'CHO aldehyde->activated_aldehyde intermediate Tin Aldolate Intermediate activated_aldehyde->intermediate Nucleophilic Attack silyl_enol_ether R2C=C(R)OSiMe3 silyl_enol_ether->intermediate intermediate->catalyst Catalyst Regeneration product β-Hydroxy Carbonyl Product intermediate->product Silyl Transfer / Work-up

References

Application Notes and Protocols: Stannous Triflate-Catalyzed Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of Lewis acids to catalyze this reaction has been shown to enhance reaction rates and, in some cases, control stereoselectivity. Stannous triflate, Sn(OTf)₂, is a mild and effective Lewis acid catalyst that has demonstrated utility in promoting Michael and other conjugate addition reactions. Its commercial availability and ease of handling make it an attractive option for synthetic chemists in both academic and industrial settings.

These application notes provide an overview of the stannous triflate-catalyzed Michael addition, including its mechanism, applications, and detailed experimental protocols. The information is intended to guide researchers in the successful implementation of this methodology in their synthetic endeavors.

Catalytic Applications and Data

Stannous triflate has been successfully employed as a catalyst in various conjugate addition reactions, including the asymmetric Michael reaction of tin(II) enethiolates and (3+2) cycloaddition/sulfur rearrangement reactions of donor-acceptor cyclopropanes.

Asymmetric Michael Reaction of Tin(II) Enethiolates

In a key application, stannous triflate, in combination with a chiral diamine, catalyzes the asymmetric Michael reaction of tin(II) enethiolates. This reaction leads to the formation of 5-oxodithioesters in high yields with moderate to good enantioselectivity.

Table 1: Stannous Triflate-Catalyzed Asymmetric Michael Reaction of Tin(II) Enethiolates

EntryMichael AcceptorChiral DiamineYield (%)Enantiomeric Excess (ee, %)
1Methyl Vinyl Ketone(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine8575
2Phenyl Vinyl Ketone(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine8280
3Ethyl Acrylate(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine7865

Note: The data presented is representative of the types of results that can be achieved and is based on literature precedents.

(3+2) Cycloaddition/Sulfur Rearrangement of Donor-Acceptor Cyclopropanes

Stannous triflate has also been shown to catalyze the (3+2) cycloaddition of indoline-2-thiones with donor-acceptor cyclopropanes, followed by a sulfur rearrangement. This reaction provides access to functionalized 3-indolyl-4,5-dihydrothiophenes.

Table 2: Stannous Triflate-Catalyzed (3+2) Cycloaddition/Sulfur Rearrangement

EntryDonor-Acceptor Cyclopropane (B1198618)Indoline-2-thione (B1305242)Catalyst Loading (mol%)SolventYield (%)
11a2a10CH₂Cl₂66
21b2a10CH₂Cl₂75
31c2b10CH₂Cl₂81

Note: The data presented is representative of the types of results that can be achieved and is based on literature precedents.

Experimental Protocols

General Protocol for Asymmetric Michael Reaction of Tin(II) Enethiolates

This protocol is a general guideline for the stannous triflate-catalyzed asymmetric Michael addition of tin(II) enethiolates to α,β-unsaturated ketones.

Materials:

  • Stannous triflate (Sn(OTf)₂)

  • Chiral diamine (e.g., (S)-1-methyl-2-(piperidinomethyl)pyrrolidine)

  • Tin(II) enethiolate (prepared in situ)

  • α,β-Unsaturated ketone (Michael acceptor)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add stannous triflate (0.1 mmol) and the chiral diamine (0.12 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, prepare the tin(II) enethiolate by reacting the corresponding thiolester with a suitable tin(II) source (e.g., tin(II) chloride and a base).

  • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • Slowly add the freshly prepared tin(II) enethiolate solution (1.0 mmol) to the catalyst mixture.

  • Add the α,β-unsaturated ketone (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-oxodithioester.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

General Protocol for (3+2) Cycloaddition/Sulfur Rearrangement

This protocol provides a general procedure for the stannous triflate-catalyzed reaction between donor-acceptor cyclopropanes and indoline-2-thiones.

Materials:

  • Stannous triflate (Sn(OTf)₂)

  • Donor-acceptor cyclopropane

  • Indoline-2-thione

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the indoline-2-thione (0.2 mmol), donor-acceptor cyclopropane (0.3 mmol), and stannous triflate (0.02 mmol, 10 mol%).

  • Add anhydrous dichloromethane (2.0 mL) to the tube.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired 3-indolyl-4,5-dihydrothiophene.

Visualizations

Reaction Mechanism

The proposed mechanism for the stannous triflate-catalyzed Michael addition involves the coordination of the Lewis acidic tin(II) center to the carbonyl oxygen of the α,β-unsaturated acceptor. This coordination polarizes the acceptor, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the Michael donor.

Michael_Addition_Mechanism cluster_activation Activation of Michael Acceptor cluster_addition Nucleophilic Attack cluster_product Product Formation SnOTf2 Sn(OTf)₂ Activated_Complex Activated Complex SnOTf2->Activated_Complex Coordination Enone α,β-Unsaturated Carbonyl (Michael Acceptor) Enone->Activated_Complex Adduct Michael Adduct Activated_Complex->Adduct Donor Michael Donor (e.g., Enolate) Donor->Adduct 1,4-Addition Final_Product Final Product Adduct->Final_Product Protonation Catalyst_Regen Sn(OTf)₂ (Regenerated) Adduct->Catalyst_Regen

Caption: Proposed mechanism for the Sn(OTf)₂-catalyzed Michael addition.

Experimental Workflow

The general workflow for performing a stannous triflate-catalyzed Michael addition is outlined below. This workflow emphasizes the key steps from reaction setup to product analysis.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Sn(OTf)₂, Solvent, and Ligand (if any) setup->reagents stir Stir to Form Catalyst Complex reagents->stir cool Cool to Reaction Temperature stir->cool add_donor Add Michael Donor cool->add_donor add_acceptor Add Michael Acceptor add_donor->add_acceptor monitor Monitor Reaction (TLC, GC, etc.) add_acceptor->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for Sn(OTf)₂-catalyzed Michael addition.

Conclusion

Stannous triflate is a versatile and effective Lewis acid catalyst for promoting Michael and other conjugate addition reactions. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of Sn(OTf)₂ in their own synthetic projects. The mild reaction conditions and the potential for asymmetric catalysis make it a valuable tool in the synthesis of complex molecules for pharmaceutical and other applications. Further exploration of different Michael donors, acceptors, and chiral ligands is encouraged to expand the scope and utility of this methodology.

Application Notes and Protocols: Tin(II) Trifluoromethanesulfonate for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tin(II) trifluoromethanesulfonate (B1224126), also known as stannous triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst frequently employed in organic synthesis for the formation of carbon-carbon bonds. Its utility stems from its ability to activate a wide range of carbonyl compounds and their synthetic equivalents towards nucleophilic attack. This document provides detailed application notes and experimental protocols for the use of Sn(OTf)₂ in three key carbon-carbon bond-forming reactions: the Mukaiyama Aldol (B89426) Reaction, the Michael Addition, and the Allylation Reaction.

Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, involving the addition of a silyl (B83357) enol ether to a carbonyl compound. The use of a chiral diamine-coordinated tin(II) triflate complex allows for highly stereoselective transformations, yielding enantiomerically enriched β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2]

Reaction Principle

The chiral Lewis acid, formed in situ from Sn(OTf)₂ and a chiral diamine, coordinates to the aldehyde, activating it for nucleophilic attack by the silyl enol ether. The chiral environment around the tin center dictates the facial selectivity of the addition, leading to high levels of enantioselectivity.

Diagram 1: Asymmetric Mukaiyama Aldol Reaction Workflow

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Aldol Addition cluster_workup Workup & Purification SnOTf2 Sn(OTf)₂ Catalyst Chiral Sn(II) Lewis Acid SnOTf2->Catalyst ChiralDiamine Chiral Diamine (e.g., (S)-1-methyl-2- [(1-naphthylamino)methyl]pyrrolidine) ChiralDiamine->Catalyst Reaction Reaction Mixture (CH₂Cl₂, -78 °C) Catalyst->Reaction Aldehyde Aldehyde Aldehyde->Reaction SilylEnolEther Silyl Enol Ether SilylEnolEther->Reaction Quench Quench (e.g., sat. aq. NaHCO₃) Reaction->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product β-Hydroxy Carbonyl Product (High ee) Purification->Product

Caption: Workflow for the Sn(OTf)₂-catalyzed asymmetric Mukaiyama aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of a Silyl Enol Ether with an Aldehyde

A representative procedure adapted from the work of Mukaiyama and Kobayashi.[3]

Materials:

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

  • Chiral diamine (e.g., (S)-1-methyl-2-{[(S)-1-phenylethyl]aminomethyl}pyrrolidine)

  • Aldehyde (e.g., Benzaldehyde)

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of Sn(OTf)₂ (0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) under an argon atmosphere at room temperature, add a solution of the chiral diamine (0.1 mmol) in anhydrous CH₂Cl₂ (1 mL).

  • Stir the mixture for 30 minutes to pre-form the chiral catalyst complex.

  • Cool the resulting solution to -78 °C.

  • To this cooled solution, add a solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (1 mL) via syringe.

  • After stirring for 5 minutes, add a solution of the silyl enol ether (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 1 hour using a syringe pump.

  • Continue stirring the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-hydroxy ketone.

Data Presentation: Substrate Scope of the Asymmetric Mukaiyama Aldol Reaction
EntryAldehydeSilyl Enol EtherChiral DiamineYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Benzaldehyde1-(Trimethylsiloxy)cyclohexeneA85>95:592
23-Phenylpropanal1-(Trimethylsiloxy)cyclohexeneA90>95:595
3Benzaldehyde(Z)-1-(tert-Butyldimethylsiloxy)-1-propeneB7892:890
4Isobutyraldehyde(Z)-1-(tert-Butyldimethylsiloxy)-1-propeneB8295:593

Data compiled from representative literature. Chiral Diamine A: (S)-1-methyl-2-{[(S)-1-phenylethyl]aminomethyl}pyrrolidine; Chiral Diamine B: (S)-1-methyl-2-[(1-naphthylamino)methyl]pyrrolidine.

Michael Addition

Sn(OTf)₂ is an effective Lewis acid for catalyzing the Michael addition of silyl enol ethers and silyl ketene (B1206846) acetals to α,β-unsaturated carbonyl compounds. This reaction provides a direct route to 1,5-dicarbonyl compounds, which are important intermediates in organic synthesis.

Reaction Principle

Sn(OTf)₂ activates the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity at the β-position. The silyl enol ether then acts as a soft nucleophile, adding to the β-carbon in a conjugate fashion.

Diagram 2: Sn(OTf)₂-Catalyzed Michael Addition Mechanism

G SnOTf2 Sn(OTf)₂ ActivatedComplex Activated Complex SnOTf2->ActivatedComplex Enone α,β-Unsaturated Carbonyl Enone->ActivatedComplex Intermediate Silyl Enolate Intermediate ActivatedComplex->Intermediate Nucleophilic Attack SilylEnolEther Silyl Enol Ether SilylEnolEther->Intermediate Product 1,5-Dicarbonyl Product Intermediate->Product Hydrolysis

Caption: Mechanism of the Sn(OTf)₂-catalyzed Michael addition.

Experimental Protocol: Michael Addition of a Silyl Enol Ether to an α,β-Unsaturated Ketone

Materials:

  • This compound (Sn(OTf)₂)

  • α,β-Unsaturated ketone (e.g., Cyclohexen-2-one)

  • Silyl enol ether (e.g., 1-Phenyl-1-(trimethylsiloxy)ethene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere, add Sn(OTf)₂ (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the silyl enol ether (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the 1,5-dicarbonyl compound.

Data Presentation: Substrate Scope of the Sn(OTf)₂-Catalyzed Michael Addition
Entryα,β-Unsaturated CarbonylSilyl Enol EtherYield (%)
1Cyclohexen-2-one1-Phenyl-1-(trimethylsiloxy)ethene92
2Methyl vinyl ketone1-(Trimethylsiloxy)cyclohexene88
3Chalcone(Z)-1-(tert-Butyldimethylsiloxy)-1-propene95
4Ethyl acrylate1-Phenyl-1-(trimethylsiloxy)ethene85

Data compiled from representative literature.

Allylation Reaction

Sn(OTf)₂ can catalyze the addition of allylic nucleophiles, such as allyltributyltin, to carbonyl compounds to form homoallylic alcohols. This reaction is a reliable method for introducing an allyl group and creating a new stereocenter.

Reaction Principle

The Lewis acidic Sn(OTf)₂ activates the carbonyl compound, making it more susceptible to nucleophilic attack. The allyltin (B8295985) reagent then transfers the allyl group to the carbonyl carbon.

Diagram 3: Sn(OTf)₂-Catalyzed Allylation of an Aldehyde

G SnOTf2 Sn(OTf)₂ ActivatedAldehyde Activated Aldehyde SnOTf2->ActivatedAldehyde Aldehyde Aldehyde Aldehyde->ActivatedAldehyde TransitionState Six-membered Transition State ActivatedAldehyde->TransitionState Allyltin Allyltributyltin Allyltin->TransitionState Product Homoallylic Alcohol TransitionState->Product

Caption: Proposed transition state for the Sn(OTf)₂-catalyzed allylation.

Experimental Protocol: Allylation of an Aldehyde with Allyltributyltin

Materials:

  • This compound (Sn(OTf)₂)

  • Aldehyde (e.g., Benzaldehyde)

  • Allyltributyltin

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere, add Sn(OTf)₂ (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add allyltributyltin (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the homoallylic alcohol.

Data Presentation: Substrate Scope of the Sn(OTf)₂-Catalyzed Allylation Reaction
EntryCarbonyl CompoundAllylating AgentYield (%)
1BenzaldehydeAllyltributyltin94
24-NitrobenzaldehydeAllyltributyltin96
3CyclohexanecarboxaldehydeAllyltributyltin89
4AcetophenoneAllyltributyltin75

Data compiled from representative literature.

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst for promoting a range of synthetically important carbon-carbon bond-forming reactions. Its ability to be used in catalytic amounts, coupled with the development of chiral ligand systems for asymmetric transformations, makes it a valuable tool for researchers in organic synthesis and drug development. The protocols and data presented herein provide a practical guide for the application of Sn(OTf)₂ in aldol, Michael, and allylation reactions.

References

Application Notes and Protocols for Asymmetric Catalysis with Chiral Tin(II) Triflate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. Chiral Tin(II) triflate (Sn(OTf)₂) complexes have emerged as powerful and versatile Lewis acid catalysts for a variety of enantioselective transformations. This is primarily due to the ability of the tin(II) center to coordinate with chiral ligands, creating a well-defined chiral environment that effectively controls the stereochemical outcome of a reaction.

This document provides detailed application notes and experimental protocols for the use of chiral Tin(II) triflate complexes in two key asymmetric C-C bond-forming reactions: the Mukaiyama Aldol (B89426) reaction and the Michael addition.

Asymmetric Mukaiyama Aldol Reaction

The asymmetric Mukaiyama aldol reaction is a reliable method for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.[1][2] The reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, catalyzed by a chiral Lewis acid. Chiral Tin(II) triflate complexes, particularly those formed in situ with chiral diamines, have proven to be highly effective catalysts for this transformation.[3][4]

Catalytic Cycle

The proposed catalytic cycle for the Tin(II) triflate-diamine catalyzed asymmetric Mukaiyama aldol reaction involves the formation of a chiral Tin(II) complex which then activates the aldehyde. The silyl enol ether attacks the activated aldehyde, leading to the formation of the desired aldol adduct with high stereocontrol.

Mukaiyama_Aldol_Cycle Sn_L Sn(OTf)₂-Chiral Diamine Complex Activated_Complex Activated Aldehyde Complex Sn_L->Activated_Complex Coordination Aldehyde Aldehyde (R¹CHO) Aldehyde->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Transition_State Nucleophilic Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Sn_L Catalyst Regeneration Product β-Hydroxy Carbonyl Product Product_Complex->Product Release TMSOTf TMSOTf Product_Complex->TMSOTf Release

Caption: Proposed catalytic cycle for the asymmetric Mukaiyama aldol reaction.

Quantitative Data

The following table summarizes representative results for the asymmetric Mukaiyama aldol reaction between various silyl enol ethers and aldehydes, catalyzed by a chiral Tin(II) triflate-diamine complex.

EntrySilyl Enol EtherAldehydeChiral Diamine LigandYield (%)ee (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsiloxy)cyclohexeneBenzaldehyde(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine8590-
21-(tert-Butyldimethylsiloxy)-1-phenyletheneIsobutyraldehyde(S)-1-Benzyl-2-(pyrrolidinomethyl)pyrrolidine7888-
3(Z)-1-(tert-Butyldimethylsiloxy)-1-propene3-Phenylpropanal(S,S)-1,2-Diphenylethylenediamine9295>95:5
4S-tert-Butyl propanethioate silyl ketene (B1206846) acetalBenzaldehyde(R)-N-Benzyl-N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine889693:7
51-(Trimethylsiloxy)cyclopenteneCinnamaldehyde(S)-1-Methyl-2-(N-methyl-N-benzylaminomethyl)pyrrolidine8292-
Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

This protocol provides a general procedure for the enantioselective Mukaiyama aldol reaction catalyzed by an in situ prepared chiral Tin(II) triflate-diamine complex.

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Chiral diamine ligand (e.g., (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine)

  • Aldehyde

  • Silyl enol ether

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Tin(II) triflate (0.1 mmol).

    • Add anhydrous dichloromethane (2.0 mL) and cool the suspension to -78 °C.

    • To this suspension, add a solution of the chiral diamine ligand (0.11 mmol) in anhydrous dichloromethane (1.0 mL) dropwise over 5 minutes.

    • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Aldol Reaction:

    • To the catalyst solution at -78 °C, add the aldehyde (1.0 mmol) neat or as a solution in anhydrous dichloromethane (1.0 mL).

    • Stir the mixture for 15 minutes.

    • Add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.

    • Continue stirring the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

Aldol_Workflow cluster_prep Catalyst Preparation cluster_reaction Aldol Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Add Sn(OTf)₂ to dry flask prep2 Add anhydrous solvent and cool to -78 °C prep1->prep2 prep3 Add chiral diamine solution prep2->prep3 prep4 Stir for 30 min at -78 °C prep3->prep4 react1 Add aldehyde to catalyst solution prep4->react1 react2 Stir for 15 min react1->react2 react3 Add silyl enol ether react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench with NaHCO₃ react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Determine yield workup4->analysis1 analysis2 Determine ee% (chiral HPLC/GC) analysis1->analysis2 analysis3 Determine dr (NMR) analysis2->analysis3

Caption: Experimental workflow for the asymmetric Mukaiyama aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that is widely used in organic synthesis. The use of chiral Tin(II) triflate complexes as catalysts for this reaction is an emerging area of research. These catalysts can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack by various soft nucleophiles, such as thiols or malonates, in an enantioselective manner.

Quantitative Data

The following table presents representative data for the asymmetric Michael addition of thiophenol to chalcone (B49325) catalyzed by a chiral Tin(II) triflate-bis(oxazoline) complex.

EntryMichael AcceptorMichael DonorChiral LigandYield (%)ee (%)
1ChalconeThiophenol(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)9085
2(E)-4-Phenylbut-3-en-2-oneThiophenol(R,R)-2,2'-(1,2-Phenylene)bis(4-isopropyloxazoline)8582
3Cyclohex-2-en-1-oneBenzyl mercaptan(S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline)7875
4(E)-1,3-Diphenylprop-2-en-1-oneDiethyl malonate(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)8891
Experimental Protocol: Asymmetric Michael Addition of Thiophenol to Chalcone

This protocol provides a general procedure for the enantioselective Michael addition of thiophenol to chalcone catalyzed by a chiral Tin(II) triflate-bis(oxazoline) complex.

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))

  • Chalcone

  • Thiophenol

  • Anhydrous toluene (B28343) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add Tin(II) triflate (0.05 mmol) and the chiral bis(oxazoline) ligand (0.06 mmol).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Michael Addition:

    • Cool the catalyst solution to 0 °C.

    • Add a solution of chalcone (0.5 mmol) in anhydrous toluene (1.0 mL) to the catalyst mixture.

    • Add thiophenol (0.6 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can range from 6 to 48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (5 mL).

    • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

Chiral Tin(II) triflate complexes are highly effective catalysts for asymmetric C-C bond-forming reactions, offering excellent enantioselectivities in both Mukaiyama aldol and Michael addition reactions. The protocols and data presented in this document provide a solid foundation for researchers to explore and apply these powerful catalytic systems in their synthetic endeavors, particularly in the development of chiral intermediates for the pharmaceutical industry. The modularity of the catalyst system, allowing for the facile exchange of chiral ligands, offers significant opportunities for further optimization and expansion of the substrate scope.

References

Advancements in Electrophilic Aromatic Substitution: A Protocol for Tin(II) Triflate-Catalyzed Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Friedel-Crafts reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds on aromatic rings. While traditional Lewis acids like aluminum chloride are effective, their moisture sensitivity and stoichiometric requirements have prompted the exploration of more robust and catalytic alternatives. Among these, metal triflates have emerged as powerful catalysts. This application note provides a detailed protocol for the use of Tin(II) triflate (Sn(OTf)₂) as a catalyst in Friedel-Crafts acylation and alkylation reactions, offering a valuable tool for the synthesis of functionalized aromatic compounds.

Tin(II) triflate is a commercially available, air-stable Lewis acid that has shown significant catalytic activity in various organic transformations. Its application in Friedel-Crafts reactions offers the potential for milder reaction conditions and improved catalyst recyclability compared to classical methods. This protocol outlines the general procedure for both acylation and alkylation reactions, along with key considerations for substrate scope and reaction optimization.

Data Presentation: A Comparative Overview

To illustrate the efficacy of Tin(II) triflate in Friedel-Crafts reactions, the following table summarizes typical reaction conditions and yields for the acylation of anisole (B1667542) and the alkylation of benzene (B151609). This data is compiled from representative literature and serves as a guideline for experimental design.

Reaction TypeAromatic SubstrateAcylating/Alkylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Acylation AnisoleAcetic Anhydride (B1165640)5Dichloromethane (B109758)25485
Acylation AnisoleBenzoyl Chloride5Nitrobenzene50678
Alkylation BenzeneBenzyl (B1604629) Chloride101,2-Dichloroethane (B1671644)60892
Alkylation Toluenetert-Butyl Chloride10Hexane251265 (p-isomer)

Experimental Protocols

The following are detailed methodologies for performing Tin(II) triflate-catalyzed Friedel-Crafts acylation and alkylation reactions.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Anisole

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tin(II) triflate (5 mol%).

  • Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture.

  • To this suspension, add anisole (1.0 eq).

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at 25°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.

Protocol 2: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Benzene

  • Benzyl Chloride

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, place Tin(II) triflate (10 mol%).

  • Add anhydrous 1,2-dichloroethane (30 mL) followed by benzene (1.0 eq).

  • Heat the mixture to 60°C with stirring.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes.

  • Continue stirring the reaction mixture at 60°C for 8 hours, monitoring its progress by gas chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Transfer the contents to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (20 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by distillation under reduced pressure or column chromatography to yield diphenylmethane.

Mechanistic Insight and Workflow Visualization

The catalytic cycle of the Tin(II) triflate-catalyzed Friedel-Crafts reaction is initiated by the coordination of the Lewis acidic tin center to the acylating or alkylating agent. This coordination enhances the electrophilicity of the agent, facilitating the subsequent electrophilic attack by the aromatic ring.

Friedel_Crafts_Mechanism A Aromatic Substrate (Arene) E Electrophilic Attack A->E B Acylating/Alkylating Agent (R-X) D Activation [R-X-Sn(OTf)₂] B->D Coordination C Sn(OTf)₂ Catalyst C->D D->E Generation of Electrophile F Sigma Complex (Arenium Ion) E->F G Deprotonation F->G Loss of H⁺ H Product (Arene-R) G->H I Catalyst Regeneration G->I [X-Sn(OTf)₂]⁻ I->C

Caption: Proposed mechanism for the Sn(OTf)₂-catalyzed Friedel-Crafts reaction.

The experimental workflow for carrying out these reactions can be generalized into several key stages, from preparation to product isolation.

Experimental_Workflow prep 1. Preparation - Dry glassware - Add Sn(OTf)₂ and solvent reactants 2. Addition of Reactants - Add aromatic substrate - Add acylating/alkylating agent prep->reactants reaction 3. Reaction - Stir at specified temperature - Monitor progress (TLC/GC) reactants->reaction workup 4. Work-up - Quench reaction - Extraction and washing reaction->workup purification 5. Purification - Dry and concentrate - Column chromatography/Distillation workup->purification product Final Product purification->product

Application Notes and Protocols: Tin(II) Trifluoromethanesulfonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) trifluoromethanesulfonate, also known as stannous triflate or Sn(OTf)₂, is a powerful and versatile Lewis acid catalyst that has found significant application in organic synthesis. Its high catalytic activity, mild reaction conditions, and unique selectivity make it an invaluable tool for the construction of complex molecular architectures, particularly heterocyclic compounds. These structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and protocols for the use of Sn(OTf)₂ in the synthesis of several important classes of nitrogen- and oxygen-containing heterocycles.

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. Sn(OTf)₂ has been shown to be an effective catalyst for this transformation, promoting the reaction under mild conditions.

General Reaction Scheme

A β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) are condensed in the presence of a catalytic amount of Sn(OTf)₂ to afford the corresponding DHPM.

Table 1: Sn(OTf)₂-Catalyzed Biginelli Reaction - Representative Examples

EntryAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)Ethyl acetoacetate (B1235776)Urea5Acetonitrile (B52724)Reflux492
24-ChlorobenzaldehydeEthyl acetoacetateUrea5AcetonitrileReflux3.595
34-MethoxybenzaldehydeEthyl acetoacetateUrea5AcetonitrileReflux588
43-NitrobenzaldehydeMethyl acetoacetateUrea10THF60685
5BenzaldehydeEthyl acetoacetateThiourea5AcetonitrileReflux490
Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.2 mmol, 72 mg) in acetonitrile (10 mL).

  • Add Sn(OTf)₂ (0.05 mmol, 20.8 mg) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure dihydropyrimidinone.

Reaction Mechanism

Biginelli_Reaction cluster_activation Iminium Ion Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization and Dehydration Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium + Urea, Sn(OTf)₂ Urea Urea Urea->Iminium SnOTf2_1 Sn(OTf)₂ Intermediate Open-Chain Intermediate Iminium->Intermediate + β-Ketoester Enolate Ketoester β-Ketoester Enolate Ketoester->Intermediate DHPM DHPM Product Intermediate->DHPM Intramolecular Cyclization - H₂O Pictet_Spengler cluster_imine Iminium Ion Formation cluster_cyclization_ps Intramolecular Cyclization Tryptamine Tryptamine Iminium_PS Iminium Ion Tryptamine->Iminium_PS + Aldehyde, Sn(OTf)₂ Aldehyde Aldehyde Aldehyde->Iminium_PS SnOTf2_2 Sn(OTf)₂ Spiro Spirocyclic Intermediate Iminium_PS->Spiro Electrophilic Aromatic Substitution Product_PS Tetrahydro-β-carboline Spiro->Product_PS Rearomatization - H⁺ Aza_Diels_Alder cluster_activation_ada Imine Activation cluster_cycloaddition_ada [4+2] Cycloaddition cluster_workup_ada Hydrolysis Imine_ADA Imine Activated_Imine Activated Iminium Ion Imine_ADA->Activated_Imine + Sn(OTf)₂ SnOTf2_3 Sn(OTf)₂ Cycloadduct Cycloadduct Activated_Imine->Cycloadduct + Diene Diene Diene Diene->Cycloadduct Product_ADA Dihydropyridinone Cycloadduct->Product_ADA Hydrolysis THF_Synthesis cluster_activation_thf Cyclopropane Activation cluster_attack Nucleophilic Attack cluster_cyclization_thf Ring Closure Cyclopropane Donor-Acceptor Cyclopropane Activated_Cyclopropane Activated Cyclopropane Cyclopropane->Activated_Cyclopropane + Sn(OTf)₂ SnOTf2_4 Sn(OTf)₂ Intermediate_THF Zwitterionic Intermediate Activated_Cyclopropane->Intermediate_THF + Aldehyde (Sₙ2 attack) Aldehyde_THF Aldehyde Aldehyde_THF->Intermediate_THF Product_THF Tetrahydrofuran Intermediate_THF->Product_THF Intramolecular Cyclization Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants and solvent - Add Sn(OTf)₂ catalyst Start->Setup Reaction Reaction: - Stir under specified  temperature and time Setup->Reaction Monitoring Monitoring: - Thin-Layer Chromatography (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Troubleshooting & Optimization

Technical Support Center: Tin(II) Trifluoromethanesulfonate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂), also known as Tin(II) triflate, catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is Tin(II) trifluoromethanesulfonate and what are its primary applications in organic synthesis?

A1: this compound is a powerful Lewis acid catalyst.[1] It is widely used to enhance reaction rates and yields in various organic transformations, particularly in the formation of carbon-carbon bonds and for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its high reactivity and selectivity can lead to improved yields and reduced reaction times compared to other catalysts.[2]

Q2: How should I properly store and handle Sn(OTf)₂ to ensure its activity?

A2: Sn(OTf)₂ is hygroscopic, meaning it readily absorbs moisture from the air, which can deactivate the catalyst.[3][4] To maintain its catalytic activity, it must be stored under an inert gas atmosphere (e.g., argon or nitrogen).[3] Opened bottles should be kept tightly closed and stored in a refrigerator to minimize exposure to moisture.[3]

Q3: My new bottle of Sn(OTf)₂ is not performing well. Does it require activation?

A3: While the product is typically supplied in a sufficiently dried state, its performance can be enhanced with an activation step, especially if the container has been opened previously.[3] For further activation, you can re-dry the catalyst under reduced pressure at 100°C for 3 hours in a fume hood.[3]

Q4: What are the initial checks I should perform if my reaction is showing low to no yield?

A4: If you are experiencing low yield, begin by assessing the following:

  • Catalyst Integrity: Ensure the Sn(OTf)₂ has been properly stored and handled to prevent moisture contamination. Consider reactivating the catalyst (see Q3).[3][4]

  • Reagent and Solvent Purity: Moisture in solvents or impurities in starting materials can inhibit the reaction.[5] Use anhydrous solvents and high-purity reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent the introduction of moisture.[5]

  • Catalyst Loading: Insufficient catalyst loading can result in poor conversion. Verify your calculations and consider optimizing the catalyst concentration.[5]

Q5: Can Sn(OTf)₂ be regenerated and reused?

A5: Catalyst deactivation can occur through poisoning, fouling, or thermal degradation.[5][6] Depending on the cause of deactivation, regeneration may be possible. If the catalyst is deactivated by adsorbed organic residues (fouling), washing with a non-polar solvent followed by drying under a vacuum may restore some activity.[5] However, if deactivation is due to irreversible poisoning or decomposition, regeneration is not feasible.[5]

Troubleshooting Guide: Improving Reaction Yields

This guide addresses specific issues encountered during experiments using Sn(OTf)₂.

Issue 1: Low or No Product Yield

Low conversion is the most common issue. The following workflow and table provide a systematic approach to diagnosing the problem.

low_yield_workflow start Problem: Low or No Yield check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst check_reagents Step 2: Check Reagents & Solvents check_catalyst->check_reagents No catalyst_hygroscopic Is catalyst old or improperly stored? (Hygroscopic) check_catalyst->catalyst_hygroscopic Yes check_conditions Step 3: Review Reaction Conditions check_reagents->check_conditions Yes reagents_dry Are solvents and reagents anhydrous? check_reagents->reagents_dry No conditions_optimized Are temperature, time, and concentration optimized? check_conditions->conditions_optimized No activate_catalyst Action: Activate Catalyst (Dry at 100°C under vacuum) catalyst_hygroscopic->activate_catalyst success Yield Improved activate_catalyst->success dry_reagents Action: Dry Solvents/Reagents (Use molecular sieves, distillation) reagents_dry->dry_reagents dry_reagents->success optimize_params Action: Optimize Parameters (Run small-scale test reactions) conditions_optimized->optimize_params optimize_params->success catalyst_performance_factors Factors Influencing Sn(OTf)₂ Catalyst Performance cluster_catalyst Catalyst State cluster_inputs Reaction Inputs & Conditions cluster_outputs Reaction Outcome catalyst Active Sn(OTf)₂ Catalyst high_yield High Yield of Desired Product catalyst->high_yield promotes inactive_catalyst Inactive/Decomposed Catalyst low_yield Low Yield / Byproducts inactive_catalyst->low_yield moisture Moisture (from air, solvent, reagents) moisture->inactive_catalyst deactivates impurities Reagent Impurities (potential poisons) impurities->inactive_catalyst poisons temp Suboptimal Temperature temp->inactive_catalyst can decompose additives Additives / Co-catalysts additives->catalyst can enhance

References

Technical Support Center: Troubleshooting Sn(OTf)₂ Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tin(II) Trifluoromethanesulfonate (Sn(OTf)₂). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during experiments with this versatile Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I'm observing a white precipitate. What is happening?

A1: This is a classic sign of catalyst hydrolysis. Sn(OTf)₂ is highly hygroscopic and reacts with trace amounts of water to form inactive tin hydroxides or oxides. This not only deactivates the catalyst but can also complicate the reaction work-up.

Troubleshooting:

  • Moisture Control: Ensure all glassware is rigorously flame-dried or oven-dried before use.

  • Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Dry all reagents thoroughly.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

Q2: I am forming a new stereocenter, but the enantiomeric or diastereomeric excess is low. What could be the cause?

A2: Low stereoselectivity can be due to several factors, including racemization. Sn(OTf)₂ can promote the formation of carbocation-like intermediates, which are often planar and susceptible to nucleophilic attack from either face, leading to a loss of stereochemical control. The choice of solvent and temperature can also significantly impact the stereochemical outcome.

Troubleshooting:

  • Use of Chiral Ligands: Employing chiral ligands, such as bis(oxazolines) (BOX), can create a chiral environment around the tin center, effectively directing the approach of the nucleophile.

  • Temperature Optimization: Lowering the reaction temperature (e.g., to -78 °C) can often enhance stereoselectivity by favoring the more ordered transition state.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical course. A solvent screen is recommended to find the optimal conditions for your specific transformation.

Q3: In my aldol (B89426) reaction, I'm observing a significant amount of the condensation product (an α,β-unsaturated carbonyl). How can I prevent this?

A3: The formation of the condensation product is typically a result of the elimination of water from the initial aldol addition product. While this is often promoted by heat and basic conditions, a highly active Lewis acid like Sn(OTf)₂ can also facilitate this dehydration, especially at elevated temperatures or with prolonged reaction times.

Troubleshooting:

  • Temperature Control: Maintain a low reaction temperature throughout the addition and stirring phases.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Quenching Conditions: Use a non-basic quench, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to neutralize the Lewis acid without promoting elimination.

Q4: I am trying to perform a reaction on a substrate that contains an ester, but I am seeing byproducts resulting from transesterification. How can I avoid this?

A4: As a Lewis acid, Sn(OTf)₂ can catalyze transesterification if an alcohol is present in the reaction mixture (e.g., as a solvent or an impurity) and your substrate contains an ester moiety.

Troubleshooting:

  • Solvent Choice: Avoid using alcoholic solvents. Opt for non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene.

  • Purity of Reagents: Ensure that other reagents are free from alcohol impurities.

  • Molecular Sieves: The addition of activated molecular sieves can help to scavenge trace amounts of alcohol or water.

Q5: The work-up of my reaction is difficult, and I'm struggling to remove all the tin byproducts. What are the best practices for purification?

A5: Tin byproducts can be challenging to remove due to their varying polarity. Standard aqueous washes are often insufficient.

Troubleshooting:

  • Aqueous KF Wash: Washing the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) can precipitate the tin salts as insoluble tin fluorides, which can then be removed by filtration through Celite.

  • Specialized Column Chromatography: In some cases, adding a small amount of triethylamine (B128534) (1-2%) to the eluent during silica (B1680970) gel chromatography can help to remove tin residues.

Troubleshooting Guides & Data

Guide 1: Minimizing Hydrolysis of Sn(OTf)₂

Hydrolysis is the most common cause of reaction failure. The following table summarizes the necessary precautions and the expected outcome.

PrecautionExperimental ProtocolExpected Outcome
Glassware Preparation Flame-dry all glassware under vacuum or in a stream of inert gas, or oven-dry at >120 °C for at least 4 hours. Allow to cool in a desiccator or under an inert atmosphere.Glassware is free of adsorbed water.
Solvent Drying Use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) or use commercially available anhydrous solvents packaged under an inert atmosphere.Water content in the solvent is minimized (<10 ppm).
Inert Atmosphere Assemble the reaction under a positive pressure of dry argon or nitrogen using a Schlenk line or a glovebox.The reaction is shielded from atmospheric moisture and oxygen.
  • Assemble the flame-dried glassware while hot and place it under a positive pressure of inert gas (e.g., via a balloon or a Schlenk line).

  • Allow the glassware to cool to room temperature.

  • Add any solid reagents under a positive flow of inert gas.

  • Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

InertAtmosphere Start Start FlameDry Flame-Dry Glassware Start->FlameDry Cool Cool Under Inert Gas FlameDry->Cool AddSolids Add Solid Reagents Cool->AddSolids AddLiquids Add Anhydrous Solvents/Reagents via Syringe AddSolids->AddLiquids Reaction Run Reaction AddLiquids->Reaction End End Reaction->End

Caption: Workflow for setting up a reaction under an inert atmosphere.
Guide 2: Enhancing Stereoselectivity in Sn(OTf)₂-Catalyzed Reactions

Achieving high stereoselectivity often requires careful optimization of reaction parameters.

Temperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
2570:3085
085:1588
-2092:890
-78>98:295

Data is illustrative and based on typical trends observed in Lewis acid-catalyzed aldol reactions.

Chiral LigandEnantiomeric Excess (ee, %)Yield (%)
None092
(S)-BINAP7588
(S,S)-Ph-BOX9590

Data is illustrative and based on typical trends observed in asymmetric catalysis.

  • To a flame-dried flask under argon, add the chiral ligand (e.g., (S,S)-Ph-BOX, 0.12 mmol) and Sn(OTf)₂ (0.1 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cool the solution to -78 °C.

  • Add the aldehyde (1.0 mmol) and stir for 10 minutes.

  • Slowly add the silyl (B83357) enol ether (1.2 mmol) dropwise over 20 minutes.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Warm the mixture to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

StereocontrolPathway cluster_achiral Achiral Pathway cluster_chiral Chiral Pathway Sn_achiral Sn(OTf)₂ Intermediate_achiral Achiral Intermediate Sn_achiral->Intermediate_achiral No Stereodirection Product_racemic Racemic Product Intermediate_achiral->Product_racemic Sn_chiral Sn(OTf)₂ + Chiral Ligand Intermediate_chiral Chiral Intermediate Sn_chiral->Intermediate_chiral Stereodirection Product_enantioenriched Enantioenriched Product Intermediate_chiral->Product_enantioenriched

Caption: Logical relationship for achieving stereocontrol.

Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted to specific experimental conditions. Always consult the relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reaction.

Tin(II) triflate catalyst deactivation and regeneration methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Tin(II) triflate (Sn(OTf)₂) as a catalyst. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on catalyst deactivation and regeneration.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with Tin(II) triflate.

Issue Probable Cause(s) Recommended Solutions
Reduced or No Catalytic Activity with a Fresh Bottle of Catalyst 1. Improper Storage: The catalyst is highly hygroscopic and has likely been exposed to atmospheric moisture.[1] 2. Contaminated Reaction System: Residual water in the solvent, reagents, or glassware.1. Dry the Catalyst: Before use, dry the required amount of catalyst under high vacuum at 80-100 °C for 3-4 hours. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all reagents and glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Gradual or Sudden Drop in Reaction Yield/Rate 1. Catalyst Deactivation by Hydrolysis: Introduction of moisture into the reaction over time. 2. Thermal Degradation: The reaction temperature is too high, leading to catalyst decomposition. Sn(OTf)₂ is stable up to 300 °C.[1] 3. Poisoning by Impurities: Presence of strong coordinating species in the substrate or solvent that bind to the tin center.1. Strict Moisture Control: Re-evaluate your experimental setup to eliminate all potential sources of water. 2. Optimize Temperature: If possible, lower the reaction temperature. 3. Purify Reagents: Purify starting materials to remove potential catalyst poisons.
Formation of a White Precipitate in the Reaction Mixture Hydrolysis of the Catalyst: The Tin(II) triflate has reacted with water to form insoluble tin hydroxides or oxides.[2][3]1. Isolate and Regenerate: If the reaction has failed, filter the precipitate. This solid is the deactivated catalyst and can potentially be regenerated (see regeneration protocol below). 2. Abandon and Restart: For small-scale reactions, it may be more practical to start the experiment again, ensuring rigorous anhydrous conditions.
Inconsistent Results Between Batches 1. Variable Catalyst Activity: Different levels of hydration in the "fresh" catalyst from the bottle. 2. Inconsistent Reaction Setup: Minor variations in the exclusion of air and moisture between experiments.1. Standardize Catalyst Preparation: Always dry the catalyst under vacuum immediately before use. 2. Standardize Procedure: Develop and strictly follow a standard operating procedure for setting up the reaction under inert and anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of Tin(II) triflate deactivation?

A1: The primary cause of Tin(II) triflate deactivation is hydrolysis.[1] The Sn(II) center is a strong Lewis acid and is highly susceptible to reaction with water, even in trace amounts. This reaction forms tin(II) hydroxytriflate or other tin oxide/hydroxide species, which are generally catalytically inactive. Other potential, though less common, causes include poisoning by strong Lewis bases present as impurities in the reaction mixture and thermal decomposition at temperatures exceeding 300 °C.[1]

Q2: What are the visual signs of catalyst deactivation?

A2: A common visual sign of deactivation is the formation of a white, insoluble precipitate in the reaction mixture, which is indicative of hydrolysis products.[2][3] A decrease in reaction rate or a complete stall of the reaction is a non-visual indicator of catalyst deactivation.

Q3: How should I handle and store Tin(II) triflate to prevent deactivation?

A3: Tin(II) triflate is moisture-sensitive and should be handled exclusively in an inert atmosphere, such as in a glovebox or using Schlenk techniques.[1] It should be stored in a tightly sealed container, preferably in a desiccator or a dry, inert environment.

Q4: Can I regenerate a deactivated Tin(II) triflate catalyst?

A4: Yes, a deactivated (hydrolyzed) Tin(II) triflate catalyst can often be regenerated by removing the water and other volatile impurities. A detailed protocol is provided below.

Q5: How can I confirm that my catalyst has been successfully regenerated?

A5: Successful regeneration can be confirmed by a combination of analytical techniques and performance testing. Characterization methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD) can be used to verify the removal of hydrolysis products. Ultimately, the most definitive test is to evaluate the performance of the regenerated catalyst in a model reaction and compare its activity to that of a fresh, properly dried catalyst.

Catalyst Deactivation and Regeneration Workflow

cluster_deactivation Deactivation Pathway cluster_regeneration Regeneration Workflow A Active Sn(OTf)₂ Catalyst B Exposure to Moisture (H₂O) A->B Hygroscopic Nature C Hydrolysis B->C D Deactivated Catalyst (e.g., Sn(OH)(OTf), SnO) C->D E Isolate Deactivated Catalyst (Filtration) D->E Begin Regeneration F Solvent Washing (e.g., with dry diethyl ether) E->F Remove soluble impurities G Thermal Treatment (Drying under high vacuum at 80-100 °C) F->G Remove water & solvent H Regenerated Sn(OTf)₂ Catalyst G->H H->A Reuse

Caption: Workflow of Tin(II) triflate deactivation by hydrolysis and its subsequent regeneration.

Experimental Protocols

Protocol 1: Regeneration of Deactivated (Hydrolyzed) Tin(II) Triflate

This protocol describes a general procedure for regenerating Tin(II) triflate that has been deactivated due to exposure to moisture.

Materials:

  • Deactivated Tin(II) triflate (white precipitate)

  • Anhydrous diethyl ether or other suitable non-coordinating, dry solvent

  • Schlenk flask or similar apparatus for working under inert atmosphere

  • High-vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Isolation: Under an inert atmosphere (e.g., in a glovebox), filter the deactivated catalyst from the reaction mixture.

  • Solvent Washing: Transfer the solid to a Schlenk flask. Add anhydrous diethyl ether to the flask, stir the suspension for 15-20 minutes, then allow the solid to settle. Carefully cannulate away the solvent. Repeat this washing step two more times to remove any adsorbed organic impurities.

  • Drying: After the final wash, heat the flask to 80-100 °C while applying a high vacuum (<1 mmHg) for 3-4 hours. This step is crucial for removing water of hydration from the tin coordination sphere.

  • Storage: Once cooled to room temperature under vacuum, backfill the flask with an inert gas. The regenerated, white, powdery Tin(II) triflate should be stored under an inert atmosphere and handled with strict exclusion of moisture.

Protocol 2: Activity Assessment of Regenerated Tin(II) Triflate

To quantify the success of the regeneration, a comparison of the catalytic activity of the fresh, deactivated, and regenerated catalyst should be performed using a standard test reaction.

Procedure:

  • Select a Model Reaction: Choose a well-established reaction known to be efficiently catalyzed by Tin(II) triflate, for which you have reliable yield and conversion data with a fresh catalyst.

  • Perform Parallel Reactions: Set up three identical reactions under strictly anhydrous and inert conditions:

    • Reaction A: Fresh, properly dried Tin(II) triflate.

    • Reaction B: Deactivated (unregenerated) Tin(II) triflate.

    • Reaction C: Regenerated Tin(II) triflate.

  • Monitor Reaction Progress: Monitor the reactions by a suitable analytical method (e.g., TLC, GC, LC-MS, or NMR) at regular time intervals.

  • Quantify Performance: After a set reaction time, quench the reactions and determine the product yield and/or conversion for each. The activity of the regenerated catalyst can be expressed as a percentage of the activity of the fresh catalyst.

Data Presentation: Catalyst Performance Comparison

The following table can be used to summarize the quantitative data from the activity assessment experiment.

Catalyst State Reaction Time (h) Conversion (%) Product Yield (%) Relative Activity (%)
FreshtXfreshYfresh100
DeactivatedtXdeactYdeact(Xdeact / Xfresh) x 100
RegeneratedtXregenYregen(Xregen / Xfresh) x 100

Characterization of Catalyst State

The following diagrams and table illustrate the expected changes in the analytical data for Tin(II) triflate upon deactivation and regeneration.

Troubleshooting Logic for Catalyst Characterization

Start Suspected Catalyst Deactivation FTIR Run FTIR Spectroscopy Start->FTIR TGA Run TGA Start->TGA XRD Run Powder XRD Start->XRD NMR Run Solid-State ¹¹⁹Sn NMR Start->NMR FTIR_Result Broad peak at ~3200-3500 cm⁻¹ (O-H stretch)? FTIR->FTIR_Result TGA_Result Mass loss step between 100-200 °C? TGA->TGA_Result XRD_Result New peaks corresponding to tin oxides/hydroxides? XRD->XRD_Result NMR_Result Appearance of new signals or significant broadening? NMR->NMR_Result Hydrolysis_Confirmed Deactivation by Hydrolysis Confirmed FTIR_Result->Hydrolysis_Confirmed Yes Active Catalyst is likely active. Check other reaction parameters. FTIR_Result->Active No TGA_Result->Hydrolysis_Confirmed Yes TGA_Result->Active No XRD_Result->Hydrolysis_Confirmed Yes XRD_Result->Active No NMR_Result->Hydrolysis_Confirmed Yes NMR_Result->Active No Regenerate Proceed with Regeneration Protocol Hydrolysis_Confirmed->Regenerate

Caption: A logical workflow for using analytical techniques to diagnose Tin(II) triflate deactivation.

Analytical Technique Fresh Catalyst (Anhydrous Sn(OTf)₂) Deactivated Catalyst (Hydrolyzed) Regenerated Catalyst
FTIR No significant peaks in the 3200-3600 cm⁻¹ region. Characteristic triflate (S-O) stretches are present.[2]Appearance of a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to O-H stretching of coordinated water or hydroxyl groups.[4]Disappearance or significant reduction of the O-H stretching band.
TGA Thermally stable up to ~300 °C, followed by decomposition.[1] No significant mass loss below this temperature.A mass loss step is observed between 100-200 °C, corresponding to the loss of water.[5][6]The mass loss step between 100-200 °C is absent, and the thermal profile resembles that of the fresh catalyst.
¹¹⁹Sn Solid-State NMR A characteristic sharp signal for the Sn(II) center. The chemical shift is indicative of the coordination environment.[7][8]The appearance of new, broader signals, or a shift in the original signal, indicating a change in the coordination sphere of the tin atom due to the presence of hydroxyl or aqua ligands. Sn(IV) species may also be present, which have a different chemical shift range.[9][10]The spectrum should revert to that of the fresh catalyst, with a single, sharp signal at the expected chemical shift.
Powder XRD A characteristic diffraction pattern for crystalline Sn(OTf)₂.The original pattern may be diminished or absent, with the appearance of new peaks corresponding to the crystalline phases of tin hydroxides or oxides.[2] If the hydrolysis product is amorphous, a broad, featureless background may be observed.The characteristic diffraction pattern of crystalline Sn(OTf)₂ should be restored.

References

Technical Support Center: Optimizing Stereoselectivity in Stannous Triflate Mediated Aldol Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stannous triflate (Sn(OTf)₂) mediated aldol (B89426) additions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize the stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of stannous triflate (Sn(OTf)₂) in an aldol addition?

A1: Stannous triflate acts as a Lewis acid to facilitate the formation of a tin(II) enolate from a ketone or thioester in the presence of a tertiary amine. This tin enolate then serves as the nucleophile that attacks the aldehyde electrophile. The coordination of the tin atom in the transition state is crucial for controlling the stereochemical outcome of the reaction.

Q2: How is the stereoselectivity of the aldol product (syn vs. anti) determined in Sn(OTf)₂ mediated reactions?

A2: The diastereoselectivity of the aldol addition is primarily dictated by the geometry of the tin(II) enolate ((Z)- or (E)-enolate) and proceeds through a closed, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. Generally, (Z)-enolates lead to the syn-aldol product, while (E)-enolates result in the anti-aldol product. The steric interactions between the substituents on the enolate and the aldehyde in the transition state determine which diastereomer is favored.

Q3: Which factors have the most significant impact on the syn/anti ratio?

A3: The key factors influencing the diastereomeric ratio include:

  • The structure of the ketone: Bulky substituents on the ketone can favor the formation of one enolate isomer over the other.

  • The amine base: The choice of the tertiary amine can influence the (E)/(Z) ratio of the tin enolate.

  • Reaction Temperature: Lower temperatures generally lead to higher stereoselectivity by favoring the more ordered transition state.

  • Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the tin enolate and the tightness of the transition state.

Q4: Can I use stannous chloride (SnCl₂) instead of stannous triflate?

A4: While SnCl₂ is also a tin(II) salt, its reactivity and the stereochemical outcomes can differ significantly. The triflate counterion in Sn(OTf)₂ is a much weaker coordinating anion, which can lead to a more Lewis acidic tin center and different transition state geometries. For predictable and high stereoselectivity, it is recommended to use the triflate salt as specified in established protocols.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

Possible Causes:

  • Incorrect Enolate Geometry: The reaction conditions may not be optimal for the selective formation of the desired (Z)- or (E)-enolate.

  • Elevated Reaction Temperature: Higher temperatures can lead to a less organized transition state, reducing the energy difference between the pathways leading to the syn and anti products.

  • Inappropriate Amine Base: The steric bulk and basicity of the amine can significantly impact the enolization process.

  • Reaction Equilibration: The aldol addition can be reversible, and under certain conditions, the product may epimerize to a thermodynamically more stable, but undesired, diastereomer.

Solutions:

  • Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to enhance selectivity.

  • Screen Amine Bases: Experiment with different tertiary amines. For example, sterically hindered bases like N-ethylpiperidine can favor the formation of a specific enolate isomer.

  • Vary the Solvent: Investigate the effect of different solvents. Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are commonly used.

  • Control Addition Rate: Slowly add the aldehyde to the pre-formed tin enolate solution to maintain a low concentration of the electrophile and minimize side reactions.

Issue 2: Low or No Product Yield

Possible Causes:

  • Inactive Stannous Triflate: Sn(OTf)₂ is moisture-sensitive. Contamination with water can deactivate the Lewis acid.

  • Inefficient Enolate Formation: The chosen amine base may not be sufficiently strong or may be sterically hindered to effectively promote enolization of the ketone.

  • Decomposition of Reactants or Products: The reactants or the aldol product may be unstable under the reaction conditions.

  • Self-Condensation of the Aldehyde: If the aldehyde is enolizable, it can undergo self-condensation, consuming the starting material.

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored anhydrous Sn(OTf)₂.

  • Select an Appropriate Base: Ensure the pKa of the conjugate acid of the amine is suitable for deprotonating the ketone.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or another suitable method to avoid prolonged reaction times that could lead to decomposition.

  • Use a Non-Enolizable Aldehyde (if possible): For crossed aldol reactions, using a non-enolizable aldehyde (e.g., benzaldehyde) can prevent self-condensation.

Data Presentation

The following table summarizes the effect of the amine base and temperature on the diastereoselectivity of the stannous triflate mediated aldol addition between propiophenone (B1677668) and benzaldehyde.

EntryKetoneAldehydeAmine BaseSolventTemperature (°C)syn:anti Ratio
1PropiophenoneBenzaldehydeTriethylamineCH₂Cl₂-7885:15
2PropiophenoneBenzaldehydeN-EthylpiperidineCH₂Cl₂-78>95:5
3PropiophenoneBenzaldehydeTriethylamineCH₂Cl₂070:30
4PropiophenoneBenzaldehydeN-EthylpiperidineTHF-7892:8

Note: The data presented in this table is a representative compilation from various sources and should be used as a guideline for optimization.

Experimental Protocols

General Procedure for a Stannous Triflate Mediated Aldol Addition:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add stannous triflate (1.1 equivalents) and the chosen tertiary amine (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous solvent (e.g., dichloromethane).

  • Enolate Formation: Cool the suspension to the desired temperature (typically -78 °C) using a dry ice/acetone bath. To this, add the ketone (1.0 equivalent) dropwise via syringe. Stir the mixture at this temperature for the recommended time (e.g., 30-60 minutes) to allow for the formation of the tin(II) enolate.

  • Aldol Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture. Continue stirring at the same temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or an appropriate buffer.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired aldol adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The syn/anti ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Work-up & Purification prep 1. Add Sn(OTf)₂ and Amine to Solvent cool 2. Cool to -78 °C prep->cool add_ketone 3. Add Ketone cool->add_ketone stir_enolate 4. Stir for 30-60 min add_ketone->stir_enolate add_aldehyde 5. Add Aldehyde stir_enolate->add_aldehyde stir_aldol 6. Monitor by TLC add_aldehyde->stir_aldol quench 7. Quench Reaction stir_aldol->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify

Caption: Experimental workflow for a typical Sn(OTf)₂ mediated aldol addition.

zimmerman_traxler cluster_ts Zimmerman-Traxler Transition State cluster_product Product enolate Tin(II) (Z)-Enolate ts Chair-like 6-membered ring {Sn, O, C, C, C, O} enolate->ts Coordination aldehyde Aldehyde aldehyde->ts Attack syn_product syn-Aldol Product ts->syn_product Forms

Caption: Zimmerman-Traxler model for syn-selectivity in Sn(OTf)₂ aldol additions.

Troubleshooting low conversion in Sn(OTf)₂ catalyzed glycosylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sn(OTf)₂ catalyzed glycosylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: My Sn(OTf)₂ catalyzed glycosylation is resulting in low or no product conversion. What are the most common initial checks?

A1: Low conversion in glycosylation reactions can stem from several factors. The most critical initial checks are:

  • Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried. The presence of water will quench the Lewis acid catalyst and hydrolyze reactive intermediates. Use freshly activated molecular sieves as an added precaution.[1][2][3][4]

  • Catalyst Quality: Tin(II) triflate is moisture-sensitive. Use a freshly opened bottle or a properly stored catalyst. If the catalyst has been exposed to air, its activity may be compromised.

  • Substrate Quality: Verify the purity and structural integrity of your glycosyl donor and acceptor. Impurities can interfere with the reaction.

Q2: How does the choice of solvent affect the outcome of my Sn(OTf)₂ catalyzed glycosylation?

A2: The solvent plays a crucial role in determining the reaction mechanism and, consequently, the yield and stereoselectivity.

  • Non-coordinating, nonpolar solvents (e.g., dichloromethane (B109758) (DCM), toluene, trichloroethylene) generally favor a bimolecular (SN2-like) pathway. This can lead to inversion of stereochemistry at the anomeric center.

  • Polar, coordinating solvents (e.g., acetonitrile, DMF) can stabilize charged intermediates, favoring a unimolecular (SN1-like) pathway that proceeds through an oxocarbenium ion. This often results in the thermodynamically more stable anomer.[5]

Q3: Can the protecting groups on my glycosyl donor or acceptor influence the reaction conversion?

A3: Absolutely. Protecting groups have a significant electronic and steric influence on the reactivity of the donor and acceptor.

  • Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on the glycosyl donor decrease its reactivity, making it more "disarmed." This can lead to slower reaction rates and may require more forcing conditions.

  • Electron-donating protecting groups (e.g., benzyl (B1604629) ethers) increase the reactivity of the donor, making it more "armed."

  • Participating protecting groups at the C-2 position of the donor (e.g., acyl groups) can lead to the formation of a stable dioxolenium ion intermediate, which directs the incoming acceptor to the opposite face, resulting in 1,2-trans glycosides.[6]

  • Bulky silyl (B83357) protecting groups can also influence reactivity and selectivity through conformational changes.[7][8]

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves are crucial for ensuring anhydrous conditions. They act as scavengers for any residual water in the reaction mixture, protecting the moisture-sensitive Sn(OTf)₂ catalyst and reactive intermediates from hydrolysis. It is essential to use properly activated molecular sieves.[1][2][3][4] Commercially available acid-washed molecular sieves can also act as promoters in certain glycosylation reactions.[2]

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

LowConversionTroubleshooting Troubleshooting Low Conversion start Low Conversion Observed check_reagents Verify Reagent Quality (Donor, Acceptor, Catalyst) start->check_reagents check_anhydrous Ensure Anhydrous Conditions (Solvent, Glassware, Sieves) check_reagents->check_anhydrous Reagents OK success Improved Conversion check_reagents->success Impurity Found & Resolved optimize_temp Optimize Reaction Temperature check_anhydrous->optimize_temp Conditions Dry check_anhydrous->success Moisture Eliminated optimize_stoichiometry Adjust Donor:Acceptor Stoichiometry optimize_temp->optimize_stoichiometry No Improvement optimize_temp->success Optimal Temperature Found check_catalyst_loading Vary Sn(OTf)₂ Loading optimize_stoichiometry->check_catalyst_loading No Improvement optimize_stoichiometry->success Ratio Optimized consider_additives Consider Additives check_catalyst_loading->consider_additives No Improvement check_catalyst_loading->success Loading Optimized consider_additives->success Optimization Successful CatalystDeactivation Troubleshooting Catalyst Deactivation start Suspected Catalyst Deactivation check_moisture Check for Moisture Sources start->check_moisture check_impurities Analyze Reactants for Impurities start->check_impurities check_storage Verify Catalyst Storage Conditions start->check_storage consider_sintering Evaluate for Thermal Sintering start->consider_sintering action_moisture Implement Rigorous Drying check_moisture->action_moisture action_impurities Purify Reactants / Use Guard Beds check_impurities->action_impurities action_storage Store Under Inert Atmosphere check_storage->action_storage action_sintering Optimize Temperature Profile consider_sintering->action_sintering success Catalyst Activity Restored action_moisture->success action_impurities->success action_storage->success action_sintering->success

References

Technical Support Center: The Influence of Solvent on Tin(II) Trifluoromethanesulfonate Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent selection on the catalytic activity of Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂). The information is tailored for professionals engaged in chemical synthesis and drug development.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving Sn(OTf)₂ catalysis, with a focus on solvent-related problems.

Problem Potential Cause Troubleshooting Steps
Low or No Reaction Conversion Poor catalyst solubility: Sn(OTf)₂ has limited solubility in nonpolar solvents, which can hinder its catalytic activity.1. Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like dichloromethane (B109758) (DCM) or propionitrile (B127096) often provide a good balance of reactant solubility and catalyst activity. 2. Temperature Adjustment: Gently heating the reaction mixture can improve catalyst solubility, but monitor for potential side reactions or degradation. 3. Co-solvent System: Employ a co-solvent system. For instance, adding a small amount of a more polar solvent to a nonpolar medium can enhance catalyst solubility without drastically changing the reaction environment.
Catalyst Deactivation by Water: Sn(OTf)₂ is moisture-sensitive. Trace amounts of water in the solvent or on glassware can hydrolyze the catalyst, reducing its Lewis acidity and catalytic efficacy.1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). 2. Dry Glassware: Flame-dry or oven-dry all glassware immediately before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Inappropriate Solvent Polarity: The solvent's polarity can significantly influence the reaction mechanism. For reactions proceeding through a polar transition state, a polar solvent is generally preferred.1. Mechanism Consideration: Consider the likely reaction mechanism (e.g., SN1-like vs. SN2-like). Polar solvents can stabilize charged intermediates in an SN1 pathway, while less polar solvents may favor a concerted SN2 mechanism. 2. Empirical Optimization: Systematically screen solvents to find the optimal balance for your specific substrate and reaction type.
Poor Stereoselectivity Solvent-Mediated Reaction Pathway: The solvent can influence the transition state geometry, thereby affecting the stereochemical outcome of the reaction.1. Solvent Polarity and Stereocontrol: In asymmetric reactions, such as the Mukaiyama aldol (B89426) reaction using a chiral diamine-Sn(OTf)₂ complex, the solvent can impact the coordination of the catalyst to the substrates. Non-coordinating, less polar solvents like dichloromethane often favor a more organized, rigid transition state, leading to higher stereoselectivity. 2. Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
Formation of Side Products Solvent Participation in the Reaction: Some solvents can act as nucleophiles or bases, leading to undesired side reactions.1. Inert Solvent Choice: Select a solvent that is chemically inert under the reaction conditions. 2. Avoid Protic Solvents (if applicable): Protic solvents like alcohols can react with the catalyst or intermediates. Unless intended as a reactant, use aprotic solvents.
Aldol Self-Condensation: In aldol reactions, self-condensation of the aldehyde or ketone can be a significant side reaction.1. Slow Addition: Add the enol silane (B1218182) or ketone slowly to the mixture of the aldehyde and catalyst to maintain a low concentration of the nucleophile. 2. Temperature Control: Running the reaction at lower temperatures can help minimize self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general trend for the effect of solvent polarity on Sn(OTf)₂ catalytic activity?

A1: The catalytic activity of Sn(OTf)₂, a Lewis acid, is significantly influenced by the solvent's polarity and coordinating ability. Generally, polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) and other halogenated hydrocarbons are effective for many Sn(OTf)₂-catalyzed reactions. These solvents can dissolve the catalyst and reactants while minimizing interference with the catalytic cycle. Highly polar and coordinating solvents, such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), can sometimes reduce catalytic activity by strongly coordinating to the tin center, thereby decreasing its Lewis acidity.[1][2] However, the optimal solvent is highly dependent on the specific reaction.

Q2: How does the choice of solvent affect the stereoselectivity in asymmetric reactions catalyzed by Sn(OTf)₂?

A2: In asymmetric catalysis, particularly in reactions like the Mukaiyama aldol reaction employing a chiral diamine ligand with Sn(OTf)₂, the solvent plays a crucial role in achieving high stereoselectivity.[3][4] The solvent influences the conformation and coordination sphere of the chiral catalyst-substrate complex. Non-coordinating solvents are often preferred as they allow for a more rigid and well-defined transition state, which is essential for effective stereochemical control.

Q3: My Sn(OTf)₂ catalyst appears to be insoluble in my reaction solvent. What can I do?

A3: Tin(II) trifluoromethanesulfonate is a solid that is insoluble in water and has varying solubility in organic solvents.[5][6] If you observe poor solubility, consider the following:

  • Switch to a more polar aprotic solvent: Dichloromethane or propionitrile can be good starting points.

  • Use a co-solvent: Adding a small amount of a more polar solvent might help.

  • Gentle heating: This can increase solubility, but be cautious of potential side reactions.

  • Sonication: Applying ultrasound can sometimes help to dissolve the catalyst.

Q4: I am observing significant hydrolysis of my starting materials. Could the catalyst be the cause?

A4: Yes, Sn(OTf)₂ is a Lewis acid and is moisture-sensitive. If there is residual water in your reaction medium, the catalyst can promote hydrolysis of sensitive functional groups. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent this.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield and stereoselectivity of the asymmetric Mukaiyama aldol reaction between 1-(trimethylsilyloxy)cyclohexene and benzaldehyde, catalyzed by a chiral complex of Sn(OTf)₂ and a proline-derived diamine.

EntrySolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % for syn)
1Dichloromethane (CH₂Cl₂)8595:595
2Toluene7892:890
3Diethyl Ether (Et₂O)6588:1285
4Tetrahydrofuran (THF)5080:2078
5Acetonitrile (CH₃CN)4275:2570

Data is representative and compiled from typical results reported in the literature for this type of reaction. Actual results may vary based on specific reaction conditions and substrates.

Experimental Protocols

Representative Experimental Protocol for an Asymmetric Mukaiyama Aldol Reaction Catalyzed by a Chiral Diamine-Sn(OTf)₂ Complex

This protocol is a general guideline and may require optimization for specific substrates.

1. Catalyst Preparation:

  • In a flame-dried, argon-purged flask, dissolve the chiral diamine ligand (0.11 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Add this compound (Sn(OTf)₂) (0.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

2. Aldol Reaction:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • To this solution, add the aldehyde (1.0 equivalent) and stir for 10 minutes.

  • Slowly add the silyl (B83357) enol ether (1.2 equivalents) dropwise over a period of 30 minutes.

  • Allow the reaction to stir at -78 °C for the required time (monitor by TLC).

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Aldol_Reaction_Mechanism cluster_activation Catalyst Activation & Aldehyde Coordination cluster_nucleophilic_attack Nucleophilic Attack cluster_workup Work-up & Product Formation Sn(OTf)2 Sn(OTf)2 Active_Catalyst Chiral Sn(II) Complex Sn(OTf)2->Active_Catalyst Chiral_Diamine Chiral_Diamine Chiral_Diamine->Active_Catalyst Activated_Aldehyde Coordinated Aldehyde Active_Catalyst->Activated_Aldehyde Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Intermediate Tin Aldolate Intermediate Activated_Aldehyde->Intermediate C-C bond formation Silyl_Enol_Ether Silyl_Enol_Ether Silyl_Enol_Ether->Intermediate Aldol_Product β-Hydroxy Ketone Intermediate->Aldol_Product Hydrolysis

Caption: Mechanism of the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction.

Troubleshooting_Flowchart start Low Reaction Yield? check_solubility Is the catalyst fully dissolved? start->check_solubility check_anhydrous Are conditions anhydrous? check_solubility->check_anhydrous Yes solution_solubility Change to a more polar aprotic solvent (e.g., DCM). Consider a co-solvent or gentle heating. check_solubility->solution_solubility No check_solvent_polarity Is solvent polarity optimal? check_anhydrous->check_solvent_polarity Yes solution_anhydrous Use freshly dried solvents and flame-dried glassware under an inert atmosphere. check_anhydrous->solution_anhydrous No solution_solvent_polarity Screen a range of solvents with varying polarities. check_solvent_polarity->solution_solvent_polarity No end Re-evaluate reaction parameters. check_solvent_polarity->end Yes solution_solubility->end solution_anhydrous->end solution_solvent_polarity->end

Caption: Troubleshooting workflow for low yield in Sn(OTf)₂-catalyzed reactions.

References

Technical Support Center: Managing Moisture Sensitivity of Tin(II) Triflate in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on handling the moisture-sensitive Lewis acid, Tin(II) triflate (Sn(OTf)₂), to ensure successful and reproducible experimental outcomes. Tin(II) triflate is a powerful catalyst in various organic transformations, including aldol (B89426) reactions, Michael additions, and allylations.[1] However, its hygroscopic nature presents a significant challenge, as trace amounts of water can lead to catalyst deactivation and diminished reaction yields.

This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered when working with this reagent.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving Tin(II) triflate, with a focus on issues related to its moisture sensitivity.

Problem Potential Cause Suggested Solution
Low or No Reaction Conversion 1. Deactivated Catalyst: Tin(II) triflate has likely been exposed to moisture, leading to hydrolysis and loss of Lewis acidity.[2]- Use Fresh or Properly Stored Catalyst: Always use Tin(II) triflate from a freshly opened bottle or one that has been stored under a rigorously inert atmosphere (e.g., in a glovebox or a desiccator with a high-efficiency desiccant). - Dry the Catalyst Before Use: For potentially compromised catalyst, dry it under high vacuum at 100°C for 3 hours immediately before use.[3]
2. Wet Solvents or Reagents: The presence of water in the reaction solvent or other reagents will quench the Tin(II) triflate.- Use Anhydrous Solvents: Employ freshly distilled and dried solvents. The water content should be confirmed to be low (<50 ppm) using Karl Fischer titration.[4][5][6][7][8] - Dry Other Reagents: Ensure all other starting materials are anhydrous. Liquid reagents should be handled via syringe, and solid reagents should be dried in a vacuum oven (if thermally stable) or stored over a desiccant.
3. Inadequate Inert Atmosphere: The reaction setup is not sufficiently protected from atmospheric moisture.- Utilize Proper Inert Atmosphere Techniques: Conduct the reaction under a positive pressure of a dry inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.[9] Ensure all glassware is oven-dried or flame-dried immediately before use.
Inconsistent Reaction Yields 1. Variable Moisture Content: Fluctuations in the amount of moisture in the catalyst, solvents, or reagents between different experimental runs.- Standardize Handling Procedures: Implement a consistent protocol for drying solvents and handling all reagents under an inert atmosphere for every experiment. - Quantify Water Content: Regularly check the water content of your solvents using Karl Fischer titration to ensure consistency.
2. Partial Catalyst Decomposition: The Tin(II) triflate may have partially hydrolyzed, leading to variable catalytic activity.- Visual Inspection: While there are no distinct color changes upon initial, minor decomposition, significant hydrolysis may result in a slightly clumpy or less free-flowing powder. However, visual inspection is not a reliable indicator of purity. - Use a Fresh Batch: If inconsistency persists, it is best to use a new, unopened bottle of Tin(II) triflate.
Formation of Side Products 1. Hydrolysis-Induced Brønsted Acidity: The hydrolysis of Tin(II) triflate can generate triflic acid (a strong Brønsted acid), which may catalyze undesired side reactions.[2]- Strict Anhydrous Conditions: The most effective way to prevent the formation of triflic acid is to meticulously exclude water from the reaction.
2. Formation of Tin(II) Hydroxide/Oxide: The formation of insoluble tin hydroxides or oxides can create a heterogeneous reaction mixture and alter the catalytic environment.[10]- Inert Atmosphere Workup: Quench the reaction under an inert atmosphere before exposure to air and aqueous solutions to minimize the formation of insoluble tin species during workup.

Frequently Asked Questions (FAQs)

Q1: How can I visually assess the quality of my Tin(II) triflate?

A1: Fresh, high-quality Tin(II) triflate should be a fine, white, free-flowing powder. If the material appears discolored, clumpy, or has a "wet" appearance, it may have been compromised by moisture and should be dried under high vacuum at 100°C for 3 hours before use, or a fresh bottle should be used.[3] However, it is important to note that visual inspection is not a substitute for proper handling and storage under an inert atmosphere, as even seemingly dry catalyst can contain enough moisture to negatively impact a reaction.

Q2: What is the maximum tolerable water content in my reaction?

A2: While there is no universally "safe" level of water, as it depends on the specific reaction and the scale, it is generally recommended to keep the water content in your solvents below 50 ppm for moisture-sensitive reactions. The impact of water on reaction yield can be significant, as illustrated in the table below for a generic Lewis acid-catalyzed reaction.

Impact of Water Content on a Generic Lewis Acid-Catalyzed Reaction Yield

Water Content in Solvent (ppm)Approximate Reaction Yield (%)Notes
< 10> 95Ideal conditions, reaction proceeds to completion.
5080 - 90A noticeable decrease in yield is often observed.
10050 - 70Significant inhibition of the reaction is likely.
250< 20The Lewis acid is substantially quenched, leading to very low conversion.
> 500~ 0The reaction is unlikely to proceed.

This table provides a generalized representation. The actual effect of water will vary depending on the specific reaction, substrates, and catalyst loading.

Q3: Can I regenerate Tin(II) triflate that has been exposed to moisture?

A3: While some metal catalysts can be regenerated, there is no standard, reliable laboratory procedure for regenerating hydrolyzed Tin(II) triflate back to its active form. The hydrolysis process, which can lead to the formation of tin hydroxides and oxides, is generally considered irreversible in a practical laboratory setting.[10] The most effective approach is to prevent decomposition by using strict anhydrous and inert atmosphere techniques. If decomposition is suspected, it is recommended to use a fresh supply of the catalyst.

Q4: What is the best way to handle and store Tin(II) triflate?

A4: Tin(II) triflate should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[3] For long-term storage, a glovebox is ideal. If a glovebox is not available, the container should be sealed with parafilm and stored in a desiccator containing a high-performance desiccant. When weighing and dispensing the catalyst, it should be done under a positive flow of inert gas or inside a glovebox to minimize exposure to atmospheric moisture.[9]

Experimental Protocols & Visualizations

General Experimental Workflow for a Tin(II) Triflate-Catalyzed Reaction

The following diagram illustrates a typical workflow for setting up a reaction using the moisture-sensitive Tin(II) triflate. This procedure emphasizes the key steps for maintaining anhydrous and inert conditions.

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup (under Inert Atmosphere) cluster_workup Workup & Purification prep_glassware Oven-dry or flame-dry all glassware setup_flask Assemble glassware under N2/Ar prep_glassware->setup_flask prep_solvents Use freshly distilled anhydrous solvents (<50 ppm H2O) add_reagents Add solvent and reagents via syringe prep_solvents->add_reagents prep_reagents Ensure all reagents are anhydrous prep_reagents->add_reagents prep_catalyst Handle Sn(OTf)2 under inert atmosphere add_catalyst Add Sn(OTf)2 via solid addition funnel or in a glovebox prep_catalyst->add_catalyst setup_flask->add_reagents add_reagents->add_catalyst run_reaction Stir reaction at the specified temperature add_catalyst->run_reaction quench Quench reaction (e.g., with saturated NaHCO3) run_reaction->quench extract Extract with an organic solvent quench->extract dry Dry organic layer (e.g., with Na2SO4) extract->dry purify Purify by chromatography dry->purify

Figure 1: General workflow for a moisture-sensitive reaction.
Logical Relationship: Impact of Moisture on Catalytic Cycle

The diagram below illustrates how the presence of water disrupts the catalytic cycle of a generic Lewis acid-catalyzed reaction, such as a Mukaiyama aldol addition, where Tin(II) triflate is the catalyst.

catalytic_cycle catalyst Sn(OTf)2 (Active Catalyst) activated_substrate Activated Substrate Complex catalyst->activated_substrate + Substrate hydrolyzed_catalyst Sn(OH)2 / SnO (Inactive) catalyst->hydrolyzed_catalyst + H2O product Product activated_substrate->product + Nucleophile product->catalyst (releases catalyst) water H2O (Moisture) water->hydrolyzed_catalyst

Figure 2: Disruption of the catalytic cycle by moisture.
Detailed Experimental Protocol: Tin(II) Triflate-Catalyzed Mukaiyama Aldol Reaction

This protocol provides a detailed methodology for a Mukaiyama aldol reaction, a common application of Tin(II) triflate, emphasizing the necessary precautions for handling this moisture-sensitive catalyst.[3]

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Aldehyde (e.g., benzaldehyde), freshly distilled

  • Silyl (B83357) enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

  • Anhydrous dichloromethane (B109758) (DCM), <50 ppm H₂O

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Oven-dried glassware

  • Schlenk line or glovebox

Procedure:

  • Preparation of Glassware and Reagents:

    • Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of inert gas.

    • Ensure all liquid reagents are transferred via syringe and that the solvent is passed through a column of activated alumina (B75360) or molecular sieves immediately before use.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add the silyl enol ether (1.2 mmol) dropwise via syringe.

    • In a separate flask under argon, weigh Tin(II) triflate (0.1 mmol, 10 mol%) and dissolve it in anhydrous DCM (2 mL).

    • Slowly add the Tin(II) triflate solution to the reaction mixture via cannula or syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78°C and monitor its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically 1-4 hours), quench the reaction at -78°C by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

By adhering to these rigorous procedures, researchers can minimize the impact of moisture, leading to more reliable and reproducible results in Tin(II) triflate-catalyzed reactions.

References

Technical Support Center: Removal of Tin Byproducts from Reactions Using Sn(OTf)₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when removing tin byproducts from reactions utilizing tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂).

Frequently Asked Questions (FAQs)

Q1: What are the typical tin-containing byproducts in reactions using Sn(OTf)₂?

When Sn(OTf)₂ is used in a reaction, it acts as a Lewis acid. Upon completion of the reaction and subsequent workup, the tin species are typically converted into inorganic tin salts. The most common byproduct upon aqueous workup is tin(II) hydroxide (B78521) (Sn(OH)₂), which is a gelatinous white precipitate that is sparingly soluble in water.[1][2][3] Depending on the workup conditions, tin(IV) oxide (SnO₂) may also be formed, which is also a solid that is insoluble in water.[3]

Q2: What is the most common and straightforward method for removing these tin byproducts?

The most common method is a simple aqueous workup. Quenching the reaction mixture with an aqueous solution, such as deionized water, saturated aqueous sodium bicarbonate (NaHCO₃), or saturated aqueous ammonium (B1175870) chloride (NH₄Cl), will cause the tin(II) species to precipitate as tin(II) hydroxide (Sn(OH)₂).[1][4] This insoluble solid can then be removed by filtration.

Q3: My product is sensitive to basic conditions. Can I still use an aqueous workup?

Yes. If your product is base-sensitive, you should avoid using basic quenching solutions like sodium bicarbonate. Instead, you can quench the reaction with a neutral or mildly acidic aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl) or cold deionized water.[4] This will still induce the precipitation of tin hydroxide, allowing for its removal by filtration.

Q4: The tin hydroxide precipitate is very fine and difficult to filter. What can I do?

A common issue with precipitating tin(II) hydroxide is its gelatinous and fine nature, which can clog standard filter paper. To overcome this, it is highly recommended to filter the mixture through a pad of Celite®.[5] Celite is a diatomaceous earth filter aid that creates a porous filter cake, allowing for the efficient removal of fine particulates.

Q5: Are there any non-aqueous methods for removing tin byproducts derived from Sn(OTf)₂?

While less common for inorganic tin salts compared to organotin compounds, certain non-aqueous methods can be employed. One approach is to use silica-based tin scavengers. These are functionalized silica (B1680970) gels that can bind to the tin species, which are then removed by simple filtration.[6]

Q6: Can I use a chelating agent to remove the tin byproducts?

Yes, using a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be an effective strategy, particularly if filtration is problematic or if very low residual tin levels are required. By adding an aqueous solution of EDTA (often as its disodium (B8443419) salt) during the workup, the tin(II) ions can form a water-soluble complex that can be efficiently removed in the aqueous phase during an extraction.[1][7]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Persistent cloudiness or fine white precipitate in the organic layer after aqueous workup and filtration. Incomplete precipitation of tin hydroxide. The tin hydroxide precipitate is too fine and has passed through the filter paper.- Ensure the pH of the aqueous wash is neutral or slightly basic (if your product is stable) to maximize precipitation. - Re-filter the organic layer through a pad of Celite®. Ensure the Celite pad is properly prepared and settled before filtration.[5]
Low product yield after workup and filtration. The product may have been adsorbed onto the gelatinous tin hydroxide precipitate.- After filtering the tin precipitate, wash the filter cake (the solid on the filter paper/Celite) thoroughly with several portions of the organic solvent used for the extraction. This will help to recover any adsorbed product.
Formation of a stable emulsion during aqueous extraction. The gelatinous tin hydroxide precipitate can sometimes stabilize emulsions, especially with certain solvent systems.- Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite® to remove the solid precipitate before proceeding with the phase separation.
Product is water-soluble, making aqueous workup difficult. The desired product partitions into the aqueous phase along with the tin salts.- If the product is not sensitive to heat, consider concentrating the organic solution to remove the solvent and then triturating the residue with a non-polar solvent in which the tin salts are insoluble. - Consider using a non-aqueous workup with a tin scavenger resin.

Experimental Protocols

Protocol 1: Standard Aqueous Workup with Filtration

This is the most common and generally applicable method for removing tin byproducts from Sn(OTf)₂-mediated reactions.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. If your product is base-sensitive, use saturated aqueous ammonium chloride (NH₄Cl) or deionized water instead.

  • Precipitation: Shake the separatory funnel gently. A white, gelatinous precipitate of tin(II) hydroxide will form.

  • Filtration: Prepare a Büchner funnel with a piece of filter paper and a 1-2 cm pad of Celite®. Wet the Celite pad with the organic solvent used for dilution. Filter the entire biphasic mixture through the Celite pad under vacuum.

  • Washing the Filter Cake: Wash the filter cake with two to three portions of the fresh organic solvent to recover any adsorbed product.

  • Phase Separation: Transfer the filtrate back to the separatory funnel. Separate the organic layer from the aqueous layer.

  • Final Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Tin Byproducts using a Chelating Agent

This method is useful when filtration is difficult or when very low levels of residual tin are required.

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Chelation and Extraction: Transfer the diluted mixture to a separatory funnel. Add an aqueous solution of disodium EDTA (e.g., 0.5 M, pH adjusted to 7-8 if necessary and compatible with the product). Shake the funnel vigorously for 1-2 minutes to allow the EDTA to chelate the tin(II) ions.

  • Phase Separation: Allow the layers to separate. The tin-EDTA complex will be in the aqueous phase. Drain and discard the aqueous layer.

  • Repeat Extraction: Repeat the extraction with the aqueous EDTA solution one or two more times to ensure complete removal of the tin salts.

  • Final Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Data Presentation

Method Principle Typical Efficiency Advantages Disadvantages
Aqueous Workup & Filtration Precipitation of insoluble Sn(OH)₂Good to ExcellentSimple, inexpensive, and generally effective.Can be problematic with fine precipitates; potential for product adsorption.
Chelation with EDTA Formation of a water-soluble Sn(II)-EDTA complexExcellentHighly effective for achieving very low residual tin levels; avoids filtration issues.More expensive than simple aqueous wash; requires multiple extractions.[7]
Tin Scavenger Resins Adsorption of tin species onto a solid supportExcellentHigh efficiency; non-aqueous workup possible; simple filtration to remove the resin.Higher cost of scavenger resins; may require optimization of scavenger type and conditions.[6]

Visualizations

experimental_workflow_aqueous_workup reaction_mixture Reaction Mixture (with Sn(OTf)₂) dilution Dilute with Organic Solvent reaction_mixture->dilution quench Quench with Aqueous Solution (e.g., NaHCO₃) dilution->quench precipitation Formation of Sn(OH)₂ Precipitate quench->precipitation filtration Filter through Celite® Pad precipitation->filtration filtrate Filtrate (Organic & Aqueous Layers) filtration->filtrate precipitate_waste Sn(OH)₂ on Celite (Waste) filtration->precipitate_waste separation Separate Layers filtrate->separation organic_layer Organic Layer separation->organic_layer drying Dry and Concentrate organic_layer->drying product Purified Product drying->product

Workflow for tin byproduct removal via aqueous workup and filtration.

logical_relationship_troubleshooting cluster_yes_precipitate Precipitate Formed cluster_no_precipitate No Precipitate start Problem: Tin Residues Remain After Workup check_precipitation Was a precipitate observed during aqueous workup? start->check_precipitation filtration_issue Issue with Filtration check_precipitation->filtration_issue Yes product_adsorption Issue: Product Adsorption check_precipitation->product_adsorption Yes incomplete_hydrolysis Issue: Incomplete Hydrolysis of Tin Salts check_precipitation->incomplete_hydrolysis No use_celite Solution: Filter through Celite® filtration_issue->use_celite wash_cake Solution: Wash Filter Cake Thoroughly product_adsorption->wash_cake adjust_ph Solution: Adjust pH of Aqueous Wash (if possible) incomplete_hydrolysis->adjust_ph use_chelator Alternative: Use EDTA to Chelate Tin incomplete_hydrolysis->use_chelator

Troubleshooting logic for persistent tin contamination.

References

Technical Support Center: Enhancing the Stability of Tin(II) Trifluoromethanesulfonate (Sn(OTf)₂) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂), a versatile Lewis acid catalyst. By understanding the degradation pathways and implementing appropriate handling and stabilization techniques, researchers can ensure the reliability and reproducibility of their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Sn(OTf)₂.

Q1: My reaction catalyzed by Sn(OTf)₂ is sluggish or failing. What are the potential stability-related causes?

A1: Reduced catalytic activity of Sn(OTf)₂ is often linked to its degradation through two primary pathways: hydrolysis and oxidation.

  • Hydrolysis: Sn(OTf)₂ is highly hygroscopic and readily reacts with water. This reaction leads to the formation of various tin hydroxo species, which are generally less catalytically active.

  • Oxidation: The Tin(II) center is susceptible to oxidation to the less Lewis acidic Tin(IV) state, particularly in the presence of air (oxygen).[1][2] Solvents can also play a role in this process; for example, dimethylsulfoxide (DMSO) has been shown to oxidize Sn(II) under acidic conditions at elevated temperatures.[1]

Q2: How should I properly store and handle Sn(OTf)₂ to maintain its stability?

A2: Proper storage and handling are critical for preserving the catalytic activity of Sn(OTf)₂.

Recommended PracticeRationale
Storage Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
Store in a cool, dark, and dry place, such as a desiccator or a glovebox.[3][4]
Handling Handle exclusively under an inert atmosphere (glovebox or Schlenk line).
Use dry, deoxygenated solvents for reactions.
Minimize exposure to air and moisture at all times.

Q3: Can I "reactivate" a potentially degraded batch of Sn(OTf)₂?

A3: For minor hydration, drying the catalyst may restore some activity. A recommended procedure is to dry the solid Sn(OTf)₂ under reduced pressure at 100°C for 3 hours.[3] However, this will not reverse oxidation from Sn(II) to Sn(IV). It is generally recommended to use a fresh, properly stored batch of the catalyst for optimal and reproducible results.

Q4: Are there any additives or ligands that can enhance the stability of Sn(OTf)₂ in solution?

A4: Yes, the use of specific ligands can chelate the tin(II) center and provide steric and electronic protection against degradation.

  • Chelating Ligands: Bidentate or polydentate ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and N,N',O-chelating ligands, can form stable complexes with Sn(II), thereby improving its stability in solution.[5][6][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that can form stable adducts with Sn(II), protecting it from oxidation and hydrolysis.[8][9][10][11]

  • Nitrate (B79036) Ions: In aqueous solutions, the presence of nitrate ions has been shown to suppress the oxidation of chelated Sn(II).[12][13] While organic reactions are typically non-aqueous, this highlights the potential for anion effects on stability.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving stability-related issues with Sn(OTf)₂ in your experiments.

Problem: Inconsistent or Low Reaction Yields
Possible Cause Troubleshooting Step Recommended Action
Catalyst Degradation (Hydrolysis/Oxidation) 1. Verify Handling and Storage: Review your procedures for storing and handling Sn(OTf)₂.Ensure the catalyst is stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques. Use freshly opened or recently purchased catalyst if degradation is suspected.
2. Assess Solvent Quality: Ensure solvents are anhydrous and deoxygenated.Use freshly distilled or commercially available anhydrous solvents. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
3. Monitor Catalyst Purity: If possible, analyze the catalyst for Sn(IV) content.¹¹⁹Sn NMR spectroscopy is a powerful tool to quantify the ratio of Sn(II) to Sn(IV).[1][5][14]
Sub-optimal Reaction Conditions 1. Temperature Effects: Consider the thermal stability of the catalyst in your specific reaction medium.While Sn(OTf)₂ is thermally robust in its solid state, its stability in solution can be temperature-dependent. Run the reaction at the lowest effective temperature.
2. Solvent Effects: The choice of solvent can impact catalyst stability and activity.Ethereal solvents are generally good choices. Protic solvents should be avoided as they can react with the Lewis acidic catalyst.[15][16] The polarity of aprotic solvents can also influence reaction rates.[17]

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of Sn(OTf)₂.

Protocol 1: Qualitative Assessment of Sn(OTf)₂ Stability in Different Solvents

Objective: To visually and qualitatively assess the stability of Sn(OTf)₂ in various organic solvents over time.

Materials:

  • Sn(OTf)₂

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene)

  • Inert atmosphere (glovebox or Schlenk line)

  • Sealed vials

Procedure:

  • Inside a glovebox, prepare separate solutions of Sn(OTf)₂ (e.g., 0.1 M) in each of the chosen anhydrous solvents.

  • Divide each solution into two sets of sealed vials.

  • Store one set of vials under an inert atmosphere in the dark at room temperature.

  • Store the second set of vials under the same conditions but with exposure to ambient light.

  • Visually inspect the solutions for any changes in color or for the formation of precipitates at regular intervals (e.g., 1, 3, 6, 12, and 24 hours).

  • Record your observations. The formation of a precipitate or a color change can indicate catalyst degradation.

Protocol 2: Quantitative Monitoring of Sn(II) Oxidation by ¹¹⁹Sn NMR Spectroscopy

Objective: To quantitatively determine the rate of oxidation of Sn(II) to Sn(IV) in a given solvent.

Materials:

  • Sn(OTf)₂

  • Deuterated anhydrous solvent (e.g., CD₂Cl₂, THF-d₈)

  • NMR tubes with J. Young valves

  • Internal standard (optional, e.g., a sealed capillary with a known concentration of a tin compound)

  • NMR spectrometer capable of ¹¹⁹Sn detection

Procedure:

  • Inside a glovebox, prepare a solution of Sn(OTf)₂ of known concentration in the chosen deuterated solvent.

  • If using an internal standard, add it to the solution.

  • Transfer the solution to an NMR tube with a J. Young valve and seal it.

  • Acquire an initial ¹¹⁹Sn NMR spectrum. The chemical shift for Sn(II) species is typically in a different region than that for Sn(IV) species, allowing for differentiation.[1][5][18]

  • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Acquire subsequent ¹¹⁹Sn NMR spectra at regular time intervals.

  • Integrate the signals corresponding to Sn(II) and Sn(IV) species.

  • Calculate the percentage of Sn(IV) at each time point to determine the rate of oxidation.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of Sn(OTf)₂ or in a reaction solvent.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)[19][20][21]

  • Anhydrous solvent compatible with the Karl Fischer reagent

  • Sn(OTf)₂ sample or solvent sample

Procedure:

  • Follow the manufacturer's instructions for the operation of your Karl Fischer titrator.

  • For a solid sample of Sn(OTf)₂, accurately weigh a sample in a glovebox and quickly transfer it to the titration vessel.

  • For a solvent sample, inject a known volume into the titration vessel.

  • The titrator will automatically measure the water content.

  • Perform multiple measurements to ensure accuracy.

Section 4: Diagrams

DegradationPathways SnOTf2 Sn(OTf)₂ (Active Catalyst) Hydrolysis_Products Tin Hydroxo Species (Inactive) SnOTf2->Hydrolysis_Products H₂O (Moisture) Oxidation_Products Sn(IV) Species (Less Active) SnOTf2->Oxidation_Products O₂ (Air)

Caption: Primary degradation pathways of Sn(OTf)₂ catalyst.

StabilizationWorkflow Start Start: Need to use Sn(OTf)₂ Check_Storage Check Catalyst Storage: - Inert Atmosphere? - Dry & Cool? Start->Check_Storage Proper_Handling Handle Under Inert Atmosphere (Glovebox/Schlenk Line) Check_Storage->Proper_Handling Dry_Solvent Use Anhydrous, Deoxygenated Solvents Proper_Handling->Dry_Solvent Consider_Ligand Consider Stabilizing Ligand? (e.g., NHC, Phosphine) Dry_Solvent->Consider_Ligand Add_Ligand Add Ligand to Reaction Mixture Consider_Ligand->Add_Ligand Yes Run_Reaction Run Reaction Consider_Ligand->Run_Reaction No Add_Ligand->Run_Reaction Troubleshoot Troubleshoot: - Low Yield? - Inconsistent Results? Run_Reaction->Troubleshoot Troubleshoot->Start No, Review Reaction Parameters Analyze_Catalyst Analyze Catalyst Purity (e.g., ¹¹⁹Sn NMR) Troubleshoot->Analyze_Catalyst Yes Analyze_Catalyst->Start Use Fresh Catalyst

Caption: Workflow for enhancing Sn(OTf)₂ stability in experiments.

References

Technical Support Center: In-situ Monitoring of Tin(II) Triflate Catalyzed Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions catalyzed by Tin(II) triflate (Sn(OTf)₂). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the in-situ NMR monitoring of Tin(II) triflate catalyzed reactions.

Issue 1: Poor Spectral Resolution and Broad Peaks

Q1: My ¹H NMR signals for the reactants and products are broad, making quantification difficult. What are the possible causes and solutions?

A: Broad peaks in in-situ NMR of Lewis acid-catalyzed reactions can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Chemical Exchange: The Lewis acidic nature of Sn(OTf)₂ can lead to dynamic exchange processes between the catalyst, reactants, products, and even the solvent. This exchange can occur on the NMR timescale, leading to signal broadening.[1]

    • Solution: Try acquiring spectra at a lower temperature to slow down the exchange rate. This may resolve the broad signals into sharper peaks.

  • Sample Homogeneity: The presence of undissolved catalyst or substrate can lead to an inhomogeneous magnetic field, resulting in broad lines.[2]

    • Solution: Ensure your sample is fully dissolved before starting the monitoring. You may need to sonicate the sample or use a different deuterated solvent with better solubilizing properties. Filtering the sample into the NMR tube can also help remove particulate matter.[1]

  • Concentration Effects: Highly concentrated samples can lead to increased viscosity and molecular aggregation, both of which contribute to broader signals.[2]

    • Solution: Prepare a more dilute sample. While this may require more scans to achieve a good signal-to-noise ratio, it can significantly improve spectral resolution.

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean and that the catalyst and reactants are of high purity.

Issue 2: Inconsistent Reaction Kinetics and Poor Reproducibility

Q2: I am observing inconsistent reaction rates between different runs of the same experiment. What could be causing this?

A: Poor reproducibility in catalytic reactions is a common challenge. For Sn(OTf)₂ catalyzed reactions monitored by in-situ NMR, consider the following:

  • Catalyst Activity: Tin(II) triflate is sensitive to moisture and air. Exposure can lead to hydrolysis and a decrease in catalytic activity.

    • Solution: Handle Sn(OTf)₂ in an inert atmosphere (glovebox or Schlenk line). Use anhydrous deuterated solvents and ensure all reactants are dry.

  • Temperature Control: Reaction rates are highly sensitive to temperature fluctuations.

    • Solution: Use a calibrated temperature control unit on the NMR spectrometer. Allow the sample to fully equilibrate at the desired temperature before initiating the reaction and starting data acquisition. For rapid reactions, pre-heating the probe with a dummy sample can be beneficial.[2]

  • Mixing: Inefficient mixing of reactants and catalyst within the NMR tube can lead to variable reaction initiation and progression.

    • Solution: Ensure thorough mixing upon addition of the final reagent. For slower reactions, periodic gentle agitation (if safe and feasible within the spectrometer) might be considered, though this is often not practical during an in-situ experiment.

Issue 3: Difficulty in Monitoring the Catalyst

Q3: I want to monitor the state of the Tin(II) triflate catalyst during the reaction using ¹¹⁹Sn NMR, but I am struggling to get a good signal. What are the challenges and how can I overcome them?

A: ¹¹⁹Sn NMR can provide valuable insights into the catalyst's coordination environment. However, there are inherent challenges:

  • Low Natural Abundance and Sensitivity: While ¹¹⁹Sn is a spin-1/2 nucleus, its receptivity is lower than that of ¹H.

    • Solution: Use a higher concentration of the catalyst if the reaction conditions permit. Increase the number of scans to improve the signal-to-noise ratio. Using ¹¹⁹Sn-enriched Sn(OTf)₂ can significantly enhance sensitivity.

  • Broad Signals: Similar to ¹H NMR, exchange processes can broaden ¹¹⁹Sn signals. The chemical shift of ¹¹⁹Sn is also very sensitive to the coordination environment, and multiple species in equilibrium can lead to broad or multiple peaks.[3]

    • Solution: Low-temperature experiments can help sharpen the signals. 2D NMR techniques, such as ¹H-¹¹⁹Sn HMBC, can sometimes provide correlation information even when direct detection is difficult.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q4: What is the best deuterated solvent for in-situ NMR of Sn(OTf)₂ catalyzed reactions?

    • A: The choice of solvent depends on the solubility of your reactants and the reaction temperature. Common choices include deuterated chloroform (B151607) (CDCl₃), dichloromethane (B109758) (CD₂Cl₂), acetonitrile (B52724) (CD₃CN), and toluene-d₈. It is crucial to use anhydrous solvents to prevent catalyst deactivation. The Lewis acidity of the solvent can also influence the reaction, so consistency is key.[4]

  • Q5: How should I prepare my NMR sample to ensure anhydrous conditions?

    • A: All sample preparation should be carried out under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use freshly dried deuterated solvents. All glassware, syringes, and NMR tubes should be oven-dried and cooled under a stream of inert gas.

Data Acquisition and Processing

  • Q6: How do I set up a kinetic experiment on the NMR spectrometer?

    • A: Most modern NMR software (e.g., TopSpin) has built-in functionalities for kinetic studies. This typically involves setting up a series of 1D experiments with a defined delay between each acquisition.[2] For rapid reactions, it's important to minimize the number of scans per time point to get a "snapshot" of the reaction.[2]

  • Q7: Can I use ¹⁹F NMR to monitor the reaction, since the catalyst has triflate anions?

    • A: Yes, ¹⁹F NMR can be a powerful tool. The triflate anion (CF₃SO₃⁻) has a strong ¹⁹F signal. Changes in the chemical environment of the anion due to coordination with the tin center or other species in the reaction mixture can be observed as shifts in the ¹⁹F signal.[5] This can provide information about the catalyst's state.

Quantitative Analysis

  • Q8: How can I accurately quantify the concentration of reactants and products from my in-situ NMR spectra?

    • A: For quantitative analysis, you need to integrate the signals corresponding to the reactants and products. To ensure accuracy, use a long relaxation delay (d1) between scans (typically 5 times the longest T₁ of the nuclei being observed) to allow for full relaxation of the spins. The inclusion of an internal standard of known concentration that does not participate in the reaction can also be used for absolute quantification.

Experimental Protocols

Protocol 1: General Procedure for In-situ ¹H NMR Monitoring of a Sn(OTf)₂ Catalyzed Reaction
  • Preparation of Stock Solutions (in a glovebox):

    • Prepare a stock solution of the substrate in the chosen anhydrous deuterated solvent.

    • Prepare a separate stock solution of the reactant in the same solvent.

    • Prepare a stock solution of Sn(OTf)₂ in the same solvent. The concentration will depend on the desired catalyst loading.

  • Sample Preparation:

    • In a clean, dry NMR tube, add the substrate stock solution.

    • Add the Sn(OTf)₂ stock solution.

    • Gently mix the contents of the NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterated solvent.

    • Set the desired temperature and allow the sample to equilibrate.

    • Acquire a reference ¹H NMR spectrum before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer and, inside the glovebox, add the reactant stock solution to initiate the reaction.

    • Quickly and thoroughly mix the contents and re-insert the tube into the spectrometer.

    • Start the pre-programmed kinetic NMR experiment immediately.

  • Data Processing:

    • Process the series of spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic peaks of the starting materials and products over time to generate kinetic profiles.

Data Presentation

ParameterTypical Range/ValueNotes
**Catalyst Loading (Sn(OTf)₂) **1 - 10 mol%Highly dependent on the specific reaction.
Reactant Concentration 0.05 - 0.5 MHigher concentrations can lead to faster reaction rates but may cause solubility and spectral resolution issues.
Temperature -20 °C to 80 °CReaction-dependent. Lower temperatures can help resolve broad signals from chemical exchange.
Deuterated Solvents CDCl₃, CD₂Cl₂, CD₃CN, Toluene-d₈Must be anhydrous.
¹H NMR Acquisition (per time point)
Number of Scans (ns)4 - 16Minimize for fast reactions to get accurate time points.
Relaxation Delay (d1)1 - 5 sFor quantitative analysis, should be at least 5 times the longest T₁.
¹⁹F NMR Acquisition (per time point)
Number of Scans (ns)8 - 32¹⁹F is a sensitive nucleus.
Relaxation Delay (d1)1 - 5 s
¹¹⁹Sn NMR Acquisition
Number of Scans (ns)≥ 1024Requires a significant number of scans for a good signal-to-noise ratio.
Relaxation Delay (d1)1 - 5 s

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Spectral Quality start Poor Spectral Quality (Broad Peaks, Low Resolution) check_exchange Is Chemical Exchange Suspected? start->check_exchange lower_temp Action: Lower Acquisition Temperature check_exchange->lower_temp Yes check_homogeneity Is the Sample Homogeneous? check_exchange->check_homogeneity No good_spectrum Improved Spectral Quality lower_temp->good_spectrum prepare_again Action: Re-prepare Sample (Filter, Sonicate) check_homogeneity->prepare_again No check_concentration Is the Sample Too Concentrated? check_homogeneity->check_concentration Yes prepare_again->good_spectrum dilute_sample Action: Prepare a More Dilute Sample check_concentration->dilute_sample Yes check_concentration->good_spectrum No dilute_sample->good_spectrum

Caption: Troubleshooting workflow for poor spectral quality in in-situ NMR experiments.

Experimental_Workflow Experimental Workflow for In-situ NMR Monitoring prep_solutions 1. Prepare Anhydrous Stock Solutions (Substrate, Reactant, Sn(OTf)₂) prep_sample 2. Prepare NMR Sample in Glovebox (Substrate + Catalyst) prep_solutions->prep_sample setup_nmr 3. Setup NMR Spectrometer (Lock, Shim, Temperature) prep_sample->setup_nmr ref_spectrum 4. Acquire Reference Spectrum setup_nmr->ref_spectrum initiate_reaction 5. Initiate Reaction (Add Reactant) ref_spectrum->initiate_reaction monitor_reaction 6. Start Kinetic NMR Acquisition initiate_reaction->monitor_reaction process_data 7. Process and Analyze Data monitor_reaction->process_data

Caption: Step-by-step workflow for conducting an in-situ NMR experiment.

References

Validation & Comparative

A Comparative Guide to Tin(II) Trifluoromethanesulfonate and Scandium Triflate in Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a Lewis acid catalyst is pivotal for achieving high efficiency, selectivity, and sustainability. Among the myriad of options, metal triflates have garnered significant attention due to their unique reactivity and handling characteristics. This guide provides an objective comparison of two prominent triflate-based Lewis acids: Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) and Scandium(III) triflate (Sc(OTf)₃). We present a detailed analysis of their performance in key carbon-carbon bond-forming reactions, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic challenges.

At a Glance: Key Differences

FeatureTin(II) Trifluoromethanesulfonate (Sn(OTf)₂)Scandium(III) Triflate (Sc(OTf)₃)
Primary Applications Mukaiyama aldol (B89426) reactions (especially asymmetric), other carbonyl additions.Broad applicability in Diels-Alder, Mukaiyama aldol, Friedel-Crafts, and allylation reactions.[1][2][3]
Water Tolerance Generally requires anhydrous conditions.High stability and catalytic activity in aqueous media, recoverable and reusable.[3][4]
Lewis Acidity Moderate Lewis acid.Strong Lewis acid with high oxophilicity.[2]
Stereocontrol Widely used with chiral ligands for asymmetric synthesis.[5][6]Can be used with chiral ligands, but also highly effective in non-asymmetric reactions.
Environmental Profile Standard handling precautions for tin compounds required.Considered a "green" catalyst due to its stability, reusability, and low environmental impact.[3]

Performance in Key Organic Reactions

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, and both Sn(OTf)₂ and Sc(OTf)₃ have proven to be effective catalysts. The archetypal reaction between the silyl (B83357) enol ether of cyclohexanone (B45756) and benzaldehyde (B42025) serves as a useful benchmark for comparison.

Table 1: Performance Comparison in the Mukaiyama Aldol Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sn(OTf)₂ 5CH₂Cl₂-78190Data compiled from similar reactions
Sc(OTf)₃ 10CH₂Cl₂-78281[7]

Note: Data is compiled from representative examples and may not reflect a direct head-to-head comparison under identical conditions.

Scandium triflate is a highly effective catalyst for the standard Mukaiyama aldol reaction, affording high yields.[7] Tin(II) triflate is also highly efficient, and its primary advantage lies in its extensive application in asymmetric variants when paired with chiral diamine ligands, offering excellent enantioselectivity.[5][6]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Sc(OTf)₃ is a well-established and highly efficient catalyst for this transformation, capable of significantly accelerating the reaction rate.[1][8] The use of Sn(OTf)₂ in Diels-Alder reactions is less extensively documented in the literature, with solid-supported tin catalysts like Sn-Beta zeolites showing promise.[9]

Table 2: Performance in the Diels-Alder Reaction (Isoprene and Methyl Vinyl Ketone)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sn(OTf)₂ N/AN/AN/AN/AData not readily available
Sc(OTf)₃ 10CH₃NO₂250.595Data compiled from similar reactions[8]

Note: Direct comparative data for Sn(OTf)₂ in this specific reaction is limited. The data for Sc(OTf)₃ is representative of its high catalytic activity.

Catalytic Mechanisms

The catalytic cycles for both Sn(OTf)₂ in the Mukaiyama aldol reaction and Sc(OTf)₃ in the Diels-Alder reaction proceed through the coordination of the Lewis acid to an electrophilic carbonyl group, thereby activating it towards nucleophilic attack.

Mukaiyama_Aldol_Sn cluster_cycle Catalytic Cycle Catalyst Sn(OTf)₂ Activated_Aldehyde Activated Aldehyde [R¹CHO-Sn(OTf)₂] Catalyst->Activated_Aldehyde Coordination Aldehyde Aldehyde (R¹CHO) Aldehyde->Activated_Aldehyde Intermediate Silylated Aldol Adduct [Product-SiMe₃] Activated_Aldehyde->Intermediate Nucleophilic Attack Silyl_Enol_Ether Silyl Enol Ether (R²₂C=CR³OSiMe₃) Silyl_Enol_Ether->Intermediate Intermediate->Catalyst Regeneration Product β-Hydroxy Carbonyl (Aldol Product) Intermediate->Product Silyl Transfer / Workup

Figure 1: Catalytic cycle of Sn(OTf)₂ in the Mukaiyama aldol reaction.

Diels_Alder_Sc cluster_cycle Catalytic Cycle Catalyst Sc(OTf)₃ Activated_Dienophile Activated Dienophile [Dienophile-Sc(OTf)₃] Catalyst->Activated_Dienophile Coordination Dienophile Dienophile Dienophile->Activated_Dienophile Product_Complex Product-Sc(OTf)₃ Complex Activated_Dienophile->Product_Complex [4+2] Cycloaddition Diene Diene Diene->Product_Complex Product_Complex->Catalyst Regeneration Product Cycloadduct Product_Complex->Product Dissociation

Figure 2: Catalytic cycle of Sc(OTf)₃ in the Diels-Alder reaction.

Experimental Protocols

General Procedure for Sc(OTf)₃-Catalyzed Mukaiyama Aldol Reaction

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried, argon-purged flask is added Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Anhydrous CH₂Cl₂ (5 mL) is added, and the mixture is cooled to -78 °C.

  • A solution of the aldehyde (1.0 mmol) in CH₂Cl₂ (1 mL) is added dropwise.

  • A solution of the silyl enol ether (1.2 mmol) in CH₂Cl₂ (1 mL) is then added dropwise.

  • The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Sn(OTf)₂-Catalyzed Asymmetric Mukaiyama Aldol Reaction

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Chiral diamine ligand (e.g., (S)-1-methyl-2-(piperidinomethyl)pyrrolidine)

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried, argon-purged flask, Sn(OTf)₂ (0.1 mmol, 10 mol%) and the chiral diamine ligand (0.11 mmol, 11 mol%) are stirred in anhydrous CH₂Cl₂ (5 mL) at room temperature for 1 hour.

  • The resulting solution is cooled to -78 °C.

  • The silyl enol ether (1.2 mmol) is added to the catalyst solution.

  • The aldehyde (1.0 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is warmed to room temperature, and the product is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography to afford the aldol product.

Conclusion

Both this compound and Scandium(III) triflate are powerful Lewis acid catalysts with distinct advantages.

Scandium(III) triflate stands out for its broad applicability across a range of important organic transformations, its remarkable water stability, and its reusability, making it an excellent choice for developing sustainable synthetic methodologies. Its high catalytic activity often translates to high yields under mild conditions.[2][3]

This compound , while also an effective catalyst for reactions like the Mukaiyama aldol addition, has found a particular niche in asymmetric catalysis. When combined with chiral ligands, it provides a robust system for the enantioselective synthesis of complex molecules, a critical consideration in drug development.[5][6]

The selection between Sn(OTf)₂ and Sc(OTf)₃ will ultimately depend on the specific requirements of the desired transformation. For general-purpose Lewis acid catalysis with a focus on green chemistry, Sc(OTf)₃ is an outstanding candidate. For reactions demanding high levels of stereocontrol, particularly in aldol-type additions, the well-established Sn(OTf)₂-chiral ligand systems offer a reliable and powerful solution. This guide aims to provide the necessary comparative data and procedural insights to enable informed decisions in your research and development endeavors.

References

A Comparative Guide to Sn(OTf)₂ and TMSOTf in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of a Lewis acid catalyst is paramount to achieving high stereoselectivity and yields. Among the plethora of available catalysts, Tin(II) trifluoromethanesulfonate, Sn(OTf)₂, and Trimethylsilyl trifluoromethanesulfonate, TMSOTf, have emerged as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparison of their performance in key stereoselective transformations, supported by experimental data, to assist researchers in catalyst selection for their specific synthetic challenges.

Core Properties and Applications

Both Sn(OTf)₂ and TMSOTf are potent Lewis acids, yet their reactivity profiles and optimal applications differ significantly. Sn(OTf)₂, a divalent tin salt, is particularly renowned for its use in asymmetric Mukaiyama aldol (B89426) reactions, often in conjunction with chiral diamine ligands to induce high levels of enantioselectivity.[1] TMSOTf, a silicon-based Lewis acid, is a highly versatile and widely utilized catalyst for a broad range of transformations, including Mukaiyama aldol reactions and stereoselective glycosylations.[1] Its reactivity is well-documented, and it is favored for its ability to effectively activate carbonyls and other functional groups.[1]

Performance in Stereoselective Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a cornerstone of stereoselective C-C bond formation. Both Sn(OTf)₂ and TMSOTf have been extensively employed as catalysts in this reaction, albeit with different strategies to achieve stereocontrol.

Sn(OTf)₂: In the context of asymmetric synthesis, Sn(OTf)₂ is frequently used as a chiral Lewis acid complex. By coordinating with a chiral diamine, a chiral environment is created around the tin center, which directs the facial selectivity of the incoming nucleophile (a silyl (B83357) enol ether) to the activated aldehyde. This approach has proven highly successful in the synthesis of optically active β-hydroxy carbonyl compounds.

TMSOTf: TMSOTf is a powerful catalyst for Mukaiyama aldol reactions, often promoting the reaction with high diastereoselectivity.[2] It can be used to mediate one-pot tandem reactions where the silyl enol ether is formed in situ followed by the aldol addition.[2][3] While TMSOTf itself is achiral, it can be used in substrate-controlled diastereoselective reactions or in conjunction with chiral auxiliaries to achieve enantioselectivity.

The following table summarizes representative data for the performance of Sn(OTf)₂ and TMSOTf in Mukaiyama aldol reactions. It is important to note that the data is collated from different studies and the reaction conditions are not identical.

Catalyst SystemAldehydeSilyl Enol EtherDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
Sn(OTf)₂ / Chiral DiamineBenzaldehydeSilyl enol ether of propiophenone95:590%81[1]
TMSOTfBenzaldehyde dimethyl acetal (B89532)Silyl enol ether of acetophenone--95[3]
TMSOTfNon-enolizable aldehydesAcetic acid (forms silyl ketene (B1206846) acetal in situ)--High[4]
Performance in Stereoselective Glycosylation

The stereoselective formation of glycosidic bonds is another area where Lewis acid catalysis is crucial. Both Sn(OTf)₂ and TMSOTf have been utilized as promoters in glycosylation reactions.

TMSOTf: TMSOTf is a widely used promoter for a variety of glycosylation methods, including the Koenigs-Knorr reaction.[5][6] It is known to activate glycosyl donors and facilitate the coupling with glycosyl acceptors with high efficiency and, in many cases, good to excellent stereoselectivity.[5][6] For instance, TMSOTf has been shown to greatly accelerate traditional silver(I)-oxide-promoted glycosidations of glycosyl bromides, leading to high yields under mild conditions.[5]

Sn(OTf)₂: While less common than TMSOTf in this context, tin(II) triflate has also been employed in glycosylation reactions. Its application often involves the activation of glycosyl donors such as glycosyl fluorides or sulfoxides.

Catalyst SystemGlycosyl DonorGlycosyl AcceptorAnomeric Selectivity (α:β)Yield (%)Reference
Ag₂O / TMSOTf (cat.)Perbenzoylated mannosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside-99[7]
Ag₂O / TMSOTf (cat.)Perbenzylated galactosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideβ-selective90[7]
NIS / TMSOTf2-Cyanomethyl ether protected thioglycosidesVarious acceptors1,2-trans selectiveModerate to high[8]

Experimental Protocols

Representative Protocol for Asymmetric Mukaiyama Aldol Reaction Catalyzed by a Chiral Sn(OTf)₂ Complex

This protocol is representative of an asymmetric Mukaiyama aldol reaction using a chiral diamine-coordinated Sn(OTf)₂ catalyst.[1]

  • Catalyst Preparation: In a flame-dried, argon-purged flask, Sn(OTf)₂ (0.1 equiv) and a chiral diamine ligand (0.11 equiv) are mixed in a dry solvent (e.g., CH₂Cl₂ or propionitrile) and stirred at room temperature for 1 hour.

  • Reaction Mixture: The catalyst solution is cooled to the desired temperature (e.g., -78 °C).

  • Addition of Reactants: The aldehyde (1.0 equiv) is added, followed by the dropwise addition of the silyl enol ether (1.2 equiv).

  • Reaction Monitoring: The reaction is stirred at the low temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Representative Protocol for a One-Pot Mukaiyama Aldol-Type Addition Mediated by TMSOTf

This protocol describes a one-pot enol silane (B1218182) formation and Mukaiyama aldol-type addition to a dimethyl acetal mediated by TMSOTf.[3]

  • Reaction Setup: To a solution of the ketone (1.0 equiv) and an amine base (e.g., triethylamine, 1.5 equiv) in a dry solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere is added TMSOTf (1.5 equiv).

  • Enol Silane Formation: The mixture is stirred at 0 °C for a specified time (e.g., 30 minutes) to allow for the in situ formation of the silyl enol ether.

  • Addition of Electrophile: The dimethyl acetal (1.2 equiv) is then added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification: The resulting crude product is purified by flash column chromatography.

Visualizations

Experimental_Workflow cluster_Sn Sn(OTf)₂ Catalyzed Asymmetric Mukaiyama Aldol cluster_TMS TMSOTf Mediated One-Pot Mukaiyama Aldol Sn_Start Mix Sn(OTf)₂ and chiral diamine Sn_Cool Cool to -78°C Sn_Start->Sn_Cool Sn_Add_Aldehyde Add Aldehyde Sn_Cool->Sn_Add_Aldehyde Sn_Add_Enol_Ether Add Silyl Enol Ether Sn_Add_Aldehyde->Sn_Add_Enol_Ether Sn_React Stir at -78°C Sn_Add_Enol_Ether->Sn_React Sn_Quench Quench with NaHCO₃ Sn_React->Sn_Quench Sn_Extract Extract with Organic Solvent Sn_Quench->Sn_Extract Sn_Purify Purify by Chromatography Sn_Extract->Sn_Purify Sn_Product Optically Active β-Hydroxy Carbonyl Sn_Purify->Sn_Product TMS_Start Mix Ketone, Amine Base, and TMSOTf at 0°C TMS_Enol_Formation In situ Silyl Enol Ether Formation TMS_Start->TMS_Enol_Formation TMS_Add_Acetal Add Dimethyl Acetal TMS_Enol_Formation->TMS_Add_Acetal TMS_React Stir at RT TMS_Add_Acetal->TMS_React TMS_Quench Quench with NaHCO₃ TMS_React->TMS_Quench TMS_Extract Extract with CH₂Cl₂ TMS_Quench->TMS_Extract TMS_Purify Purify by Chromatography TMS_Extract->TMS_Purify TMS_Product β-Methoxy Carbonyl Compound TMS_Purify->TMS_Product

Caption: A comparative workflow for Sn(OTf)₂ and TMSOTf catalyzed Mukaiyama aldol reactions.

Catalytic_Cycle cluster_Mukaiyama Generalized Mukaiyama Aldol Catalytic Cycle Catalyst Lewis Acid (Sn(OTf)₂ or TMSOTf) Activated_Aldehyde Activated Aldehyde-Lewis Acid Complex Catalyst->Activated_Aldehyde Coordination Aldehyde R¹CHO Aldehyde->Activated_Aldehyde Aldol_Adduct Silylated Aldol Adduct Activated_Aldehyde->Aldol_Adduct Nucleophilic Attack Silyl_Enol_Ether Silyl Enol Ether (R²(R³)C=C(OR⁴)OSiMe₃) Silyl_Enol_Ether->Aldol_Adduct Aldol_Adduct->Catalyst Catalyst Regeneration Product β-Hydroxy Carbonyl (after hydrolysis) Aldol_Adduct->Product Hydrolysis

Caption: A simplified catalytic cycle for the Lewis acid-catalyzed Mukaiyama aldol reaction.

Conclusion

Both Sn(OTf)₂ and TMSOTf are highly effective Lewis acids for promoting stereoselective reactions. The choice between them depends on the specific transformation and the desired stereochemical outcome. For asymmetric Mukaiyama aldol reactions where high enantioselectivity is the primary goal, a chiral complex of Sn(OTf)₂ with a suitable diamine ligand is often the catalyst of choice. In contrast, TMSOTf offers broader utility and is a powerful catalyst for a range of reactions, including diastereoselective Mukaiyama aldol additions and stereoselective glycosylations, often under very mild conditions. Researchers should consider the substrate scope, desired stereoisomer, and the availability of chiral auxiliaries or ligands when selecting between these two valuable synthetic tools.

References

Unveiling the Catalytic Prowess of Tin(II) Triflate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, Lewis acid catalysis plays a pivotal role in facilitating a vast array of chemical transformations. Among the diverse toolkit of Lewis acids, metal triflates have garnered significant attention due to their unique combination of strong Lewis acidity, stability, and, in many cases, water tolerance. This guide offers an in-depth, objective comparison of the efficacy of Tin(II) triflate (Sn(OTf)₂) against other commonly employed metal triflates, namely Scandium(III) triflate (Sc(OTf)₃), Copper(II) triflate (Cu(OTf)₂), and Zinc(II) triflate (Zn(OTf)₂). By presenting quantitative data from key reactions, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in catalyst selection.

Comparative Catalytic Performance: A Data-Driven Analysis

To provide a clear and concise overview of the relative performance of these catalysts, the following tables summarize their efficacy in two fundamental organic transformations: the Friedel-Crafts acylation and the Mukaiyama aldol (B89426) reaction. These reactions serve as representative examples to highlight the catalytic activity, yields, and selectivity afforded by each metal triflate.

Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The data below, derived from a comparative study, illustrates the performance of Tin(II) triflate and its counterparts in the benzoylation of anisole.

CatalystTime (h)Conversion (%)
Sn(OTf)₂ 24100
Sc(OTf)₃ 24100
Cu(OTf)₂ 1100
Zn(OTf)₂ 24100

Table 1: Comparison of metal triflate performance in the Friedel-Crafts benzoylation of anisole. All reactions were conducted with 10 mol% of the catalyst.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds. While Tin(II) triflate is particularly renowned for its application in asymmetric versions of this reaction when paired with chiral ligands, the following data provides a general comparison of its catalytic activity. Direct comparative studies under identical non-asymmetric conditions are less common in the literature; however, the widespread use of Sn(OTf)₂ underscores its high efficacy in this transformation.

CatalystTypical Yield (%)Diastereoselectivity (syn:anti)
Sn(OTf)₂ 85-98Varies with substrates and ligands
Sc(OTf)₃ 70-95Generally moderate to good
Cu(OTf)₂ 60-90Varies with substrates and ligands
Zn(OTf)₂ 65-92Generally moderate to good

Table 2: General comparison of metal triflate performance in the Mukaiyama aldol reaction. Yields and diastereoselectivity are highly dependent on the specific substrates and reaction conditions.

Delving into the Experimental Details

To ensure the reproducibility and accurate evaluation of these catalysts, detailed experimental protocols for the aforementioned key reactions are provided below.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the metal triflate-catalyzed Friedel-Crafts acylation of an activated aromatic compound.

Materials:

  • Anisole (or other activated arene)

  • Benzoyl chloride (or other acylating agent)

  • Metal triflate catalyst (Sn(OTf)₂, Sc(OTf)₃, Cu(OTf)₂, or Zn(OTf)₂)

  • Anhydrous solvent (e.g., nitromethane (B149229) or an ionic liquid)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the metal triflate catalyst (10 mol%).

  • Add the anhydrous solvent, followed by the activated arene (1.0 equivalent).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the acylating agent (1.1 equivalents) to the stirred solution.

  • Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Mukaiyama Aldol Reaction

This protocol provides a general methodology for conducting a metal triflate-catalyzed Mukaiyama aldol reaction.

Materials:

  • Aldehyde

  • Silyl (B83357) enol ether

  • Metal triflate catalyst (Sn(OTf)₂, Sc(OTf)₃, Cu(OTf)₂, or Zn(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the metal triflate catalyst (10 mol%).

  • Add the anhydrous solvent and cool the mixture to a low temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 equivalent) to the cooled solution.

  • Slowly add the silyl enol ether (1.2 equivalents) to the stirred mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Process and Comparison

To further aid in the understanding of the experimental workflow and the comparative attributes of the catalysts, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Metal Triflate Catalyst B Add Anhydrous Solvent A->B C Cool to Desired Temperature B->C D Add Substrate 1 (e.g., Arene/Aldehyde) C->D E Add Substrate 2 (e.g., Acylating Agent/Silyl Enol Ether) D->E F Monitor Reaction Progress (TLC) E->F G Quench Reaction F->G H Aqueous Work-up G->H I Purification (Chromatography) H->I J Characterization of Product I->J

General experimental workflow for a metal triflate-catalyzed reaction.

Logical_Comparison Metal Triflates Metal Triflates Sn_OTf2 Sn(OTf)₂ Metal Triflates->Sn_OTf2 Sc_OTf3 Sc(OTf)₃ Metal Triflates->Sc_OTf3 Cu_OTf2 Cu(OTf)₂ Metal Triflates->Cu_OTf2 Zn_OTf2 Zn(OTf)₂ Metal Triflates->Zn_OTf2 High Efficacy in\nMukaiyama Aldol High Efficacy in Mukaiyama Aldol Sn_OTf2->High Efficacy in\nMukaiyama Aldol Strong Lewis Acid\nWater Tolerant Strong Lewis Acid Water Tolerant Sc_OTf3->Strong Lewis Acid\nWater Tolerant Excellent in Friedel-Crafts\n(Fast Reaction) Excellent in Friedel-Crafts (Fast Reaction) Cu_OTf2->Excellent in Friedel-Crafts\n(Fast Reaction) Versatile Catalyst\nGood Performance Versatile Catalyst Good Performance Zn_OTf2->Versatile Catalyst\nGood Performance

Key features of the compared metal triflate catalysts.

Concluding Remarks

This guide provides a comparative overview of the efficacy of Tin(II) triflate relative to other common metal triflates. The presented data indicates that while all the discussed triflates are effective Lewis acid catalysts, their performance can vary significantly depending on the specific reaction.

Tin(II) triflate emerges as a particularly potent catalyst for C-C bond-forming reactions, most notably the Mukaiyama aldol reaction, where it often provides high yields. Its utility in asymmetric synthesis, when combined with appropriate chiral ligands, further solidifies its position as a valuable tool for constructing complex molecules.

Copper(II) triflate demonstrates exceptional activity in Friedel-Crafts acylation, often leading to complete conversion in significantly shorter reaction times compared to the other catalysts.

Scandium(III) triflate is recognized for its strong Lewis acidity and remarkable water stability, making it a versatile catalyst for a wide range of reactions, including those performed in aqueous media.

Zinc(II) triflate proves to be a reliable and versatile catalyst, showing good performance across various reactions.

Ultimately, the choice of the optimal metal triflate catalyst will depend on the specific requirements of the chemical transformation, including the desired reactivity, selectivity, reaction conditions, and cost-effectiveness. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers in navigating these considerations and accelerating their synthetic endeavors.

Validating the Mechanism of Tin(II) Trifluoromethanesulfonate Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) as a Lewis acid catalyst, with a focus on validating its reaction mechanism through comparison with alternative catalysts. We will delve into the widely utilized Mukaiyama aldol (B89426) reaction as a model system to illustrate the catalytic performance of Sn(OTf)₂. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Performance Comparison of Lewis Acid Catalysts in the Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction, the addition of a silyl (B83357) enol ether to a carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of Lewis acid catalyst is critical in this reaction, influencing yield, reaction time, and stereoselectivity. Below is a comparative summary of Sn(OTf)₂ and other common Lewis acid triflates in the reaction between benzaldehyde (B42025) and the silyl enol ether of acetophenone.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sn(OTf)₂ 10Dichloromethane (B109758)-78292[1][2]
Sc(OTf)₃5Dichloromethane-78395[3][4]
Cu(OTf)₂10Dichloromethane-78 to 0688[5]
Yb(OTf)₃10Dichloromethane-78490[6]
Bi(OTf)₃10Acetonitrile0585[7]

Note: The data presented is a representative comparison compiled from various sources and may not reflect a direct head-to-head study under identical conditions.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., (1-phenylvinyl)oxy)trimethylsilane)

  • Lewis acid catalyst (e.g., Sn(OTf)₂, Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (5-10 mol%).

  • Add anhydrous dichloromethane (appropriate volume to achieve desired concentration) and cool the mixture to the specified temperature (e.g., -78 °C) with a suitable cooling bath.

  • To this cooled solution, add the aldehyde (1.0 equivalent) dropwise via syringe.

  • Stir the mixture for 15-30 minutes at the same temperature.

  • Slowly add the silyl enol ether (1.2 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy ketone.

Mechanism and Workflow Visualizations

Catalytic Cycle of Sn(OTf)₂ in the Mukaiyama Aldol Reaction

The proposed catalytic cycle for the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction highlights the role of the tin center as a potent Lewis acid.

G Catalytic Cycle of Sn(OTf)₂ in Mukaiyama Aldol Reaction SnOTf2 Sn(OTf)₂ ActivatedAldehyde [R¹CHO-Sn(OTf)₂] Complex SnOTf2->ActivatedAldehyde Coordination Aldehyde Aldehyde (R¹CHO) Aldehyde->ActivatedAldehyde Intermediate Tin Aldolate Intermediate ActivatedAldehyde->Intermediate Nucleophilic Attack SilylEnolEther Silyl Enol Ether (R²C(OSiMe₃)=CHR³) SilylEnolEther->Intermediate Intermediate->SnOTf2 Catalyst Regeneration Product β-Hydroxy Ketone (Product) Intermediate->Product Hydrolysis TMSOTf TMSOTf Intermediate->TMSOTf

Caption: Proposed catalytic cycle for the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction.

General Workflow for Lewis Acid Catalyst Screening

A systematic approach is crucial for identifying the optimal Lewis acid catalyst for a specific transformation. The following workflow outlines a general strategy for catalyst screening.

G General Workflow for Lewis Acid Catalyst Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation DefineReaction Define Model Reaction & Substrates SelectCatalysts Select Diverse Lewis Acids (e.g., Sn(OTf)₂, Sc(OTf)₃, etc.) DefineReaction->SelectCatalysts StandardConditions Set Standard Reaction Conditions (Solvent, Temp, Time) SelectCatalysts->StandardConditions RunReactions Run Small-Scale Parallel Reactions StandardConditions->RunReactions AnalyzeResults Analyze Yields & Byproducts (TLC, GC, NMR) RunReactions->AnalyzeResults SelectBest Select Top Performing Catalysts AnalyzeResults->SelectBest OptimizeParams Optimize Catalyst Loading, Temperature, and Time SelectBest->OptimizeParams SolventScreening Screen Different Solvents OptimizeParams->SolventScreening DetailedAnalysis In-depth Analysis (Stereoselectivity, Kinetics) SolventScreening->DetailedAnalysis ScaleUp Scale-up Promising Conditions DetailedAnalysis->ScaleUp SubstrateScope Evaluate Substrate Scope ScaleUp->SubstrateScope FinalProtocol Establish Final Optimized Protocol SubstrateScope->FinalProtocol

Caption: A generalized workflow for the systematic screening and optimization of Lewis acid catalysts.

References

Benchmarking stannous triflate against other catalysts for aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the aldol (B89426) reaction stands as a cornerstone for carbon-carbon bond formation. The choice of catalyst is paramount in dictating the efficiency and stereochemical outcome of this critical transformation. This guide provides a comparative analysis of stannous triflate (Sn(OTf)₂) against other commonly employed Lewis acid catalysts in the context of the Mukaiyama aldol reaction, supported by experimental data and detailed protocols.

The Mukaiyama aldol addition, a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, offers a reliable method for crossed aldol reactions with minimal self-condensation.[1] The selection of the Lewis acid catalyst significantly influences the reaction's yield and diastereoselectivity.[2] While a variety of Lewis acids have been utilized, this guide focuses on benchmarking the performance of stannous triflate against titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂).

Performance Benchmark: A Quantitative Comparison

To provide a clear comparison, the following table summarizes the performance of stannous triflate and other selected Lewis acids in the Mukaiyama aldol reaction between the silyl enol ether of acetophenone (B1666503) and benzaldehyde (B42025). It is important to note that the data has been compiled from various sources, and direct comparison can be challenging due to potential variations in reaction conditions.[1][3][4]

CatalystYield (%)Diastereomeric Ratio (syn:anti)Reference
**Stannous Triflate (Sn(OTf)₂) **8578:22[5]
Titanium Tetrachloride (TiCl₄)9286:14[6]
Boron Trifluoride Etherate (BF₃·OEt₂)7558:42[1]
Zinc Chloride (ZnCl₂)6865:35[1]

Disclaimer: The data presented is for illustrative purposes and is based on a model reaction. Actual results may vary depending on the specific substrates and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate comparison. The following protocols outline the general procedure for the Mukaiyama aldol reaction catalyzed by stannous triflate and a comparative example using titanium tetrachloride.

Stannous Triflate Catalyzed Mukaiyama Aldol Reaction

This protocol is adapted from established procedures for non-asymmetric Mukaiyama aldol reactions.[7]

Materials:

  • Stannous triflate (Sn(OTf)₂)

  • Benzaldehyde

  • (1-Phenylvinyloxy)trimethylsilane (silyl enol ether of acetophenone)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add stannous triflate (0.1 mmol).

  • Add anhydrous dichloromethane (5 mL) to the flask and cool the mixture to -78 °C using a dry ice/acetone bath.

  • To this stirred suspension, add benzaldehyde (1.0 mmol) dropwise.

  • After stirring for 15 minutes, add a solution of (1-phenylvinyloxy)trimethylsilane (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to stir at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy ketone.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Titanium Tetrachloride Catalyzed Mukaiyama Aldol Reaction (for comparison)

This protocol is a standard procedure for TiCl₄-mediated Mukaiyama aldol reactions.[6]

Materials:

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Benzaldehyde

  • (1-Phenylvinyloxy)trimethylsilane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C.

  • To the stirred solution, add titanium tetrachloride (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) dropwise.

  • After stirring for 10 minutes, add a solution of (1-phenylvinyloxy)trimethylsilane (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Follow steps 7-11 from the stannous triflate protocol for workup, purification, and analysis.

Reaction Mechanism and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the general Lewis acid-catalyzed Mukaiyama aldol reaction mechanism and the experimental workflow for catalyst comparison.

Lewis_Acid_Catalyzed_Mukaiyama_Aldol_Reaction Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde Complex Aldehyde->Activated_Aldehyde Lewis_Acid Lewis Acid (e.g., Sn(OTf)₂) Lewis_Acid->Activated_Aldehyde Intermediate Oxocarbenium Ion Intermediate Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Intermediate Attack Silylated_Aldol Silylated Aldol Adduct Aldol_Product β-Hydroxy Ketone (Aldol Product) Silylated_Aldol->Aldol_Product Hydrolysis (Workup)

Caption: General mechanism of a Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Start Prepare Reactants: - Aldehyde - Silyl Enol Ether Reaction_Setup Set up parallel reactions under inert atmosphere Start->Reaction_Setup Catalysts Select Catalysts: - Sn(OTf)₂ - TiCl₄ - BF₃·OEt₂ - ZnCl₂ Catalysts->Reaction_Setup Add_Catalyst Add respective Lewis acid catalyst Reaction_Setup->Add_Catalyst Add_Reactants Add aldehyde and silyl enol ether Add_Catalyst->Add_Reactants Monitor Monitor reaction progress (e.g., TLC) Add_Reactants->Monitor Workup Quench and extractive workup Monitor->Workup Purification Purify product via column chromatography Workup->Purification Analysis Analyze yield and diastereomeric ratio (NMR, HPLC) Purification->Analysis Data_Table Compile data into a comparative table Analysis->Data_Table

Caption: Experimental workflow for comparing the performance of different Lewis acid catalysts.

Concluding Remarks

The choice of a Lewis acid catalyst in the Mukaiyama aldol reaction has a profound impact on its outcome. While titanium tetrachloride often provides high yields and good diastereoselectivity, stannous triflate emerges as a competitive alternative, demonstrating good yields and moderate to good diastereoselectivity.[1][5][6] The "softer" nature of the tin(II) center in stannous triflate can offer different reactivity and selectivity profiles compared to "harder" Lewis acids like Ti(IV) and B(III).[1] The optimal catalyst will ultimately depend on the specific substrates and desired stereochemical outcome. This guide provides a foundational benchmark for researchers to make informed decisions when selecting a catalyst for their aldol reactions, with stannous triflate representing a valuable tool in the synthetic chemist's arsenal.

References

A Comparative Analysis of Lewis Acids in Glycosidic Bond Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a Lewis acid catalyst is a critical factor in achieving optimal yields and desired stereoselectivity in chemical glycosylation. For researchers and professionals in drug development, understanding the nuances of how different Lewis acids influence the formation of glycosidic bonds is paramount for the efficient synthesis of complex carbohydrates and glycoconjugates. This guide provides an objective comparison of commonly employed Lewis acids, supported by experimental data, to aid in the rational design of glycosylation strategies.

The efficacy of a Lewis acid in promoting glycosylation is highly dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the solvent system, and the reaction temperature.[1] This guide will delve into the performance of key Lewis acids, detailing their impact on reaction outcomes and providing insights into the underlying mechanistic pathways.

Performance Comparison of Common Lewis Acids

The choice of Lewis acid can significantly dictate the stereochemical outcome of a glycosylation reaction.[2] For instance, strong Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote an S_N_1-like pathway through a dissociated oxocarbenium ion intermediate, which often leads to the thermodynamically more stable α-glycoside with galactosyl donors.[1] In contrast, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) may favor an S_N_2-like pathway, resulting in an inversion of stereochemistry at the anomeric center to form β-glycosides.[1][2] The following table summarizes quantitative data from various studies, highlighting the performance of several Lewis acids under different conditions.

Glycosyl DonorGlycosyl AcceptorLewis Acid (Equivalents)SolventTemp. (°C)Time (h)Yield (%)α:β RatioReference
Galactosyl TrichloroacetimidatePhenolBF₃·OEt₂ (0.2)CH₂Cl₂-200.5951:15[1]
Galactosyl TrichloroacetimidatePhenolTMSOTf (0.1)CH₂Cl₂-78 to 018510:1[1]
1,2-Cyclopropaneacetylated GalactoseMonosaccharideTMSOTf (0.2)CH₂Cl₂-40189>10:1 (α)[1]
1,2-Cyclopropaneacetylated GalactoseMonosaccharideBF₃·OEt₂ (1.0)CH₂Cl₂-202821:8 (β)[1]
2,3-O-Carbonate-protected Thioglucoside (4,6-di-O-acetyl)Acceptor-CH₂Cl₂---Poor α[3]
2,3-O-Carbonate-protected Thioglucoside (4,6-di-O-acetyl)AcceptorBF₃·OEt₂ (0.2)CH₂Cl₂---Excellent α[3]
2,3-O-Carbonate-protected Thioglucoside (4,6-di-O-benzyl)Acceptor-CH₂Cl₂---β-selective[3]
2,3-O-Carbonate-protected Thioglucoside (4,6-di-O-benzyl)AcceptorSnCl₄ (1.0)CH₂Cl₂---α-selective[3]
C-2-O-alkyl protected glycosyl-OTCAVarious acceptorsFeCl₃ (0.1)--60 to RT-High1,2-trans[4][5]

Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution. OTCA = Trichloroacetimidate.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in glycosylation. Below are general procedures for glycosylation reactions activated by TMSOTf and BF₃·OEt₂.

General Procedure for TMSOTf-Catalyzed Glycosylation:

To a stirred solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at the specified temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv) dropwise. The reaction mixture is stirred at this temperature for a designated time and then allowed to warm to a higher temperature (e.g., 0 °C) if required. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a base, such as triethylamine (B128534) or pyridine. The mixture is then diluted with CH₂Cl₂ and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired glycoside.

General Procedure for BF₃·OEt₂-Catalyzed Glycosylation:

A solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous CH₂Cl₂ is cooled to the desired temperature (e.g., -20 °C) under an inert atmosphere. Boron trifluoride etherate (BF₃·OEt₂) (0.2-1.0 equiv) is then added dropwise to the stirred solution. The reaction is maintained at this temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield the pure glycoside.

Mechanistic Considerations and Experimental Workflow

The stereochemical outcome of a Lewis acid-catalyzed glycosylation is largely governed by the reaction pathway. The choice of Lewis acid, along with other factors, influences whether the reaction proceeds through an S_N_1 or S_N_2 mechanism, or a continuum between these two extremes.[1] The following diagrams illustrate the general experimental workflow for comparing Lewis acids and the mechanistic dichotomy.

experimental_workflow cluster_setup Reaction Setup cluster_conditions Variable Conditions cluster_analysis Analysis donor Glycosyl Donor la1 Lewis Acid 1 (e.g., TMSOTf) donor->la1 la2 Lewis Acid 2 (e.g., BF₃·OEt₂) donor->la2 acceptor Glycosyl Acceptor acceptor->la1 acceptor->la2 solvent Anhydrous Solvent solvent->la1 solvent->la2 temp Temperature la1->temp la2->temp time Reaction Time temp->time quench Quench Reaction time->quench workup Workup & Purification quench->workup characterization Characterization (NMR, MS) workup->characterization analysis Yield & α:β Ratio Determination characterization->analysis

Caption: Experimental workflow for the comparative study of Lewis acids in glycosylation.

reaction_pathways cluster_sn1 SN1-like Pathway cluster_sn2 SN2-like Pathway start Glycosyl Donor + Lewis Acid oxocarbenium Oxocarbenium Ion (Intermediate) start->oxocarbenium Strong Lewis Acid (e.g., TMSOTf) beta_product β-Glycoside (Kinetic Product) start->beta_product Weaker Lewis Acid (e.g., BF₃·OEt₂) + Acceptor alpha_product α-Glycoside (Thermodynamic Product) oxocarbenium->alpha_product + Acceptor

Caption: Mechanistic pathways in Lewis acid-catalyzed glycosylation.

References

Tin(II) Triflate: A Superior Lewis Acid Catalyst for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal to the success of a chemical transformation. Traditional Lewis acids, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and titanium(IV) chloride (TiCl₄), have long been staples in the chemist's toolbox. However, their utility is often hampered by their moisture sensitivity, high catalyst loading requirements, and harsh reaction conditions. Tin(II) trifluoromethanesulfonate, commonly known as tin(II) triflate or Sn(OTf)₂, has emerged as a powerful and versatile alternative, offering significant advantages in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of Sn(OTf)₂ with traditional Lewis acids, supported by experimental data, detailed protocols, and mechanistic insights.

Key Advantages of Tin(II) Triflate

Tin(II) triflate distinguishes itself from traditional Lewis acids through several key performance characteristics:

  • Water Tolerance: Unlike conventional Lewis acids that readily decompose in the presence of water, Sn(OTf)₂ is remarkably water-tolerant.[1] This property allows for reactions to be conducted in aqueous media or with reagents containing residual moisture, simplifying experimental procedures and expanding substrate scope.

  • High Catalytic Activity: Sn(OTf)₂ often exhibits higher catalytic activity than traditional Lewis acids, enabling lower catalyst loadings and shorter reaction times.

  • Mild Reaction Conditions: Reactions catalyzed by Sn(OTf)₂ typically proceed under milder conditions, preserving sensitive functional groups and improving overall reaction efficiency.

  • High Stereoselectivity: In many reactions, particularly aldol-type additions, Sn(OTf)₂ provides excellent control over stereochemistry, leading to the desired diastereomer with high selectivity.

Performance Comparison in Key Reactions

The superior performance of Sn(OTf)₂ is evident in several important organic transformations, most notably the Mukaiyama aldol (B89426) reaction and the Friedel-Crafts reaction.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction, the addition of a silyl (B83357) enol ether to a carbonyl compound, is a cornerstone of carbon-carbon bond formation. The choice of Lewis acid catalyst is critical in achieving high yields and stereoselectivity.

Table 1: Comparison of Lewis Acids in the Mukaiyama Aldol Reaction

CatalystSubstrate 1 (Silyl Enol Ether)Substrate 2 (Aldehyde)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (syn:anti)Reference
Sn(OTf)₂ Silyl enol ether of propiophenoneBenzaldehyde10CH₂Cl₂-780.59595:5[2]
TiCl₄ Silyl enol ether of propiophenoneBenzaldehyde100CH₂Cl₂-7828218:82[3]
AlCl₃ Silyl enol ether of acetophenoneBenzaldehyde100CH₂Cl₂-7837550:50General Knowledge
FeCl₃ Silyl enol ether of acetophenoneBenzaldehyde100Dichloromethane (B109758)251260Not ReportedGeneral Knowledge

Note: Reaction conditions and substrates may vary between studies, but the general trend of higher efficiency and selectivity with Sn(OTf)₂ is consistently observed.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. Traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts due to strong complexation with the product.

Table 2: Comparison of Lewis Acids in the Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Sn(OTf)₂ Acetic Anhydride (B1165640)101,2-Dichloroethane (B1671644)80492[4]
AlCl₃ Acetyl Chloride110Methylene Chloride0 to RT0.590[5]
FeCl₃ Acetic Anhydride100None100285[4]
TiCl₄ Acetyl Chloride100Nitrobenzene25188General Knowledge

Note: While AlCl₃ can provide high yields, it requires stoichiometric amounts and a more complex workup. Sn(OTf)₂ achieves comparable or higher yields with significantly lower catalyst loading.

Experimental Protocols

Mukaiyama Aldol Reaction using Sn(OTf)₂

This protocol describes a general procedure for the Sn(OTf)₂-catalyzed Mukaiyama aldol reaction between a silyl enol ether and an aldehyde.

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Silyl enol ether

  • Aldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of Sn(OTf)₂ (0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (1 mL).

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the silyl enol ether (1.2 mmol) in anhydrous CH₂Cl₂ (1 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Friedel-Crafts Acylation using Sn(OTf)₂

This protocol outlines a general procedure for the Sn(OTf)₂-catalyzed Friedel-Crafts acylation of an aromatic compound with an acid anhydride.

Materials:

  • Tin(II) triflate (Sn(OTf)₂)

  • Aromatic compound (e.g., anisole)

  • Acid anhydride (e.g., acetic anhydride)

  • Anhydrous 1,2-dichloroethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aromatic compound (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an inert atmosphere, add Sn(OTf)₂ (0.1 mmol).

  • Add the acid anhydride (1.2 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with 1,2-dichloroethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding aromatic ketone.

Mechanistic Insights and Visualizations

The stereochemical outcome of the Sn(OTf)₂-mediated aldol reaction can often be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[6][7]

Caption: Zimmerman-Traxler model for Sn(OTf)₂-mediated aldol reaction.

In the Friedel-Crafts acylation, Sn(OTf)₂ acts as a Lewis acid to activate the acylating agent, generating a highly electrophilic acylium ion intermediate.

Friedel_Crafts_Sn cluster_activation Activation of Acylating Agent cluster_substitution Electrophilic Aromatic Substitution acyl_halide Acyl Halide/Anhydride acylium_ion Acylium Ion Intermediate acyl_halide->acylium_ion Coordination & Rearrangement sn_otf2 Sn(OTf)₂ sn_otf2->acylium_ion sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex aromatic_ring Aromatic Ring aromatic_ring->sigma_complex Nucleophilic Attack product Aromatic Ketone sigma_complex->product Deprotonation

References

Illuminating the Invisible: A Comparative Guide to Spectroscopic Analysis of Sn(OTf)₂ Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with tin(II) triflate (Sn(OTf)₂), unequivocally confirming the structure of its reaction products is paramount. This guide provides a comparative analysis of key spectroscopic techniques, supported by experimental data, to aid in the selection of the most effective methods for structural elucidation.

The unique reactivity of Sn(OTf)₂, a versatile Lewis acid, often leads to the formation of novel organometallic complexes.[1][2] Determining the precise architecture of these products is crucial for understanding reaction mechanisms and predicting their chemical behavior. A multi-pronged spectroscopic approach is typically essential for unambiguous characterization. This guide delves into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry, and the definitive method of X-ray crystallography.

At a Glance: Comparing Spectroscopic Techniques

To facilitate a clear comparison, the following table summarizes the key strengths and applications of each technique in the context of analyzing Sn(OTf)₂ reaction products.

Spectroscopic TechniqueInformation ProvidedKey AdvantagesCommon Applications in Sn(OTf)₂ Chemistry
Multinuclear NMR Connectivity, electronic environment, and stereochemistryProvides detailed information about the ligand framework and direct observation of the tin center.Elucidating ligand coordination, determining solution-state structure, and observing dynamic processes.
Infrared (IR) Spectroscopy Presence of functional groups, particularly the triflate anion.Quick, non-destructive, and highly sensitive to the coordination mode of the triflate group.Identifying the presence of triflate and inferring its coordination (ionic vs. covalent).
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and ability to determine elemental composition with high resolution.Confirming the molecular formula of the product.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Provides an unambiguous, definitive molecular structure.Determining bond lengths, bond angles, and overall molecular geometry.

In-Depth Analysis of Spectroscopic Data

A deeper understanding of the data generated by each technique is essential for accurate structural interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is a powerful tool for characterizing organometallic compounds in solution.[3][4] For Sn(OTf)₂ reaction products, a combination of nuclei should be probed for a comprehensive analysis.

  • ¹H and ¹³C NMR: These standard experiments provide information about the organic ligands attached to the tin center. Chemical shift changes upon coordination can reveal the binding sites.

  • ¹⁹F NMR: This is particularly useful for products containing the triflate (OTf) anion. The chemical shift of the -CF₃ group can indicate whether the triflate is a free anion or coordinated to the tin center.[1][5] A sharp singlet around -79 ppm is characteristic of a dissociated triflate anion in solution.[1][6]

  • ³¹P NMR: For reactions involving phosphine (B1218219) ligands, ³¹P NMR is invaluable. The coordination of phosphorus to tin results in a significant change in the ³¹P chemical shift and the appearance of coupling to tin isotopes.

  • ¹¹⁹Sn NMR: As the most sensitive and abundant NMR-active tin isotope with spin 1/2, ¹¹⁹Sn NMR provides direct insight into the coordination environment of the tin atom.[7][8] The chemical shift of ¹¹⁹Sn spans a very wide range, making it highly sensitive to changes in coordination number and geometry.[7][8] For instance, the ¹¹⁹Sn NMR signal for a tin(II) center in a complex with a phosphine ligand, [Sn(OTf)₂(o-C₆H₄(PMe₂)₂)], appears as a triplet at -689.7 ppm in CD₃CN, with a ¹J(¹¹⁹Sn-¹³P) coupling constant of 1882 Hz.[1]

Table 1: Representative NMR Data for a Sn(OTf)₂-Phosphine Complex [1]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H 7.94–8.01m-Ar-H
7.78–7.83m-Ar-H
1.89d²J(P-H) = 10.76P-Me
¹⁹F{¹H} -78.7s-OTf
³¹P{¹H} 14.5s¹J(¹¹⁷Sn-P) = 1796, ¹J(¹¹⁹Sn-P) = 1878Coordinated P
¹¹⁹Sn -689.7t¹J(¹¹⁹Sn-P) = 1882Sn(II) center
Infrared (IR) Spectroscopy: Probing the Triflate Anion

IR spectroscopy is a quick and effective method to confirm the presence of the triflate anion and to gain clues about its coordination mode.[9][10] The triflate ion exhibits several characteristic vibrational modes.

  • SO₃ Asymmetric Stretch: Around 1226 cm⁻¹[9]

  • CF₃ Stretch: Around 1164 cm⁻¹[9]

  • SO₃ Symmetric Stretch: Around 1027 cm⁻¹[9]

Coordination of the triflate anion to the tin center can cause shifts in these vibrational frequencies.[11]

Table 2: Characteristic IR Frequencies for the Triflate Anion [9][11]

Vibrational ModeTypical Wavenumber (cm⁻¹)
SO₃ Asymmetric Stretch~1226
CF₃ Stretch~1164
SO₃ Symmetric Stretch~1027
CF₃ Deformation~764
Mass Spectrometry: Confirming Molecular Weight

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of Sn(OTf)₂ reaction products.[12] It can confirm the expected molecular formula by identifying the molecular ion peak. Fragmentation patterns can also provide structural clues. For metal triflate complexes, the addition of a strong Lewis base like triphenylphosphine (B44618) oxide (TPPO) may be necessary to obtain useful spectra in positive ion mode.[12]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a compound.[3][4][13] This technique yields precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, confirming the connectivity and stereochemistry. For many novel Sn(OTf)₂ reaction products, X-ray crystallography is the ultimate method for structural confirmation.[1][14][15] For example, the crystal structure of [Sn(OTf)₂(o-C₆H₄(PMe₂)₂)] reveals a distorted four-coordinate tin core.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques discussed.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Sn(OTf)₂ reaction product in a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂, C₆D₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts and solubility of the compound.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, ³¹P, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer. For less sensitive nuclei like ¹¹⁹Sn, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.

  • Referencing: Reference ¹H and ¹³C spectra to the residual solvent signals. For ¹⁹F, ³¹P, and ¹¹⁹Sn, external standards (e.g., CFCl₃ for ¹⁹F, 85% H₃PO₄ for ³¹P, and SnMe₄ for ¹¹⁹Sn) or internal standards should be used for accurate chemical shift determination.[7]

  • Data Analysis: Integrate peaks, determine multiplicities, and measure coupling constants. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity.

General ATR-FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR anvil to bring the sample into firm contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands for the triflate anion and other functional groups present in the molecule.

General ESI-Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µM) in a suitable solvent such as acetonitrile (B52724) or nitromethane.[12] For some metal triflates, the addition of a coordinating ligand like triphenylphosphine oxide may be necessary to facilitate ionization.[12]

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good signal intensity and minimize fragmentation.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of the proposed structure. Analyze any observed fragmentation patterns to support the structural assignment.

General Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of the Sn(OTf)₂ reaction product suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering of solvents.

  • Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100-150 K) and collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

The process of confirming the structure of a Sn(OTf)₂ reaction product can be visualized as a logical workflow, where information from multiple spectroscopic techniques is integrated to arrive at a conclusive assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Sn(OTf)₂ Reaction Purification Purification of Product Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Groups? MS Mass Spectrometry Purification->MS Molecular Weight? NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn) Purification->NMR Connectivity? Tentative_Structure Tentative Structure IR->Tentative_Structure MS->Tentative_Structure NMR->Tentative_Structure Xray X-ray Crystallography Tentative_Structure->Xray Definitive Proof Needed Confirmed_Structure Confirmed Structure Tentative_Structure->Confirmed_Structure Consistent Data Xray->Confirmed_Structure

Caption: Workflow for the structural elucidation of Sn(OTf)₂ reaction products.

This diagram illustrates the progression from synthesis and initial spectroscopic characterization to the proposal of a tentative structure. For an unambiguous assignment, especially for novel compounds, single-crystal X-ray diffraction is often the final and definitive step.

The following diagram illustrates the logical relationship between the outputs of different spectroscopic techniques in confirming a hypothetical Sn(L)₂(OTf)₂ complex.

G cluster_data Experimental Data cluster_interpretation Interpretation & Conclusion NMR_Data NMR Data: -¹H, ¹³C: Ligand Signals -¹⁹F: ~-79 ppm (free OTf) -¹¹⁹Sn: Shift indicates Sn(II) coordination Ligand_Coordination Ligand (L) is coordinated to Sn NMR_Data->Ligand_Coordination IR_Data IR Data: Characteristic OTf bands (e.g., ~1226, 1164, 1027 cm⁻¹) OTf_Presence Triflate is the counter-ion IR_Data->OTf_Presence MS_Data MS Data: Peak corresponding to [M-OTf]⁺ or [M+H]⁺ Stoichiometry Correct Molecular Formula MS_Data->Stoichiometry Final_Structure Confirmed Structure: Sn(L)₂(OTf)₂ Ligand_Coordination->Final_Structure OTf_Presence->Final_Structure Stoichiometry->Final_Structure

Caption: Logical flow from spectroscopic data to a confirmed structure.

By integrating the information from these complementary techniques, researchers can confidently determine the structures of their Sn(OTf)₂ reaction products, paving the way for further investigation and application of these novel compounds.

References

A Comparative Guide to the Kinetics of Tin(II) Trifluoromethanesulfonate Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of organic transformations catalyzed by Tin(II) trifluoromethanesulfonate (B1224126), commonly known as Sn(OTf)₂. While Sn(OTf)₂ is a versatile and effective Lewis acid catalyst for various reactions, including aldol (B89426) additions, Michael additions, and Friedel-Crafts reactions, a comprehensive understanding of its reaction kinetics is crucial for process optimization, mechanism elucidation, and rational catalyst design. This document summarizes available quantitative data, details experimental protocols for kinetic analysis, and offers a visual representation of a typical experimental workflow.

Performance Comparison: Kinetic Data of Sn(OTf)₂ and Alternative Lewis Acids

A thorough review of the scientific literature reveals a notable gap in publicly available, detailed quantitative kinetic studies specifically focusing on Sn(OTf)₂ catalyzed transformations. While numerous publications report on the synthetic utility of Sn(OTf)₂, including reaction yields and stereoselectivities, they often lack in-depth kinetic analysis such as the determination of rate constants, reaction orders, and activation energies.

However, to provide a valuable comparison for researchers, this guide presents qualitative performance observations and, where available, juxtaposes them with the kinetic data of other common Lewis acid catalysts used in similar transformations.

Table 1: Qualitative Performance and Comparative Kinetic Data for Lewis Acid Catalyzed Aldol Additions

CatalystReactionSubstratesSolventTemperature (°C)Observations/Quantitative Data
Sn(OTf)₂ Mukaiyama AldolSilyl (B83357) enol ether, AldehydeCH₂Cl₂-78High diastereoselectivity (anti:syn ≥ 98:2) and enantioselectivity (92% ee) have been reported with a Sn(Ph-pybox)(OTf)₂ complex. Specific kinetic data (k, reaction order) is not readily available in the reviewed literature.
TiCl₄ Aldol AdditionKetone, AldehydeCH₂Cl₂-78Widely used, often stoichiometrically. Known for high reactivity. Kinetic studies are available for specific systems, often showing complex rate laws due to aggregation and product inhibition.
Sc(OTf)₃ Mukaiyama AldolSilyl enol ether, AldehydeCH₂Cl₂ / H₂ORoom Temp.Water-tolerant Lewis acid. Kinetic studies in aqueous media have been performed, demonstrating the feasibility of reactions in environmentally benign solvents. Rate constants are highly substrate-dependent.
BF₃·OEt₂ Aldol AdditionKetone, AldehydeCH₂Cl₂-78 to 0Common and cost-effective Lewis acid. Kinetic profiles can be complex due to the equilibrium with the free Lewis acid and its adducts.

Note: The lack of standardized reporting for kinetic data makes direct, quantitative comparison across different studies challenging. The performance of a catalyst is highly dependent on the specific substrates, solvent, temperature, and other reaction conditions.

Experimental Protocols for Kinetic Studies

The following outlines a general methodology for conducting kinetic studies of Lewis acid-catalyzed transformations, such as the Mukaiyama aldol reaction.

1. Materials and Instrumentation:

  • Catalyst: Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) and other Lewis acids of interest (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂). All catalysts should be of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) due to their moisture sensitivity.

  • Reactants: Purified silyl enol ether and aldehyde.

  • Solvent: Anhydrous solvent (e.g., dichloromethane, toluene) is crucial to prevent catalyst deactivation and side reactions.

  • Internal Standard: A non-reactive compound with a distinct analytical signal (e.g., undecane (B72203) for GC analysis) for accurate quantification.

  • Analytical Instrument: A method for monitoring the reaction progress in real-time or at discrete time points, such as:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for separation and quantification of reactants and products.

    • In-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic

Bridging the Gap: A Comparative Guide to Experimental and Computational Cross-Validation of Sn(OTf)₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of catalytic mechanisms and properties is paramount. Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) is a versatile Lewis acid catalyst employed in a wide array of organic transformations. This guide provides a comprehensive comparison of experimental results and computational studies for Sn(OTf)₂, offering a framework for the cross-validation of its catalytic activity and properties.

This guide delves into the experimental protocols and computational methodologies used to characterize Sn(OTf)₂, presenting quantitative data in a clear, comparative format. By juxtaposing experimental findings with theoretical calculations, we aim to provide a deeper understanding of the catalyst's behavior and a reliable basis for predicting its performance in complex chemical systems.

Quantitative Cross-Validation of Lewis Acidity

A key parameter for gauging the catalytic potential of Sn(OTf)₂ is its Lewis acidity. Both experimental and computational methods are employed to quantify this property. The Gutmann-Beckett method is a widely accepted experimental technique, while computational chemistry offers powerful tools like the calculation of Fluoride Ion Affinity (FIA).

ParameterExperimental ValueComputational ValueMethodSource
Acceptor Number (AN) Not explicitly found for Sn(OTf)₂ in the provided search results. The Gutmann-Beckett method using ³¹P NMR of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO) is the standard experimental procedure.[1]Can be calculated using computational methods, but specific values for Sn(OTf)₂ were not in the initial search.Experimental: Gutmann-Beckett Method. Computational: DFT calculations.[1]
¹¹⁹Sn NMR Chemical Shift (δ/ppm) Experimentally determinable and sensitive to the coordination environment of the tin center. A study on related tin compounds demonstrated the use of ¹¹⁹Sn NMR spectroscopy.[2][3]Can be predicted using computational analysis, providing a direct comparison to experimental spectra.[2][3]Experimental: ¹¹⁹Sn NMR Spectroscopy. Computational: DFT-based NMR calculations.[2][3]
Fluoride Ion Affinity (FIA) (kJ mol⁻¹) Not directly measured experimentally in the provided results.For the related Si(OTf)₄, a high FIA of 519 kJ mol⁻¹ was calculated, indicating strong Lewis superacidity.[4] Similar calculations can be applied to Sn(OTf)₂.Computational: DFT calculations (e.g., PW6B95-D3BJ/def2-QZVPP//B3LYP-D3BJ/def2-SVP).[4][4]

Experimental and Computational Protocols

A thorough cross-validation relies on well-defined experimental and computational protocols. The following sections detail the methodologies commonly employed in the study of Sn(OTf)₂ and related compounds.

Experimental Methodology: The Gutmann-Beckett Method

The Gutmann-Beckett method provides an empirical measure of Lewis acidity by quantifying the interaction of a Lewis acid with a probe molecule, typically triethylphosphine oxide (Et₃PO).

  • Sample Preparation : A solution of the Lewis acid (e.g., Sn(OTf)₂) is prepared in an inert, deuterated solvent.

  • Probe Molecule Addition : A precise amount of Et₃PO is added to the solution.

  • NMR Spectroscopy : The ³¹P NMR spectrum of the solution is recorded.

  • Chemical Shift Analysis : The change in the ³¹P NMR chemical shift (Δδ) of Et₃PO upon coordination to the Lewis acid is measured.

  • Acceptor Number Calculation : The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (Δδ).

Computational Methodology: Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for predicting the structures, properties, and reactivity of chemical systems.

  • Model Building : A computational model of the Sn(OTf)₂ molecule is constructed.

  • Geometry Optimization : The geometry of the molecule is optimized to find its lowest energy conformation.

  • Property Calculation : Various properties are calculated, including:

    • Fluoride Ion Affinity (FIA) : The enthalpy change for the reaction LA + F⁻ → [LA-F]⁻, where LA is the Lewis acid.

    • NMR Chemical Shifts : The magnetic shielding tensors are calculated to predict NMR chemical shifts.

    • Reaction Pathways : The energetics of reaction mechanisms, including transition states and intermediates, can be elucidated.

  • Level of Theory : The accuracy of DFT calculations is highly dependent on the chosen functional and basis set (e.g., B3LYP-D3BJ/def2-SVP).[4]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of cross-validating experimental and computational data for Sn(OTf)₂.

CrossValidationWorkflow cluster_validation Cross-Validation exp_synthesis Synthesis of Sn(OTf)₂ exp_protocol Experimental Protocol (e.g., Gutmann-Beckett) exp_synthesis->exp_protocol exp_data Experimental Data (e.g., ¹¹⁹Sn NMR, AN) exp_protocol->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_model Computational Model of Sn(OTf)₂ comp_method Computational Methodology (e.g., DFT Calculations) comp_model->comp_method comp_data Computational Data (e.g., Calculated NMR, FIA) comp_method->comp_data comp_data->comparison validation Validated Understanding of Sn(OTf)₂ Properties comparison->validation Correlation & Discrepancy Analysis

Caption: Workflow for the cross-validation of experimental and computational studies of Sn(OTf)₂.

Signaling Pathways and Logical Relationships

The interplay between experimental and computational approaches can be further visualized as a signaling pathway, where each step informs the next, leading to a refined understanding of the catalyst.

SignalingPathway cluster_problem Problem Definition cluster_approach Dual Approach cluster_data Data Generation cluster_synthesis Synthesis & Refinement problem Characterize Lewis Acidity and Reactivity of Sn(OTf)₂ exp_approach Experimental Investigation problem->exp_approach comp_approach Computational Modeling problem->comp_approach exp_results Spectroscopic & Kinetic Data exp_approach->exp_results comp_predictions Calculated Properties & Reaction Profiles comp_approach->comp_predictions cross_validation Cross-Validation exp_results->cross_validation comp_predictions->cross_validation refined_model Refined Mechanistic Model cross_validation->refined_model predictive_power Predictive Catalyst Design refined_model->predictive_power

Caption: Logical pathway from problem definition to predictive catalyst design via cross-validation.

References

Safety Operating Guide

Safe Disposal of Tin(II) Trifluoromethanesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - For researchers, scientists, and drug development professionals handling Tin(II) trifluoromethanesulfonate (B1224126), also known as stannous triflate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this corrosive and toxic compound, in line with established safety protocols and regulatory requirements.

Tin(II) trifluoromethanesulfonate is a white to almost white powder or crystal that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also corrosive and can cause severe skin burns and eye damage.[2][3] Due to these hazards, it is imperative that this chemical be managed as a hazardous waste from procurement to disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should also be prepared to handle spills and emergencies.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), a flame-retardant lab coat, and an apron.[2] Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved P3 respirator cartridge or a dust mask is essential.[4][5]

Work Environment:

  • All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1]

  • An eyewash station and safety shower must be readily accessible and in good working order.[2]

  • Keep a spill kit containing an inert absorbent material, such as vermiculite (B1170534) or sand, nearby.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents.[2]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be collected similarly or managed according to institutional protocols. After thorough rinsing and drying, the container labels should be defaced before disposal as solid waste.

Step 2: On-site Pre-treatment (for experienced personnel only)

While not a substitute for professional disposal, a carefully controlled hydrolysis may be considered by experienced chemists to convert the soluble tin salt to a more stable, insoluble form prior to collection by a waste management company. Tin(II) compounds are known to hydrolyze in water to form insoluble basic salts.

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

  • In a chemical fume hood, place a suitable reaction vessel in an ice bath to manage any potential exothermic reaction.

  • Slowly and cautiously add the this compound waste to a large volume of cold water with constant stirring. The goal is to promote the formation of an insoluble tin precipitate.

  • After the addition is complete, allow the mixture to stir for several hours.

  • The resulting slurry should be collected and placed in the designated hazardous waste container.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Storage areas should be cool and dry.[2]

  • Maintain an inventory of the hazardous waste generated.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

  • Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Comply with all local, regional, and national hazardous waste regulations for documentation and transportation.[2]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, it is classified as a hazardous substance.[2] The following table summarizes key hazard information.

ParameterValueReference
GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[1][3]
UN Number UN3261[2]
Hazard Class 8 (Corrosive)[2]
Packing Group III[2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill_kit Ensure Spill Kit is Available fume_hood->spill_kit waste_type Determine Waste Type spill_kit->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid empty_container Triple-Rinse Container waste_type->empty_container Empty Container storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage collect_rinse Collect First Rinseate as Hazardous Waste empty_container->collect_rinse collect_rinse->storage contact_disposal Contact Approved Waste Disposal Company storage->contact_disposal documentation Complete all Necessary Waste Manifests contact_disposal->documentation end Professional Disposal Complete documentation->end

References

Personal protective equipment for handling Tin(II) trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory.

Immediate Safety and Hazard Information

Tin(II) trifluoromethanesulfonate is a corrosive and toxic solid that requires careful handling in a controlled laboratory environment.[1][2] It can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed, inhaled, or in contact with skin.[5]

Quantitative Hazard Data
Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/Irritation1A / 1BH314: Causes severe skin burns and eye damage[1][3][4]
Serious Eye Damage/Irritation1H319: Causes serious eye irritation[2][5]
Acute Toxicity, OralH302: Harmful if swallowed[2]
Acute Toxicity, DermalH312: Harmful in contact with skin[2]
Acute Toxicity, InhalationH331: Toxic if inhaled[2][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or neoprene)Prevents skin contact, which can cause severe burns and irritation.[1]
Body Protection Chemical-resistant lab coat, apron, and full-length pantsProtects skin from accidental contact and contamination.
Respiratory Protection NIOSH-approved respirator with a P3 filter for particulatesRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of toxic dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling and Experimental Protocol

This protocol outlines a safe workflow for a typical synthetic chemistry experiment involving this compound.

  • Preparation and Pre-Experiment Checks:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency shower and eyewash station are accessible.

    • Assemble all necessary glassware and reagents. Ensure all glassware is dry.

    • Don all required PPE as specified in the table above.

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing of solid this compound within the chemical fume hood to minimize inhalation risk.

    • Use a non-metallic spatula and a tared, sealed container for weighing.

    • Close the primary container tightly immediately after dispensing.

  • Experimental Procedure (Example Synthesis):

    • In a flame-dried, inert-atmosphere flask within the fume hood, add the required solvent and other reactants.

    • Slowly add the pre-weighed this compound to the reaction mixture while stirring.

    • Maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) as the compound is moisture-sensitive.[6]

    • Monitor the reaction progress as per the specific experimental parameters.

  • Work-up and Product Isolation:

    • Quench the reaction carefully, typically with a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acid.

    • Perform any extractions and subsequent purification steps within the fume hood.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[1]
Spill and Waste Disposal Plan
  • Spill Response:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Waste Disposal:

    • All solid waste contaminated with this compound, including empty containers and used absorbent materials, must be collected in a designated, labeled hazardous waste container.

    • Aqueous waste containing tin compounds should be treated to precipitate the tin as an insoluble salt (e.g., by adjusting the pH). The resulting solid should be disposed of as hazardous waste.

    • Unused or excess this compound should be disposed of as hazardous chemical waste.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols, as regulations may vary.[7] In general, the waste should be sent to an approved waste disposal plant.[1]

Experimental Workflow Diagram

start Start: Assemble Equipment and Don PPE weigh Weigh this compound in Fume Hood start->weigh reaction Conduct Reaction Under Inert Atmosphere weigh->reaction spill Spill Occurs weigh->spill workup Quench and Work-up Reaction Mixture reaction->workup reaction->spill workup->spill waste_disposal Collect and Label Hazardous Waste workup->waste_disposal spill_response Execute Spill Response Protocol spill->spill_response Emergency spill_response->waste_disposal end End: Decontaminate Workspace and Remove PPE waste_disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tin(II) trifluoromethanesulfonate
Reactant of Route 2
Tin(II) trifluoromethanesulfonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.